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  • Product: 6,8-Dibromo-5-chloroquinazolin-4-ol
  • CAS: 1858241-98-1

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 6,8-Dibromo-5-chloroquinazolin-4-ol: A Technical Guide for Drug Discovery

As the demand for novel, highly selective kinase inhibitors grows, polyhalogenated heterocycles have emerged as privileged scaffolds in rational drug design. This whitepaper provides an in-depth technical analysis of 6,8...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel, highly selective kinase inhibitors grows, polyhalogenated heterocycles have emerged as privileged scaffolds in rational drug design. This whitepaper provides an in-depth technical analysis of 6,8-dibromo-5-chloroquinazolin-4-ol , a heavily functionalized building block. By dissecting its physicochemical properties, tautomeric dynamics, and analytical validation protocols, this guide equips researchers with the mechanistic insights required to leverage this molecule in advanced drug discovery workflows.

Physicochemical Properties & Structural Dynamics

The quinazoline core is a cornerstone of medicinal chemistry, particularly in the development of epidermal growth factor receptor (EGFR) and MEK kinase inhibitors. The specific 5,6,8-trihalogenation pattern of 6,8-dibromo-5-chloroquinazolin-4-ol introduces unique steric bulk, modulates lipophilicity, and provides multiple vectors for target engagement[1].

Quantitative Data Summary

To facilitate comparative analysis during lead optimization, the core physicochemical parameters of the molecule are summarized below.

Table 1: Physicochemical and Structural Parameters

Parameter Value / Description
Chemical Name 6,8-dibromo-5-chloroquinazolin-4-ol
CAS Registry Number 1858241-98-1[2]
Molecular Formula C₈H₃Br₂ClN₂O
Molecular Weight 338.38 g/mol [1]
Monoisotopic Mass 335.827 g/mol
LogP (Predicted) ~3.8 - 4.2 (Highly lipophilic due to trihalogenation)
Hydrogen Bond Donors 1 (in keto tautomer)

| Hydrogen Bond Acceptors | 2 |

Tautomeric Equilibrium: Causality in Target Binding

A critical structural feature of this molecule is its tautomerism. While named as an "-ol" (enol form), with their keto counterpart, quinazolin-4(3H)-one[3].

Causality: In the solid state and in polar biological microenvironments, the keto form predominantly dictates binding. This shift is critical for drug design because it converts the position-4 oxygen from a hydrogen bond donor (hydroxyl) to a strict hydrogen bond acceptor (carbonyl), while the N3 nitrogen becomes a hydrogen bond donor. Failure to account for this equilibrium during in silico docking will result in inverted pharmacophore models.

Mechanistic Insights: Halogen Bonding in Kinase Inhibitors

Historically, halogens were added to drug scaffolds solely to occupy hydrophobic pockets and increase metabolic stability. However, modern rational design actively exploits [4].

The σ-Hole Concept: The anisotropic electron distribution around the heavy bromine and chlorine atoms creates an electropositive crown (the σ-hole) on the outermost axis of the halogen[5]. This electropositive region acts as a Lewis acid, forming strong, highly directional bonds with Lewis bases—most notably, the backbone carbonyl oxygens of residues in [6]. The dual bromine substitution at positions 6 and 8 provides bidentate halogen bonding vectors, exponentially increasing target residence time.

HalogenBonding Ligand 6,8-Dibromo-5-chloroquinazolin-4-ol (Halogen Donor) SigmaHole σ-Hole (Electropositive Crown) Ligand->SigmaHole Anisotropic e- distribution Kinase Kinase Backbone (Carbonyl Oxygen / Lewis Base) SigmaHole->Kinase Halogen Bond (Highly Directional) Affinity Enhanced Binding Affinity & Target Selectivity Kinase->Affinity Thermodynamic Stabilization

Diagram 1: Mechanistic pathway of halogen bonding driven by σ-hole interactions in kinase targets.

Analytical Characterization Protocols

To ensure scientific integrity, the characterization of 6,8-dibromo-5-chloroquinazolin-4-ol must rely on a self-validating analytical system . The protocols below detail the causality behind the experimental choices.

Protocol A: LC-HRMS for Exact Mass and Isotopic Profiling

Causality: Electrospray Ionization in negative mode (ESI-) is explicitly chosen over positive mode. The quinazolin-4(3H)-one core possesses an acidic proton (pKa ~ 8.5), and the extreme electron-withdrawing nature of the three halogens stabilizes the resulting anion, making ESI- highly sensitive.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water to Acetonitrile (both with 0.1% Formic Acid) over 10 minutes.

  • Ionization: Operate the mass spectrometer in ESI negative mode.

  • Self-Validating Data Analysis: The presence of one Chlorine (³⁵Cl/³⁷Cl at ~3:1) and two Bromines (⁷⁹Br/⁸¹Br at ~1:1) generates a mathematically rigid isotopic envelope. The mass spectrum will display a distinct cluster at M, M+2, M+4, and M+6 with a relative intensity ratio of approximately 3 : 7 : 5 : 1 . Matching this empirical envelope against the theoretical distribution confirms the C₈H₃Br₂ClN₂O formula with absolute certainty.

Protocol B: Multidimensional NMR Structural Elucidation

Causality: Polyhalogenated planar heterocycles exhibit profound π-π stacking, rendering them practically insoluble in standard deuterated chloroform (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is mandated to disrupt these intermolecular forces and achieve sufficient concentration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.

  • Self-Validating Data Analysis:

    • A sharp singlet at ~8.1 ppm corresponds to the isolated H-2 proton on the pyrimidine ring.

    • A sharp singlet at ~8.3 ppm corresponds to the isolated H-7 proton on the benzene ring.

    • Tautomer Validation: The absence of an -OH proton and the presence of a broad, D₂O-exchangeable singlet at ~12.5 ppm confirms the molecule exists as the quinazolin-4(3H)-one tautomer in solution.

AnalyticalWorkflow Sample Synthesized Compound C8H3Br2ClN2O LCMS LC-HRMS (ESI- Mode) Sample->LCMS Aliquot for Mass Spec NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Aliquot for Spectroscopy Isotope Isotopic Pattern Analysis (M, M+2, M+4, M+6) LCMS->Isotope Exact Mass & Halogen ID Tautomer Tautomeric State Validation (4-ol vs 4-one) NMR->Tautomer Proton/Carbon Shifts Validated Validated Structure Isotope->Validated Confirms Br2Cl Formula Tautomer->Validated Confirms Core Scaffold

Diagram 2: Self-validating analytical workflow combining isotopic profiling and tautomeric state validation.

Synthetic Pathway & Mechanistic Workflow

The synthesis of this highly functionalized scaffold relies on a modified Niementowski quinazoline synthesis.

Causality: The starting material, 2-amino-3,5-dibromo-6-chlorobenzoic acid, is extremely sterically hindered and electron-deficient due to the ortho-chlorine and meta-bromines. Consequently, standard mild amidation conditions fail. High-temperature condensation using formamide as both solvent and reagent is required to overcome the thermodynamic activation barrier for cyclization.

Step-by-Step Methodology:

  • Reagent Mixing: Charge a heavy-walled pressure vial with 1.0 equivalent of 2-amino-3,5-dibromo-6-chlorobenzoic acid and 10.0 equivalents of formamide.

  • Thermal Cyclization: Seal the vial and heat the reaction mixture to 150 °C under vigorous magnetic stirring for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (UV 254 nm). The reaction is complete when the highly fluorescent starting material spot disappears, replaced by a lower R_f spot corresponding to the polar quinazolinone.

  • Precipitation & Isolation: Cool the mixture to room temperature and pour it into crushed ice-water. The drastic change in solvent polarity forces the hydrophobic polyhalogenated product to precipitate.

  • Purification: Filter the crude solid under vacuum, wash extensively with cold water to remove residual formamide, and recrystallize from hot ethanol/DMF to yield the pure 6,8-dibromo-5-chloroquinazolin-4-ol.

References

  • Product Index - AA Blocks: 6,8-Dibromo-5-chloroquinazolin-4-ol. AA Blocks. [Link][1]

  • 6,8-Dibromo-5-chloroquinazolin-4-ol | CAS#:1858241-98-1. ChemSrc. [Link][2]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? ACS Publications. [Link][4]

  • Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs). Frontiers in Chemistry. [Link][5]

  • Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. PubMed / National Institutes of Health.[Link][6]

Sources

Exploratory

6,8-dibromo-5-chloroquinazolin-4-ol mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 6,8-dibromo-5-chloroquinazolin-4-ol Abstract The quinazolinone scaffold is a privileged structure in medicinal chemistry, with numerous deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 6,8-dibromo-5-chloroquinazolin-4-ol

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitution pattern of halogens on the quinazolinone core is known to significantly influence its pharmacological profile.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of a novel, polysubstituted derivative, 6,8-dibromo-5-chloroquinazolin-4-ol. While direct studies on this specific molecule are not yet prevalent in public literature, this document outlines a logical, data-driven approach to systematically characterize its biological activity. We will leverage established knowledge of related quinazolinone compounds to propose likely mechanisms and provide detailed, field-proven protocols for their investigation.

Introduction: The Quinazolinone Scaffold and the Significance of Halogenation

Quinazolinones are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities.[2] The core structure, a fused bicyclic system, offers a versatile platform for chemical modification, allowing for the fine-tuning of its interaction with various biological targets.[2] Several quinazolinone-based drugs have received FDA approval, particularly in the oncology space, where they have been successfully developed as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.[3][4]

The introduction of halogen atoms, such as bromine and chlorine, into the quinazolinone scaffold can profoundly impact its physicochemical properties and biological activity. Halogenation at positions 6 and 8, in particular, has been associated with enhanced antimicrobial and cytotoxic effects.[1] The presence of both bromo and chloro substituents in 6,8-dibromo-5-chloroquinazolin-4-ol suggests a potentially potent and unique mechanism of action that warrants thorough investigation. The lipophilicity and electronic effects imparted by these halogens may enhance binding affinity to target proteins.[5]

This guide will provide a systematic approach to unraveling the in vitro mechanism of action of 6,8-dibromo-5-chloroquinazolin-4-ol, starting from broad phenotypic screening and progressively narrowing down to specific molecular targets.

Postulated Mechanisms of Action and Investigational Workflow

Based on the extensive literature on quinazolinone derivatives, we can hypothesize several potential mechanisms of action for 6,8-dibromo-5-chloroquinazolin-4-ol. The following diagram illustrates a logical workflow for investigating these possibilities.

G A Cytotoxicity Screening (Panel of Cancer Cell Lines) C Cell Cycle Analysis (Flow Cytometry) A->C D Apoptosis Assays (Annexin V/PI Staining) A->D E Kinase Inhibition Profiling (Broad Panel Kinase Assay) A->E F Tubulin Polymerization Assay A->F B Antimicrobial Screening (Bacterial & Fungal Strains) G DNA Gyrase Inhibition Assay B->G H Biofilm Formation Assay B->H I Specific Enzyme Inhibition Assays (e.g., EGFR, VEGFR, AKR1B1) E->I J Molecular Docking Studies G->J I->J

Caption: A logical workflow for the in vitro evaluation of 6,8-dibromo-5-chloroquinazolin-4-ol.

In Vitro Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the investigational workflow.

Initial Phenotypic Screening

The initial step is to determine the broad biological activity of the compound through cytotoxicity and antimicrobial screening.

This assay will determine the concentration-dependent inhibitory effect of the compound on the proliferation of various cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, PC-3 - prostate, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[3][6]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6,8-dibromo-5-chloroquinazolin-4-ol (e.g., from 0.01 µM to 100 µM) in the culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[7]

  • MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[8][9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data for 6,8-dibromo-5-chloroquinazolin-4-ol

Cell LineTissue of OriginIC₅₀ (µM)
A549Lung Carcinoma5.2
PC-3Prostate Cancer8.7
MCF-7Breast Adenocarcinoma3.1
HCT116Colorectal Carcinoma6.5

This assay will determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth and fungal strains (e.g., Candida albicans, Aspergillus flavus) in Sabouraud dextrose broth.[10]

  • Broth Microdilution: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Elucidation of Anticancer Mechanism

If significant cytotoxicity is observed, the following assays will help to elucidate the underlying mechanism.

This experiment determines if the compound induces cell cycle arrest at a specific phase.

Protocol:

  • Cell Treatment: Treat the cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.[7]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[7]

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.[7]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

G A Treat cells with 6,8-dibromo-5-chloroquinazolin-4-ol B Harvest and fix cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify cell cycle phases D->E

Caption: Workflow for cell cycle analysis.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate for 15 minutes in the dark.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). A significant increase in the apoptotic populations indicates induction of apoptosis.

Many quinazolinone derivatives are known to inhibit protein kinases.[2][3] A broad-spectrum kinase assay will identify potential kinase targets.

Protocol:

  • Assay Principle: Utilize a commercially available kinase profiling service (e.g., using radiometric, fluorescence, or luminescence-based assays) to screen the compound against a large panel of kinases at a fixed concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: Identify kinases for which the compound shows significant inhibition (e.g., >50% inhibition).

  • Follow-up: For promising hits, perform dose-response studies to determine the IC₅₀ values for the specific kinases.

Some quinazolinones exert their anticancer effects by inhibiting tubulin polymerization.[1][4]

Protocol:

  • Assay Principle: Use a cell-free tubulin polymerization assay kit. This assay typically measures the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.

  • Procedure: Incubate purified tubulin with the compound at various concentrations in a polymerization buffer.

  • Data Measurement: Monitor the fluorescence over time at 37°C.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle).

Elucidation of Antimicrobial Mechanism

If the compound exhibits significant antimicrobial activity, the following assays can be performed.

DNA gyrase is a validated target for many antimicrobial agents, including some quinazolinone derivatives.[11]

Protocol:

  • Assay Principle: Use a commercially available DNA gyrase inhibition assay kit. These kits typically measure the supercoiling activity of DNA gyrase.

  • Procedure: Incubate purified E. coli DNA gyrase with relaxed plasmid DNA in the presence of various concentrations of the compound.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Data Analysis: Determine the IC₅₀ value by quantifying the amount of supercoiled DNA.

Target Validation and In Silico Studies

Once potential targets have been identified, further validation is necessary.

Specific Enzyme Inhibition Assays

Based on the results from the broad-spectrum screening, conduct detailed enzymatic assays for specific targets. For example, if the kinase screen suggests EGFR inhibition, a dedicated EGFR kinase assay should be performed to confirm this activity and determine the precise IC₅₀. Similarly, if the compound shows activity against aldose reductase, a specific AKR1B1 inhibition assay would be appropriate.[12]

Molecular Docking Studies

In silico molecular docking can provide insights into the potential binding mode of 6,8-dibromo-5-chloroquinazolin-4-ol with its identified target protein.

Protocol:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of 6,8-dibromo-5-chloroquinazolin-4-ol using a molecular modeling software.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active site of the target protein.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of inhibition. This can also guide future lead optimization efforts.[8]

Conclusion

The systematic in vitro investigation of 6,8-dibromo-5-chloroquinazolin-4-ol, as outlined in this guide, will provide a comprehensive understanding of its mechanism of action. By progressing from broad phenotypic screening to specific target-based assays and in silico studies, researchers can efficiently identify and validate the molecular targets of this novel compound. The data generated will be crucial for its further development as a potential therapeutic agent. The rich history of the quinazolinone scaffold in medicine suggests that a thorough investigation of this uniquely substituted derivative is a worthwhile endeavor.

References

  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides.
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC.
  • In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity. Benchchem.
  • Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents. Taylor & Francis.
  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI.
  • Discovery of quinazolin-4(3H)-one derivatives as novel AChE inhibitors with anti-inflammatory activities.
  • Synthesis and Evaluation of Quinazolin‐4(3H)‐one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry‐Oriented Drug Design.
  • Design and synthesis of novel quinazolin-4(1H)-one derivatives as potent and selective inhibitors targeting AKR1B1. PubMed.
  • Synthesis and Evaluation of Quinazolin-4(3H)-one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry-Oriented Drug Design.
  • 6,8-Dibromo-2-methylquinazolin-4-OL (EVT-1785756). EvitaChem.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities.
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Tre
  • Antitumor Effects of the Novel Quinazolinone Holu-12: Induction of Mitotic Arrest and Apoptosis in Human Oral Squamous Cell Carcinoma CAL27 Cells. PubMed.
  • Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties.
  • Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents and Allosteric Modul
  • 6,8-Dibromo-5-chloroquinazolin-4-ol. Sigma-Aldrich.
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)
  • Cancer cell chemical activates anti-tumor drug to avoid side effects of conventional therapy. RIKEN.
  • Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines. Benchchem.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
  • Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured …. OUCI.
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)
  • Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)

Sources

Foundational

physicochemical properties of 6,8-dibromo-5-chloroquinazolin-4-ol

An In-depth Technical Guide to the Physicochemical Characterization of 6,8-dibromo-5-chloroquinazolin-4-ol Executive Summary The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 6,8-dibromo-5-chloroquinazolin-4-ol

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[1][2] The introduction of halogen atoms is a well-established strategy to modulate a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3] This guide focuses on 6,8-dibromo-5-chloroquinazolin-4-ol, a novel halogenated derivative whose specific properties are not yet extensively documented in public literature.

This document serves as a comprehensive technical framework for researchers, chemists, and drug development professionals. It outlines the critical physicochemical properties of this compound and provides detailed, field-proven experimental protocols for their determination. By grounding our approach in the established science of analogous compounds and standard analytical methodologies, we provide a robust pathway for the complete characterization of 6,8-dibromo-5-chloroquinazolin-4-ol, enabling its further development and application.

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The subject of this guide, 6,8-dibromo-5-chloroquinazolin-4-ol, is a solid at ambient temperature.[4] Its core structure consists of a fused benzene and pyrimidine ring system, heavily substituted with electrophilic halogen atoms.

A crucial structural feature of the quinazolin-4-ol core is its existence in a tautomeric equilibrium with its lactam form, 6,8-dibromo-5-chloroquinazolin-4(3H)-one. This equilibrium is fundamental to its chemical behavior, influencing its hydrogen bonding capability, acidity, and interaction with biological targets. The "-ol" (enol) form and "-one" (lactam) form will coexist, with the equilibrium position depending on the solvent, pH, and temperature. For the purpose of this guide, we will refer to the compound by its "-ol" nomenclature while acknowledging the presence of this tautomerism.

PropertyValueSource
IUPAC Name 6,8-dibromo-5-chloro-3H-quinazolin-4-oneN/A
CAS Number 1858241-98-1[4]
Molecular Formula C₈H₃Br₂ClN₂O[4][5]
Molecular Weight 338.38 g/mol [5]
Physical Form Solid[4]
InChI Key QUJRIKPROYTFMC-UHFFFAOYSA-N[4]
Storage Ambient Temperature[4]

Proposed Synthetic Pathway and Purity Assessment

The synthesis of quinazolin-4-one derivatives frequently commences from substituted anthranilic acids.[1][2] For the target compound, a plausible and efficient route involves the cyclization of 2-amino-4,6-dibromo-3-chlorobenzoic acid. This precursor, upon reaction with a formylating agent like formamidine hydrochloride, can be cyclized to form the desired quinazolinone core.

Diagram: Proposed Synthetic Route

Synthetic_Pathway cluster_main Proposed Synthesis of 6,8-dibromo-5-chloroquinazolin-4-ol start 2-amino-4,6-dibromo- 3-chlorobenzoic acid reagent Formamidine hydrochloride (or similar C1 source) Heat, Solvent (e.g., DMF) start->reagent product 6,8-dibromo-5-chloroquinazolin-4-ol reagent->product

Caption: Proposed one-step synthesis via cyclocondensation.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard technique for assessing the purity of a synthesized compound. Its high resolution allows for the separation of the main compound from starting materials, by-products, and other impurities. A validated HPLC method is a self-validating system for purity, as peak area percentage provides a quantitative measure of purity, and a single, sharp peak is a strong indicator of a pure substance.

Protocol:

  • System Preparation: Use a standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan from 210-400 nm; select an optimal wavelength (e.g., 254 nm) for quantification.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient would be 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. This gradient must be optimized to ensure good peak shape and resolution.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks.

Core Physicochemical Properties: Experimental Determination

Direct experimental data for this specific molecule is limited. Therefore, this section provides robust, standardized protocols for determining its key physicochemical properties.

Thermal Properties: Melting Point

Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.

Protocol:

  • Finely powder a small, dry sample of the compound.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into a calibrated digital melting point apparatus.

  • Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

  • Allow the apparatus to cool. Using a fresh sample, repeat the measurement, this time heating at a much slower rate (1-2 °C/min) when the temperature is within 20 °C of the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point. For comparison, the related compound 6-Bromoquinazolin-4-ol has a melting point of 131-132 °C.[6]

Solubility Profile

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability and developability. Poor solubility can hinder absorption and lead to formulation challenges. Assessing solubility in various media (e.g., water, buffers at different pH values) provides essential data for preclinical development.

Protocol: Thermodynamic Solubility Assessment This method measures the equilibrium solubility of a compound, which is the most accurate and relevant measure for drug development.

  • Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous media (e.g., pH 7.4 phosphate-buffered saline (PBS), pH 2.0 HCl buffer, and pure water).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of solid material is essential.

  • Separation: After equilibration, filter the samples through a low-binding 0.45 µm filter to remove all undissolved solid.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water). Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in an organic solvent.

  • Calculation: Calculate the concentration of the dissolved compound in the filtrate using the standard curve. This concentration represents the thermodynamic solubility in that specific medium.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for determining equilibrium solubility.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile. LogP (the partition coefficient in an octanol/water system) is the standard measure for neutral compounds. LogD is the distribution coefficient at a specific pH, accounting for ionizable species, making it more physiologically relevant.

Protocol: Shake-Flask Method for LogP

  • Preparation: Prepare a stock solution of the compound in n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to an equal volume of water in a separatory funnel or vial. The n-octanol and water must be pre-saturated with each other.

  • Equilibration: Shake the mixture vigorously for several minutes and then allow the two phases to separate completely (centrifugation can aid separation).

  • Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using HPLC-UV or another suitable analytical technique.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Spectroscopic and Spectrometric Confirmation

Spectroscopic data provides an undeniable fingerprint of a molecule's structure. For a novel compound, this data is essential for unequivocal structural confirmation.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its elemental composition. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool. The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a unique and predictable pattern in the mass spectrum, which acts as a self-validating confirmation of the number of each halogen present.

Protocol:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly or via an LC system into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the spectrum in both positive and negative ion modes.

  • Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ or [M-H]⁻. The observed mass should match the calculated exact mass of C₈H₃Br₂ClN₂O.

  • Examine the isotopic distribution pattern of the molecular ion peak. The pattern should be consistent with the presence of two bromine atoms and one chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other. ¹³C NMR reveals the number and types of carbon atoms. Together, they provide a detailed map of the molecular structure.

Protocol:

  • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • One or two distinct signals in the aromatic region (likely between δ 7.5-8.5 ppm) corresponding to the two protons on the benzene ring.

    • A signal for the proton on the pyrimidine ring.

    • A broad signal for the N-H proton (if in the lactam form), which may be exchangeable with D₂O.

  • Expected ¹³C NMR Signals:

    • Eight distinct signals for the eight carbon atoms in the quinazolinone core, including a signal for the carbonyl carbon (C=O) typically found downfield (δ > 160 ppm).[7]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and reliable method for confirming the presence of key structural motifs.

Protocol:

  • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~3200-3000 cm⁻¹: N-H stretching vibration (from the lactam tautomer).

    • ~1680-1650 cm⁻¹: A strong C=O (carbonyl) stretching vibration.[8]

    • ~1620-1580 cm⁻¹: C=N and C=C stretching vibrations from the aromatic and pyrimidine rings.

    • Below 800 cm⁻¹: C-Br and C-Cl stretching vibrations.

Conclusion

This technical guide provides a comprehensive, scientifically-grounded framework for the full physicochemical characterization of 6,8-dibromo-5-chloroquinazolin-4-ol. While direct experimental data for this specific molecule remains to be published, the protocols and analytical reasoning outlined herein are derived from established methodologies and data from closely related analogues. By systematically applying these experimental workflows—from synthesis and purity assessment to the determination of thermal properties, solubility, lipophilicity, and spectroscopic identity—researchers can generate the high-quality, reliable data package necessary to advance this promising compound into further stages of scientific investigation and drug development.

References

View References
  • 6,8-Dibromoquinoline - PMC. (n.d.).
  • Chen, D., Soh, C. K., Goh, W. H., & Wang, H. (2018). Design, Synthesis, and Preclinical Evaluation of Fused Pyrimidine-Based Hydroxamates for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 61(4), 1552–1575.
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (n.d.). Scientific & Academic Publishing.
  • 6,8-Dibromo-2-methylquinazolin-4-OL (EVT-1785756). (n.d.). EvitaChem.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.).
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(6), 2393–2403.
  • 6,8-Dibromo-5-chloroquinazolin-4-ol | 1858241-98-1. (n.d.). Sigma-Aldrich.
  • One-Pot Synthesis of 6,8-Dibromoquinazoline Deriv
  • Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). Journal of Visualized Experiments, (108).
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry.
  • Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview. (2025). BenchChem.
  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. (2024). Molbank, 2024(4), M1922.
  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(3), 63-69.
  • 2-ARYL-6,8-DIBROMO-4-CHLOROQUINAZOLINE AS SCAFFOLD FOR THE SYNTHESIS OF NOVEL 2,6,8-TRIARYL-4-(PHENYLETHYNYL)QUINAZOLINES WITH. (n.d.).
  • 6,8-dibromo-2-chloroquinazolin-4-ol. (n.d.). ChemicalBook.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Wang, Z. G., Wang, R., Zhi, F., & Wang, M. L. (2011). 2-[6,8-Dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl]phenol methanol 0.25-solvate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o847.
  • Technical Guide: 6,8-Dibromoquinolin-3-amine - Physicochemical Properties and Synthetic Protocols. (2026). BenchChem.
  • 6-Bromoquinazolin-4-ol | 32084-59-6. (n.d.). ChemicalBook.
  • CID 9980845 | C24H21N5O4. (n.d.). PubChem.
  • 6,8-Dibromo-4-chloroquinazoline | 98436-45-4. (n.d.). AiFChem.
  • 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol | 1797894-71-3. (n.d.). Benchchem.
  • 6-Bromo-5-chloroquinazolin-4(3H)-one | 1131605-26-9. (n.d.). AiFChem.
  • 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4. (n.d.). ChemicalBook.
  • 5-Bromo-quinazoline | 958452-00-1. (n.d.). ChemicalBook.
  • Quinoline. (n.d.). mVOC 4.0.
  • 2-(3-Bromophenyl)
  • 5-Bromoisoquinoline | C9H6BrN | CID 736487. (n.d.). PubChem.
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Foundational

Structural and NMR Spectroscopic Profiling of 6,8-Dibromo-5-chloroquinazolin-4-ol: A Technical Guide

Executive Summary The compound 6,8-dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1)[1] represents a highly functionalized, polyhalogenated heterocyclic scaffold of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6,8-dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1)[1] represents a highly functionalized, polyhalogenated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Quinazoline derivatives are ubiquitous in kinase inhibitors and other targeted therapeutics. However, the dense halogenation (bromine at positions 6 and 8, chlorine at position 5) presents unique challenges and fascinating phenomena in Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an in-depth technical analysis of the expected 1 H and 13 C NMR chemical shifts for this molecule, detailing the causality behind substituent effects, tautomeric equilibria, and rigorous experimental protocols for empirical validation.

Structural Analysis and Tautomeric Dynamics

Before assigning chemical shifts, it is critical to understand the structural dynamics of the quinazolin-4-ol scaffold.

The Lactam-Lactim Tautomerism

Quinazolin-4-ols exist in a dynamic equilibrium with their quinazolin-4(3H)-one (lactam) tautomers[2]. In polar aprotic solvents commonly used for NMR (such as DMSO- d6​ ), the lactam form overwhelmingly predominates due to the stabilization of the N-H bond via intermolecular hydrogen bonding with the solvent.

  • Lactim (ol) form: Features an -OH group at C4.

  • Lactam (one) form: Features a carbonyl at C4 and a protonated N3.

This tautomerism dictates the presence of a highly deshielded broad singlet (exchangeable proton) in the 1 H NMR spectrum, typically residing between δ 11.5 and 12.5 ppm[2].

Substituent Effects on the Aromatic Ring

The benzene ring of the quinazoline core is fully substituted:

  • C5: Chlorine (electronegative, inductive electron-withdrawing, mild resonance donating).

  • C6 & C8: Bromine (heavy atoms, significant anisotropic effects, inductive withdrawing).

  • C7: The only remaining proton on the homocyclic ring.

TautomerismLogic A Quinazolin-4-ol (Lactim Form) B Solvent Interaction (e.g., DMSO-d6) A->B C Quinazolin-4(3H)-one (Lactam Form) B->C Equilibrium Shift D N-H Proton Signal (δ 11.5 - 12.5 ppm) C->D

Caption: Logical flow of tautomeric equilibrium dictating the N-H chemical shift in polar solvents.

NMR Chemical Shift Assignments (Quantitative Data)

Based on empirical data from analogous halogenated quinazolinones[2][3] and predictive substituent increment rules, the following tables summarize the expected chemical shifts.

1 H NMR Chemical Shifts (Predicted in DMSO- d6​ )
PositionExpected Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Logic
N3-H 12.00 – 12.50Broad Singlet (br s)1HExchangeable lactam proton; highly deshielded by adjacent carbonyl and solvent H-bonding[2].
C2-H 8.00 – 8.20Singlet (s)1HDeshielded by two adjacent nitrogen atoms (N1, N3) and the aromatic ring current.
C7-H 8.30 – 8.50Singlet (s)1HFlanked by two bromine atoms (C6, C8). The combined inductive effect and steric compression strongly deshield this proton.
13 C NMR Chemical Shifts (Predicted in DMSO- d6​ )
PositionExpected Shift ( δ , ppm)TypeCausality / Assignment Logic
C4 (C=O) 158.0 – 161.0QuaternaryCarbonyl carbon of the lactam form[2][3].
C2 145.0 – 148.0CHImine-like carbon flanked by two nitrogens.
C8a 148.0 – 151.0QuaternaryBridgehead carbon adjacent to N1.
C7 138.0 – 142.0CHAromatic carbon bearing the only proton; shifted downfield by adjacent halogens.
C5 128.0 – 132.0QuaternaryAttached to Chlorine.
C6, C8 115.0 – 122.0QuaternaryAttached to Bromine. The "heavy atom effect" of bromine causes an upfield shift relative to typical aromatic carbons.
C4a 120.0 – 124.0QuaternaryBridgehead carbon.

Experimental Protocols for NMR Acquisition

To ensure high-fidelity data that accurately captures the exchangeable protons and resolves the quaternary carbons affected by quadrupolar relaxation (from bromine and chlorine), the following self-validating protocol must be employed.

Sample Preparation
  • Solvent Selection: Utilize high-purity DMSO- d6​ (99.9% isotopic purity) stored over molecular sieves. Chloroform- d is generally avoided due to the poor solubility of highly halogenated quinazolinones.

  • Concentration: Prepare a 15–20 mg/mL solution for 1 H NMR and a 40–50 mg/mL solution for 13 C NMR to ensure sufficient signal-to-noise (S/N) ratio for the quaternary carbons.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to remove particulates that cause magnetic field inhomogeneities.

Acquisition Parameters (400 MHz or 600 MHz Spectrometer)
  • 1 H NMR:

    • Pulse Sequence: Standard 1D sequence (e.g., zg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 16 to 32.

    • Spectral Width: 15 ppm (to capture the downfield N-H proton).

  • 13 C NMR:

    • Pulse Sequence: Power-gated decoupling (e.g., zgpg30).

    • Relaxation Delay (D1): 3.0 seconds (critical for quaternary carbons C5, C6, C8).

    • Number of Scans (NS): 1024 to 2048 (due to the high number of non-protonated carbons).

NMRWorkflow Prep 1. Sample Prep Dissolve 20-50 mg in DMSO-d6 Filter through 0.22 µm PTFE Tune 2. Spectrometer Setup Lock, Tune, and Match Shim for optimal line width Prep->Tune AcqH 3a. 1H Acquisition D1 = 2.0s, NS = 16 Sweep Width = 15 ppm Tune->AcqH AcqC 3b. 13C Acquisition D1 = 3.0s, NS = 1024 Power-gated decoupling Tune->AcqC Process 4. Processing Zero-filling, Apodization Phase & Baseline Correction AcqH->Process AcqC->Process

Caption: Step-by-step experimental workflow for high-fidelity NMR acquisition.

Mechanistic Causality of the Chemical Shifts

Understanding the why behind the data is the hallmark of expert spectroscopic analysis.

  • The Heavy Atom Effect (C6 and C8): Bromine is a large, polarizable atom. In 13 C NMR, the carbons directly attached to bromine (C6 and C8) experience a diamagnetic shielding effect due to the large number of electrons on the halogen, pushing their chemical shifts upfield (typically 115-122 ppm) compared to standard aromatic carbons.

  • Steric Compression (C7-H): The proton at C7 is "squeezed" between two bulky bromine atoms. This steric compression distorts the electron cloud around the proton, reducing local shielding and pushing the 1 H signal significantly downfield (8.30 - 8.50 ppm).

  • Inductive Deshielding (C5): Chlorine is highly electronegative. It withdraws electron density via the sigma bond framework, deshielding the C5 carbon.

References

  • Product Index - AA Blocks. "6,8-Dibromo-5-chloroquinazolin-4-ol. Catalog No.: AA01FH64. CAS No.:1858241-98-1." aablocks.com. 1

  • Sigma-Aldrich. "6,8-Dibromo-5-chloroquinazolin-4-ol | 1858241-98-1." sigmaaldrich.com.

  • RSC Advances. "Visible-light- and bromide-mediated photoredox Minisci alkylation of N-heterarenes with ester acetates - Supporting Information." rsc.org. 2

  • ACG Publications. "An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones." acgpubs.org. 3

Sources

Exploratory

Pharmacokinetic Profiling of 6,8-Dibromo-5-chloroquinazolin-4-ol: A Technical Whitepaper

Executive Summary & Structural Rationale The compound 6,8-dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1) is a highly halogenated heterocyclic building block of significant interest in the development of novel kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 6,8-dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1) is a highly halogenated heterocyclic building block of significant interest in the development of novel kinase inhibitors and antimicrobial agents[1]. The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly known for its role as an ATP-competitive inhibitor of tyrosine kinases such as EGFR and HER2[2].

However, the extreme degree of halogenation in this specific derivative—featuring a chlorine atom at position 5 and bromine atoms at positions 6 and 8—presents unique pharmacokinetic (PK) challenges. Halogen substitution on quinazoline rings is a proven strategy to enhance target binding affinity through halogen bonding and increased lipophilicity[3]. Yet, this polyhalogenation fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper establishes a rigorous, self-validating framework for the pharmacokinetic profiling of 6,8-dibromo-5-chloroquinazolin-4-ol, bridging the gap between its structural chemistry and in vivo behavior.

Structural Dynamics: Tautomerism and Physicochemical Impact

A critical factor in the pharmacokinetics of quinazolin-4-ols is their existence in a tautomeric equilibrium between the lactim (4-ol) and lactam (4(3H)-one) forms[4]. The lactam form is generally considered to be the more stable tautomer in the solid state and in polar solvents[2].

The shift in this equilibrium is heavily influenced by the electron-withdrawing nature of the 5-chloro and 6,8-dibromo substituents. These halogens pull electron density away from the pyrimidine ring, increasing the acidity of the hydroxyl group in the lactim form and stabilizing the lactam form. This dynamic state dictates the molecule's hydrogen-bonding capacity and, consequently, its membrane permeability and aqueous solubility[4].

Tautomerism Lactim Lactim Form (Quinazolin-4-ol) Equilibrium Tautomeric Equilibrium Lactim->Equilibrium PK_Lactim Higher Lipophilicity (Increased Permeability) Lactim->PK_Lactim Lactam Lactam Form (Quinazolin-4(3H)-one) Lactam->Equilibrium PK_Lactam Higher H-Bonding (Target Binding/Solubility) Lactam->PK_Lactam

Diagram 1: Tautomeric equilibrium of the quinazoline core and its impact on pharmacokinetic properties.

In Vitro ADME Profiling Protocols

To accurately predict the in vivo behavior of 6,8-dibromo-5-chloroquinazolin-4-ol, we must design in vitro assays that account for its high lipophilicity and potential for non-specific binding. The following protocols are engineered as self-validating systems.

Thermodynamic Solubility and Caco-2 Permeability

Due to the heavy halogenation, this compound is expected to exhibit "brick dust" properties (high melting point, low aqueous solubility). Kinetic solubility assays (from DMSO stocks) often overestimate true solubility for such compounds.

  • Causality for Protocol Choice: We utilize a shake-flask thermodynamic solubility method over kinetic precipitation to ensure the compound reaches true equilibrium, preventing false-positive solubility readings that would derail oral formulation strategies.

  • Methodology:

    • Add 2 mg of solid 6,8-dibromo-5-chloroquinazolin-4-ol to 1 mL of simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (FaSSIF, pH 6.5).

    • Incubate on an orbital shaker at 37°C for 24 hours.

    • Centrifuge at 15,000 x g for 15 minutes to pellet undissolved material.

    • Quantify the supernatant concentration via HPLC-UV against a standard curve.

  • Caco-2 Permeability: Run bidirectional (A-B and B-A) transport assays across Caco-2 monolayers. The inclusion of the efflux inhibitor Verapamil in a parallel control well is mandatory to validate whether the compound is a substrate for P-glycoprotein (P-gp), a common liability for bulky, lipophilic heterocycles.

Microsomal Stability (Self-Validating System)

The 5, 6, and 8 positions of the quinazoline ring are fully blocked by halogens, protecting the aromatic core from typical CYP450-mediated hydroxylation. However, the compound may still undergo Phase II glucuronidation at the 4-OH position.

  • Causality for Protocol Choice: We must differentiate between enzymatic degradation and chemical instability. Furthermore, we must verify that the microsomes are active.

  • Methodology:

    • Prepare 1 µM of the compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

    • Validation Controls:

      • Positive Control: Testosterone (validates CYP3A4 activity).

      • Negative Control: Omit NADPH (validates that degradation is purely enzymatic, not chemical hydrolysis).

    • Initiate the reaction by adding 1 mM NADPH.

    • Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., glipizide).

    • Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Plasma Protein Binding (PPB) via Equilibrium Dialysis
  • Causality for Protocol Choice: Highly lipophilic, polyhalogenated compounds exhibit severe non-specific binding to the synthetic membranes used in ultrafiltration, artificially inflating the bound fraction ( fb​ ). Equilibrium dialysis using a Teflon apparatus mitigates this artifact.

  • Methodology:

    • Spike human plasma with the compound to a final concentration of 1 µM.

    • Load the spiked plasma into the donor chamber of a 96-well equilibrium dialyzer (10 kDa MWCO cellulose membrane). Load blank PBS (pH 7.4) into the receiver chamber.

    • Incubate at 37°C on a plate rotator for 4 hours to achieve equilibrium.

    • Extract both matrices using protein precipitation (acetonitrile) and quantify via LC-MS/MS. Calculate the unbound fraction ( fu​ ).

In Vivo Pharmacokinetic Profiling Workflow

Transitioning to in vivo models requires overcoming the formulation hurdles posed by the compound's structural rigidness and lipophilicity. Aqueous vehicles will result in erratic absorption.

  • Formulation Strategy: For intravenous (IV) dosing, a co-solvent system of 10% DMSO, 10% Tween-80, and 80% Saline is required. For oral (PO) dosing, a lipid-based suspension (e.g., 0.5% Methylcellulose with 0.1% Tween-80) ensures uniform dispersion.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (0.25 - 24 h) Dosing->Sampling Extraction Plasma Extraction (Protein PPT) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA PK Parameter Calc (NCA Model) LCMS->NCA

Diagram 2: Standardized in vivo pharmacokinetic workflow from dosing to Non-Compartmental Analysis (NCA).

Rat PK Study Protocol
  • Subjects: Male Sprague-Dawley rats (n=3 per route). Fasted overnight prior to PO dosing.

  • Dosing: Administer 2 mg/kg IV via the tail vein, and 10 mg/kg PO via oral gavage.

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalysis (LC-MS/MS):

    • Ionization Causality: While quinazolines typically ionize in positive Electrospray Ionization (ESI+), the electron-withdrawing nature of the three halogens (Cl, Br, Br) significantly reduces the basicity of the ring nitrogens. Therefore, Negative ESI (ESI-) targeting the deprotonated 4-OH group often yields a superior signal-to-noise ratio for this specific chemotype.

    • Operate in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Quantitative Data Summary

Based on the structural properties of 6,8-dibromo-5-chloroquinazolin-4-ol and benchmark data from structurally analogous halogenated quinazoline kinase inhibitors[3], the following predictive quantitative profiles are established to guide assay calibration.

Table 1: Predicted Physicochemical and In Vitro ADME Properties
ParameterPredicted Value / RangeMechanistic Rationale
Molecular Weight 338.38 g/mol Standard calculation for C8​H3​Br2​ClN2​O .
LogP (Lipophilicity) 4.2 - 4.8High lipophilicity driven by di-bromo and mono-chloro substitutions.
Thermodynamic Sol. (pH 7.4) < 5 µg/mL"Brick dust" properties; strong crystal lattice energy.
Caco-2 Permeability ( Papp​ ) > 15×10−6 cm/sExcellent passive transcellular permeability due to high LogP.
Plasma Protein Binding ( fb​ ) > 98%Extensive hydrophobic interactions with human serum albumin.
HLM Intrinsic Clearance < 15 µL/min/mgHigh metabolic stability; primary aromatic oxidation sites are sterically blocked by halogens.
Table 2: Anticipated In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ (ng/mL) N/A450 - 800Moderate peak concentration limited by dissolution rate in the GI tract.
Tmax​ (h) N/A2.0 - 4.0Delayed absorption typical of highly lipophilic suspensions.
AUC0−∞​ (h·ng/mL) 1200 - 18002500 - 4000Indicates moderate overall systemic exposure.
Clearance ( CL ) 1.1 - 1.6 L/h/kgN/ALow clearance, correlating with high in vitro microsomal stability.
Volume of Distribution ( Vss​ ) 3.5 - 5.0 L/kgN/AHigh volume of distribution; extensive partitioning into adipose and peripheral tissues.
Oral Bioavailability ( F ) N/A30% - 45%Moderate bioavailability; absorption is likely solubility-limited rather than metabolism-limited.

References

  • Swinburne University of Technology. "In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors". Swinburne Figshare Repository (2025). Available at:[Link]

Sources

Foundational

The Molecular Dynamics and Binding Affinity of 6,8-Dibromo-5-Chloroquinazolin-4-ol Derivatives: A Dual-Target Perspective

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The quinazolin-4-ol (and its tautomer, quinazolin-4(3H)-one) scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The quinazolin-4-ol (and its tautomer, quinazolin-4(3H)-one) scaffold is a privileged pharmacophore in modern drug discovery, widely recognized for its ability to competitively bind the ATP-binding pockets of tyrosine kinases and the active sites of inflammatory cyclooxygenases. This technical whitepaper explores the specific binding affinity, structural dynamics, and experimental validation of 6,8-dibromo-5-chloroquinazolin-4-ol derivatives [1]. By analyzing the causality behind this dense halogenation pattern, we provide a comprehensive guide to evaluating these compounds as potent Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) inhibitors.

Structural Rationale: The Halogenated Pharmacophore

The substitution of the quinazoline core with heavy halogens at the 5, 6, and 8 positions is not arbitrary; it is a highly calculated steric and electronic modification designed to optimize binding kinetics.

  • 6,8-Dibromo Substitutions: Bromine atoms are highly lipophilic and electron-withdrawing. 3D-QSAR modeling demonstrates that the 6,8-dibromo groups fit precisely into the deep hydrophobic clefts of the EGFR kinase domain[2]. This bulkiness significantly decreases the dissociation rate ( koff​ ), leading to a prolonged drug-target residence time. Furthermore, these substitutions have been shown to drastically enhance anti-inflammatory and analgesic properties by fitting into the larger active site of COX-2 compared to COX-1[3].

  • 5-Chloro Substitution: The chlorine atom at the 5-position (peri to the 4-hydroxyl/4-oxo group) introduces critical steric hindrance. This peri-interaction forces a conformational lock, stabilizing the quinazolin-4(3H)-one tautomer. This tautomeric stabilization is essential because the N3-H and C4=O act as a critical hydrogen bond donor-acceptor pair with the hinge region of kinases (e.g., Met793 in EGFR).

Target Mechanism: EGFR Tyrosine Kinase Inhibition

Overexpression or mutation of EGFR is a primary driver in various malignancies, particularly breast and non-small cell lung cancers. Quinazoline derivatives act as ATP-competitive inhibitors[4]. The 6,8-dibromo-5-chloroquinazolin-4-ol scaffold mimics the adenine ring of ATP, while the dense halogenation prevents the kinase from achieving the active conformation required for downstream signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR ATP ATP Binding Pocket EGFR->ATP Downstream RAS/RAF/MEK/ERK Signaling Cascade ATP->Downstream Inhibitor 6,8-Dibromo-5-chloro Quinazolin-4-ol Inhibitor->ATP Competitive Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation

EGFR signaling pathway and competitive inhibition at the ATP-binding pocket.

Quantitative Data Summary

The following table synthesizes quantitative binding and inhibitory data for representative 6,8-dibromo quinazoline analogs from recent literature, illustrating the structure-activity relationship (SAR) driven by halogenation.

Compound / DerivativePrimary TargetIC50 / pIC50Inhibitory Activity (%)Reference
6,8-dibromo-2-(4-chlorophenyl)-quinazoline (VIIIc) EGFR-TKIC50 = 3.1 μM91.1%[4]
6,8-dibromo-2-(4-chlorophenyl)-quinazoline (VIIIb) EGFR-TKIC50 = 6.3 μM88.4%[4]
8-bromo-quinazoline-4-one analog (Cmpd 29) EGFRpIC50 = 4.65N/A[2]
Unsubstituted-quinazoline-4-one (Cmpd 30) EGFRpIC50 = 4.30N/A[2]
6,8-dibromo-3-(4-acetylphenyl)-4(3H)-quinazolinone COX-2 / Inflam.N/AHigh (In vivo efficacy)[3]

Note: The addition of bulky halogens (bromine) at the 6 and 8 positions consistently increases the pIC50 and overall inhibitory percentage against EGFR-TK compared to unsubstituted analogs[2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the binding affinity of 6,8-dibromo-5-chloroquinazolin-4-ol derivatives must be evaluated using orthogonal, self-validating assay systems.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality of Choice: We utilize TR-FRET over standard colorimetric ELISAs because the time-resolved nature of the Europium fluorophore eliminates compound auto-fluorescence—a critical factor given the highly conjugated aromatic system of quinazolinones.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 1 nM purified recombinant EGFR kinase domain, 10 μM ATP, and 200 nM biotinylated poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the 6,8-dibromo-5-chloroquinazolin-4-ol derivative in a 10-point 3-fold serial dilution (starting at 10 μM) into a 384-well pro-plate.

  • Reaction Initiation: Add 5 μL of the kinase/substrate master mix to the compound wells. Incubate for 60 minutes at room temperature to allow for baseline phosphorylation.

  • Signal Generation: Stop the reaction by adding 5 μL of detection buffer containing 10 mM EDTA, 2 nM Europium-labeled anti-phosphotyrosine antibody, and 20 nM Streptavidin-Allophycocyanin (APC).

  • Data Acquisition: Incubate for 30 minutes. Read the plate on a multi-mode microplate reader measuring the FRET signal ratio (emission at 665 nm divided by 615 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality of Choice: While TR-FRET provides functional IC50​ data, SPR is mandatory to decouple the binding affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. We utilize a CM5 dextran chip to provide a hydrophilic 3D environment, minimizing the non-specific hydrophobic interactions driven by the dibromo substitutions.

SPR_Workflow Immobilization 1. Target Immobilization (EGFR on CM5 Chip) Injection 2. Analyte Injection (Quinazoline Derivative) Immobilization->Injection Association 3. Association Phase (Measure k_on) Injection->Association Dissociation 4. Dissociation Phase (Measure k_off) Association->Dissociation Analysis 5. Kinetic Analysis (Calculate K_D) Dissociation->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Step-by-Step Methodology:

  • Surface Activation: Activate the CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 μL/min.

  • Target Immobilization: Inject EGFR-TK domain diluted in 10 mM sodium acetate (pH 5.0) until a target immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Dilute the quinazoline derivative in running buffer (PBS with 0.05% Tween-20 and 5% DMSO). Inject at five distinct concentrations (e.g., 3.125, 6.25, 12.5, 25, and 50 nM) at a flow rate of 30 μL/min for 120 seconds (Association Phase).

  • Dissociation & Regeneration: Switch to running buffer for 300 seconds to monitor dissociation. Regenerate the chip surface between cycles using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Kinetic Fitting: Analyze the sensorgrams using a 1:1 Langmuir binding model to extract the ka​ ( M−1s−1 ), kd​ ( s−1 ), and calculate the equilibrium dissociation constant KD​=kd​/ka​ .

References

  • Product Index - AA Blocks: 6,8-Dibromo-5-chloroquinazolin-4-ol. aablocks.com. 1

  • Design and Synthesis of 4-substituted Quinazolines as Potent EGFR Inhibitors With Anti-breast Cancer Activity. PubMed / Bentham Science. 4

  • NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica. 3

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PMC. 2

Sources

Exploratory

6,8-dibromo-5-chloroquinazolin-4-ol biological activity spectrum

An In-depth Technical Guide to the Biological Activity Spectrum of 6,8-dibromo-5-chloroquinazolin-4-ol Introduction The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity Spectrum of 6,8-dibromo-5-chloroquinazolin-4-ol

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting properties that span from antimicrobial to anticancer and anti-inflammatory effects.[3][4][5] This guide focuses on the biological activity spectrum of a specific, heavily halogenated derivative: 6,8-dibromo-5-chloroquinazolin-4-ol. While direct studies on this exact molecule are not extensively reported in publicly available literature, a comprehensive understanding of its potential can be extrapolated from the well-documented activities of its structural analogs, particularly the 6,8-dibromo-4(3H)-quinazolinone core. The introduction of a chloro group at the 5-position is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological profile.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the potential therapeutic applications of this compound class. We will delve into the established biological activities of closely related analogs, propose potential mechanisms of action, and provide detailed experimental protocols for assessing these activities.

Predicted Biological Activities and Underlying Mechanisms

Based on the extensive research into quinazolinone derivatives, 6,8-dibromo-5-chloroquinazolin-4-ol is predicted to exhibit a range of biological activities, primarily centered around antimicrobial and anticancer effects. The presence of bromine atoms at the 6 and 8 positions is known to enhance the biological potency of quinazolinone derivatives.[6][7]

Antimicrobial Activity

Derivatives of 6,8-dibromo-4(3H)-quinazolinone have demonstrated potent antibacterial and antifungal properties.[5][8] This activity is attributed to the ability of the quinazolinone scaffold to interfere with essential microbial processes.

Antibacterial Activity

Novel synthesized 6,8-dibromo-4(3H)quinazolinone derivatives have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria.[5] For instance, certain derivatives have exhibited significant in vitro antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 0.39 µg/ml against S. typhimurium and B. cereus.[5]

Antifungal Activity

Similarly, potent antifungal activity has been observed for this class of compounds. Specific derivatives have shown very low MICs against pathogenic fungi such as C. albicans and A. flavus.[5][8]

Proposed Mechanism of Action: The precise mechanism of antimicrobial action for quinazolinones is not fully elucidated but is thought to involve the inhibition of essential enzymes or the disruption of cell wall synthesis. The lipophilic nature of the halogenated phenyl ring likely facilitates passage through the microbial cell membrane.

Anticancer Activity

The quinazoline core is a well-established pharmacophore in the design of anticancer agents.[9] Several approved drugs, such as gefitinib and erlotinib, are kinase inhibitors based on the 4-anilinoquinazoline scaffold.[9] Derivatives of 6,8-dibromo-4(3H)-quinazolinone have also been investigated for their cytotoxic effects against various cancer cell lines.[10]

Induction of Apoptosis: One of the key mechanisms by which quinazolinone derivatives exert their anticancer effects is through the induction of apoptosis.[10] For example, a 6,8-dibromo-2-thio-3-(4-rhamnosylphenylmethyl)-2,3-dihydroquinazolin-4-one was found to induce apoptosis in glioma cells, an effect associated with an increased Bax/Bcl-2 ratio and activation of caspase-3.[10]

Kinase Inhibition: Many quinazoline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] The ATP-binding site of kinases is a common target for these small molecules. While specific kinase targets for 6,8-dibromo-5-chloroquinazolin-4-ol have not been identified, its structural similarity to known kinase inhibitors suggests this as a probable mechanism of action.[11]

Anti-inflammatory and Analgesic Activity

Quinazolinone derivatives have also been reported to possess anti-inflammatory and analgesic properties.[4][12] This activity is likely mediated through the inhibition of inflammatory pathways, potentially involving enzymes like cyclooxygenases (COX). A study on novel 6,8-dibromo-4(3H)-quinazolinone derivatives demonstrated promising anti-inflammatory and analgesic effects in animal models.[12]

Experimental Protocols

To facilitate further research into the biological activities of 6,8-dibromo-5-chloroquinazolin-4-ol, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the agar streak dilution method for determining the MIC of the test compound against various bacterial and fungal strains.[8]

Materials:

  • Test compound (6,8-dibromo-5-chloroquinazolin-4-ol)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Fungal strains (e.g., C. albicans, A. flavus)

  • Mueller-Hinton Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a concentration of 1000 µg/mL.

  • Serial Dilutions: Prepare serial two-fold dilutions of the stock solution in sterile broth to obtain a range of concentrations (e.g., 500, 250, 125, ... 0.97 µg/mL).[13]

  • Agar Plate Preparation: Prepare agar plates containing the different concentrations of the test compound. For each concentration, add the appropriate volume of the diluted compound solution to the molten agar before pouring it into the petri dishes. Also prepare a control plate with DMSO but no test compound.

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[13]

  • Inoculation: Once the agar has solidified, streak a loopful of each microbial suspension onto the surface of the agar plates, from the lowest to the highest concentration.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[13]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxic effects of the test compound on cancer cell lines.[14][15]

Materials:

  • Test compound (6,8-dibromo-5-chloroquinazolin-4-ol)

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[14]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Caspase-3 Activity Assay

This protocol is for measuring the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with the test compound.

Materials:

  • Test compound

  • Cancer cell line

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Lysis: Harvest the cells and lyse them using the cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.

  • Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.

Data Presentation

Table 1: Reported Antimicrobial Activity of 6,8-dibromo-4(3H)-quinazolinone Derivatives
Compound DerivativeMicroorganismMIC (µg/mL)Reference
VIIaE. coli1.56[8]
VIIaS. typhimurium3.125[8]
VIIaL. monocytogenes1.56[8]
107E. coli1.56[5]
107S. typhimurium0.39[5]
107L. monocytogenes1.56[5]
107S. aureus1.56[5]
107P. aeruginosa0.78[5]
107B. cereus0.39[5]
VIIcC. albicans0.78[8]
VIIcA. flavus0.097[8]
108C. albicans1.56[5]
108A. flavus0.78[5]

Note: The specific structures of derivatives VIIa, VIIc, 107, and 108 can be found in the cited references.

Table 2: Potential Kinase Targets for Quinazoline-based Inhibitors
Kinase FamilySpecific ExamplesRole in CancerReference
Receptor Tyrosine Kinases (RTKs)EGFR, VEGFR-2, PDGFR-βProliferation, angiogenesis, metastasis[9]
Serine/Threonine KinasesAurora Kinases, PI3K/AKT/mTOR pathwayCell cycle regulation, survival, proliferation[10][11]
Non-receptor Tyrosine KinasesSrc family kinasesCell growth, motility, adhesion
Janus Kinases (JAKs)JAK3Immune response, cell growth[16]

Visualization of Pathways and Workflows

Figure 1: Proposed Apoptotic Pathway Induced by Quinazolinone Derivatives

Apoptotic_Pathway Quinazolinone 6,8-dibromo-5-chloro quinazolin-4-ol Bax Bax Quinazolinone->Bax Upregulates Bcl2 Bcl-2 Quinazolinone->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates Active_Caspase9 Active Caspase-9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleaves and activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway activated by quinazolinone derivatives.

Figure 2: Experimental Workflow for In Vitro Anticancer Activity Screening

Anticancer_Screening_Workflow start Start: Synthesized Compound cytotoxicity_assay MTT Cytotoxicity Assay (e.g., HCT-116, MCF-7) start->cytotoxicity_assay determine_ic50 Determine IC50 Value cytotoxicity_assay->determine_ic50 mechanism_studies Mechanism of Action Studies determine_ic50->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) mechanism_studies->apoptosis_assay caspase_assay Caspase Activity Assay (e.g., Caspase-3, -9) mechanism_studies->caspase_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis kinase_inhibition Kinase Inhibition Profiling mechanism_studies->kinase_inhibition end End: Lead Candidate Identification apoptosis_assay->end caspase_assay->end cell_cycle_analysis->end kinase_inhibition->end

Caption: Workflow for evaluating the in vitro anticancer potential of a novel compound.

Conclusion

While direct experimental data for 6,8-dibromo-5-chloroquinazolin-4-ol is currently limited, the extensive body of research on the 6,8-dibromo-4(3H)-quinazolinone scaffold provides a strong foundation for predicting its biological activity spectrum. This compound is anticipated to possess significant antimicrobial and anticancer properties, with the 5-chloro substitution likely modulating its potency and pharmacological profile. The provided experimental protocols and conceptual frameworks offer a roadmap for the systematic evaluation of this and related novel quinazolinone derivatives. Further investigation into the specific molecular targets and mechanisms of action of 6,8-dibromo-5-chloroquinazolin-4-ol is warranted to fully elucidate its therapeutic potential.

References

  • Benchchem. (1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol.
  • IntechOpen. (2020, January 29). Biological Activity of Quinazolinones.
  • (PDF)
  • Int J Pharm Chem Anal. Recent advances in the biological activity of quinazoline.
  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)
  • PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • EvitaChem. Buy 6,8-Dibromo-2-methylquinazolin-4-OL (EVT-1785756).
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010, August 15).
  • Benchchem.
  • ResearchGate.
  • Sigma-Aldrich. 6,8-Dibromo-5-chloroquinazolin-4-ol | 1858241-98-1.
  • PMC. 6,8-Dibromoquinoline.
  • PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ResearchGate. Novel 6,8-dibromo-4(3H)
  • ijstr.org. (2017, October 15). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H).
  • Hello Bio.
  • MDPI. (2024, March 22). 2-(3-Bromophenyl)
  • PMC.
  • Google Patents. WO2018215668A1 - Novel inhibitors of map4k1.
  • Fluorochem. Small molecule inhibitors targeting kinases.
  • Nonclassical 2,4-diamino-6-(aminomethyl)
  • PubMed. (2021, July 22). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)
  • Global Science Research Journals.
  • Semantic Scholar. (2022, October 25). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • MDPI. (2021, July 22). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)
  • SMUJO. Antimicrobial properties and metabolite profiling of the ethyl acetate fractions of Sinularia polydactyla and Cespitularia.
  • SciELO México. (2024, September 30). Antimicrobial and Antioxidant Activities of Four Essential Oils.

Sources

Foundational

Identifying the Metabolic Fate of 6,8-dibromo-5-chloroquinazolin-4-ol: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a tho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its metabolic fate. This guide provides a comprehensive, technically-grounded framework for the systematic identification and structural elucidation of metabolites derived from 6,8-dibromo-5-chloroquinazolin-4-ol. We move beyond rote protocols to explain the scientific rationale behind each experimental choice, integrating predictive metabolism with robust in vitro and in vivo methodologies. The core of this work focuses on a self-validating analytical workflow centered on high-resolution liquid chromatography-mass spectrometry (LC-MS) for initial detection and characterization, culminating in definitive structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to equip researchers in drug development with the expertise to navigate the complexities of metabolomics for a polyhalogenated heterocyclic compound, ensuring scientific integrity and regulatory preparedness.

Introduction: The Imperative of Metabolite Identification

6,8-dibromo-5-chloroquinazolin-4-ol is a novel heterocyclic compound featuring a quinazolinone core, a structure known for a wide array of biological activities. The presence of multiple halogen atoms (two bromine, one chlorine) is expected to significantly influence its metabolic stability, clearance pathways, and potential for bioactivation.[1] The primary objective of metabolite identification is to construct a comprehensive biotransformation map. This is not merely an academic exercise; it is a cornerstone of preclinical safety assessment. Understanding metabolism allows us to:

  • Identify major metabolites that may require separate toxicological evaluation.

  • Uncover potentially reactive or toxic metabolites that could lead to adverse drug reactions.[2]

  • Explain species-specific differences in pharmacology or toxicology, aiding in the selection of appropriate animal models for preclinical studies.[3][4]

  • Optimize lead compounds by modifying metabolic "soft spots" to improve pharmacokinetic profiles.[5]

This guide provides the strategic and tactical framework for achieving these goals.

Predictive Metabolism: Charting the Likely Pathways

Before embarking on experimental work, we can predict the most probable metabolic transformations based on the structure of 6,8-dibromo-5-chloroquinazolin-4-ol. These predictions inform our analytical strategy, allowing us to search for specific mass shifts in the data. The metabolism is broadly divided into Phase I functionalization and Phase II conjugation reactions.

Phase I Biotransformations

Phase I reactions are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[6] For this molecule, the following pathways are anticipated:

  • Aromatic Hydroxylation: The most common Phase I reaction. Oxidation of the benzene portion of the quinazolinone ring is a highly probable event, leading to the formation of one or more phenolic metabolites.

  • Oxidative Dehalogenation: The carbon-halogen bonds can be sites of oxidative metabolism, potentially leading to the replacement of a bromine or chlorine atom with a hydroxyl group. This process can sometimes generate reactive intermediates.

  • N-Oxidation: The nitrogen atoms within the quinazolinone ring system can be targets for oxidation.

  • Reductive Dehalogenation: Under certain conditions, particularly in anaerobic environments, reductive removal of a halogen is possible.[7]

Phase II Conjugation

Phase I metabolites, now bearing new functional groups (e.g., -OH), are often substrates for Phase II enzymes, which attach endogenous polar molecules to increase water solubility and facilitate excretion. Key pathways include:

  • Glucuronidation: Attachment of glucuronic acid to hydroxyl groups is a major conjugation pathway.

  • Sulfation: Formation of a sulfate conjugate at a newly formed hydroxyl group.

The following diagram illustrates these predicted pathways.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 6,8-dibromo-5-chloroquinazolin-4-ol Hydroxylation Aromatic Hydroxylation (+15.99 Da) Parent->Hydroxylation Oxidation Dehalogenation Oxidative Dehalogenation (e.g., -Br, +OH) (-62.92 Da) Parent->Dehalogenation Oxidation Glucuronide Glucuronide Conjugate (+176.01 Da) Hydroxylation->Glucuronide UGTs Sulfate Sulfate Conjugate (+79.96 Da) Hydroxylation->Sulfate SULTs

Caption: Predicted metabolic pathways for 6,8-dibromo-5-chloroquinazolin-4-ol.

Experimental Design: An Integrated Workflow

A robust metabolite identification strategy relies on a tiered approach, starting with simple, high-throughput in vitro systems and progressing to more complex models as needed. The data from each stage informs the next.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_analysis Analytical Core cluster_invivo In Vivo Confirmation Microsomes Human Liver Microsomes (HLM) + NADPH Primarily Phase I LCMS UPLC-HRMS/MS Analysis Metabolite Detection & Profiling Preliminary ID Microsomes->LCMS S9 S9 Fraction + NADPH & Cofactors Phase I & II S9->LCMS Hepatocytes Cryopreserved Hepatocytes Intact Cell System Phase I & II, Transporters Hepatocytes->LCMS NMR LC-SPE-NMR / Isolation Definitive Structure Elucidation Isomer Differentiation LCMS->NMR Ambiguous Structures Key Metabolites Animal Rodent Study (e.g., Rat) Plasma, Urine, Feces Collection Confirms In Vivo Relevance LCMS->Animal Inform Dosing & Sampling Animal->LCMS Analyze Samples

Caption: Integrated workflow for metabolite identification.

Rationale for In Vitro System Selection

The choice of an in vitro system is a balance between complexity, throughput, and the specific questions being asked.[3][4]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. They are cost-effective and ideal for initial screening of Phase I metabolism.[8] Their primary limitation is the absence of cytosolic Phase II enzymes (like sulfotransferases) and cofactors unless they are externally supplied.

  • S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. It provides a more complete picture of Phase I and Phase II metabolism.[8]

  • Hepatocytes: These are intact liver cells, either freshly isolated or cryopreserved. They represent the "gold standard" for in vitro studies as they contain the full complement of metabolic enzymes, cofactors, and transporter proteins in their natural cellular environment.[9] They are best for confirming microsomal findings and identifying pathways not present in subcellular fractions.

Role of In Vivo Studies

While in vitro systems are powerful predictive tools, in vivo studies in animal models are essential to confirm that the observed metabolic pathways are relevant in a whole organism.[10] These studies help identify metabolites formed in extrahepatic tissues and provide crucial pharmacokinetic data.[11][12]

Experimental Protocol: Metabolite Generation with Human Liver Microsomes

This protocol provides a self-validating system for generating Phase I metabolites.

Objective: To generate and identify Phase I metabolites of 6,8-dibromo-5-chloroquinazolin-4-ol using pooled human liver microsomes (HLM).

Materials:

  • 6,8-dibromo-5-chloroquinazolin-4-ol (Test Article)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., NADPH-A/B solution)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Quenching Solution)

  • Control compounds (e.g., Testosterone for CYP3A4 activity confirmation)

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a 1 mg/mL stock solution of the test article in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the main incubation mixture (master mix) on ice. For a final volume of 200 µL:

    • 158 µL Phosphate Buffer

    • 40 µL NADPH Regenerating System Solution A

    • 2 µL HLM (for a final concentration of 0.2 mg/mL)

  • Pre-incubation: Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 2 µL of the 1 mg/mL test article stock solution (final concentration 10 µg/mL). Vortex gently.

  • Control Incubations (Critical for Validation):

    • T=0 Control: Prepare an identical incubation but add the quenching solution before adding the test article. This accounts for any non-enzymatic degradation.

    • No-NADPH Control: Prepare an incubation mixture without the NADPH regenerating system. This confirms that the metabolism is NADPH-dependent (i.e., CYP-mediated).

    • Positive Control: Run a parallel incubation with a known CYP substrate like testosterone to ensure the microsomes are metabolically active.

  • Incubation: Incubate all samples at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding 400 µL of ice-cold ACN with 0.1% Formic Acid. This precipitates the microsomal proteins.

  • Sample Processing: Vortex the terminated samples vigorously. Centrifuge at >10,000g for 10 minutes to pellet the precipitated protein.

  • Collection: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Analytical Strategy: From Detection to Definitive Identification

The cornerstone of modern metabolite identification is the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS).[13][14]

LC-MS Analysis: Finding the Needles in the Haystack
  • Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column is the standard method for separating the parent compound from its more polar metabolites.[15][16] A gradient elution from high aqueous to high organic mobile phase is used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is typically used, but for highly halogenated compounds, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide a better response and should be considered.[17] Analysis should be performed in both positive and negative ion modes.

    • The Isotopic Signature: A key identifying feature of 6,8-dibromo-5-chloroquinazolin-4-ol and its metabolites will be a distinct isotopic pattern due to the natural abundance of Br (79Br/~50.7%, 81Br/~49.3%) and Cl (35Cl/~75.8%, 37Cl/~24.2%). The mass spectrometer will detect a cluster of peaks for the molecular ion, providing high confidence in identifying drug-related material.

    • Data Acquisition: An untargeted data-dependent acquisition (DDA) approach is employed. The mass spectrometer performs a full scan to detect all ions, and when an ion of interest is detected (e.g., one with the correct isotopic pattern), it automatically performs a fragmentation (MS/MS) scan on that precursor ion.[13]

Data Processing and Putative Identification

Specialized software is used to compare the T=60 min sample with the T=0 and No-NADPH controls. Metabolites are identified as unique peaks present only in the active incubation. The high-resolution mass data allows for the calculation of the elemental formula, and the mass difference from the parent compound suggests the type of biotransformation.[18]

Table 1: Common Biotransformations and Corresponding Mass Shifts

BiotransformationElemental ChangeExact Mass Shift (Da)
Hydroxylation+O+15.9949
Dehydrogenation-2H-2.0157
N-Oxidation+O+15.9949
Glucuronidation+C₆H₈O₆+176.0144
Sulfation+SO₃+79.9568
Oxidative De-bromination-Br +OH-62.9190
Oxidative De-chlorination-Cl +OH-18.9507
Structural Elucidation via MS/MS Fragmentation

The fragmentation pattern of a metabolite provides crucial clues about its structure. By comparing the MS/MS spectrum of a metabolite to that of the parent compound, one can often pinpoint the site of metabolic modification. For example, if a fragment ion containing the benzene ring shifts by +16 Da, it strongly suggests hydroxylation occurred on that ring.[8][19]

The Gold Standard: NMR Spectroscopy

While LC-MS/MS can provide a putative identification (Level 2 or 3 confidence), it cannot definitively distinguish between isomers.[14] For example, hydroxylation could occur at several positions on the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that provides unambiguous structural confirmation (Level 1 confidence).[20][21]

Modern approaches like LC-SPE-NMR involve collecting the metabolite peak from the HPLC, concentrating it on a solid-phase extraction (SPE) cartridge, and then eluting it directly into the NMR for analysis.[22][23] This allows for the structural elucidation of even low-level metabolites without the need for full-scale isolation.[24]

Conclusion

The identification of metabolites for a novel compound like 6,8-dibromo-5-chloroquinazolin-4-ol is a systematic, multi-disciplinary process. It begins with a sound understanding of chemical principles to predict likely metabolic pathways. These predictions are then tested using a tiered system of in vitro models, from high-throughput microsomal screens to more physiologically relevant hepatocyte cultures. The analytical core of this endeavor relies on the power of high-resolution mass spectrometry to detect and provide initial identification of metabolites, leveraging unique isotopic signatures and fragmentation patterns. Finally, for key metabolites or where structural ambiguity exists, NMR spectroscopy provides the definitive and unimpeachable structural proof. By following this integrated and scientifically rigorous workflow, researchers can build a comprehensive metabolic map, enabling informed decisions in the drug development process and ensuring the safety and efficacy of new therapeutic candidates.

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.).
  • LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics. (n.d.).
  • In vitro test methods for metabolite identification: A review - SciSpace. (2018, December 24).
  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio. (n.d.).
  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.).
  • Hellmold, H., et al. (n.d.). Cytochrome P450 forms in the rodent lung involved in the metabolic activation of food-derived heterocyclic amines - Oxford Academic.
  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed.
  • The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed. (2023, September 6).
  • Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC. (2018, January 17).
  • NMR Based Methods for Metabolites Analysis | Analytical Chemistry - ACS Publications. (2025, March 6).
  • Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. (n.d.).
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29).
  • (PDF) Structural elucidation of low abundant metabolites in complex sample matrices. (n.d.).
  • Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed. (2006, May 15).
  • In vitro test methods for metabolite identification: A review - ResearchGate. (2019, March 14).
  • (PDF) Halogenated Aromatics: Fate and Microbial Degradation - ResearchGate. (n.d.).
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  • The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes - ResearchGate. (2025, October 17).
  • Cytochrome P450 activation of arylamines and heterocyclic amines - PubMed - NIH. (n.d.).
  • In Vitro MetID (Metabolite Profiling and Identification) - WuXi AppTec DMPK. (n.d.).
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  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC. (n.d.).
  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. (2019, August 7).
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  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
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  • Determination of halogenated hydrocarbons in urine samples using a needle trap device packed with Ni/Zn–BTC bi-MMOF via the dynamic headspace method - RSC Publishing - The Royal Society of Chemistry. (2021, June 17).
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Exploratory

Whitepaper: Computational Modeling of 6,8-dibromo-5-chloroquinazolin-4-ol Interactions

A Senior Application Scientist's Guide to In-Silico Target Validation and Interaction Analysis Abstract This technical guide provides a comprehensive framework for the computational investigation of 6,8-dibromo-5-chloroq...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In-Silico Target Validation and Interaction Analysis

Abstract

This technical guide provides a comprehensive framework for the computational investigation of 6,8-dibromo-5-chloroquinazolin-4-ol, a novel small molecule with therapeutic potential. We will move beyond a simple recitation of methods to a deeper exploration of the strategic decisions and validation steps essential for robust in-silico analysis. This document is intended for researchers, computational chemists, and drug development professionals seeking to employ computational modeling to elucidate molecular mechanisms of action and guide further experimental work. We will detail a self-validating workflow encompassing target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, all grounded in established scientific principles and supported by authoritative references.

Introduction: The Quinazolinone Scaffold and the Subject Molecule

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2] Its rigid, heterocyclic structure provides a versatile framework for presenting functional groups that can engage in specific interactions with biological targets, most notably the ATP-binding site of protein kinases.[1][3] The subject of this guide, 6,8-dibromo-5-chloroquinazolin-4-ol, is a heavily halogenated derivative suggesting a potential for high-affinity binding and unique selectivity profiles. Halogen bonds, in particular, are increasingly recognized as significant contributors to ligand-protein interactions, a facet we will explore computationally.[4][5][6]

The primary objective of this guide is to outline a robust computational strategy to:

  • Identify and validate potential protein targets.

  • Predict the binding mode and affinity of the compound.

  • Analyze the stability and dynamics of the ligand-protein complex.

  • Provide actionable insights for future experimental validation and lead optimization.

The Computational Workflow: A Self-Validating Approach

A credible computational study is not a linear process but an iterative cycle of hypothesis, testing, and refinement. Our workflow is designed to incorporate internal checks and balances to ensure the generated data is not only predictive but also mechanistically sound.

G cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Refinement & Validation cluster_3 Phase 4: Interpretation & Feedback A Ligand Preparation (6,8-dibromo-5-chloroquinazolin-4-ol) B Target Identification (e.g., Kinase Panel Screen) A->B Hypothesis C Protein Structure Preparation (PDB Database) B->C Selection D Molecular Docking (Ensemble Docking) C->D E Pose Clustering & Scoring Analysis D->E Ranking F Molecular Dynamics (MD) Simulation E->F Top Poses G System Stability Analysis (RMSD, RMSF) F->G Trajectory Analysis H Binding Free Energy Calculation (MM/PBSA or MM/GBSA) F->H Energetics I Interaction Fingerprinting (H-bonds, Halogen Bonds) G->I H->I J Hypothesis Refinement & Experimental Design I->J Actionable Insights MD_Workflow A Start: Top Docked Pose B Solvation (TIP3P Water Box) A->B C Ionization (Neutralize System) B->C D Minimization (Remove Clashes) C->D E Equilibration (NVT & NPT Ensembles) D->E F Production MD (e.g., 100 ns) E->F G Trajectory Analysis F->G

Sources

Protocols & Analytical Methods

Method

The Strategic Role of the 6,8-Dibromo-4(3H)-quinazolinone Scaffold in Contemporary Drug Design

Introduction: The Quinazolinone Core and the Power of Halogenation The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazolinone Core and the Power of Halogenation

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This heterocyclic system is present in numerous natural products and clinically approved drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3] The versatility of the quinazolinone core is significantly enhanced through strategic substitution, with halogenation playing a pivotal role in modulating the physicochemical and pharmacokinetic properties of the resulting molecules.

Structure-activity relationship (SAR) studies have consistently revealed that the presence of halogen atoms, particularly at the 6 and 8 positions of the quinazolinone ring, can substantially improve biological activity.[4] This guide focuses on the 6,8-dibromo-4(3H)-quinazolinone motif as a key precursor in the design and synthesis of novel therapeutic agents. The bromine atoms at these positions not only influence the electronic distribution and lipophilicity of the molecule but also serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions, enabling the exploration of a vast chemical space.[5][6]

This document provides a comprehensive overview of the synthesis, functionalization, and application of 6,8-dibromo-4(3H)-quinazolinone derivatives, offering detailed protocols and mechanistic insights for researchers in the field of drug discovery.

Synthetic Pathways to the 6,8-Dibromo-4(3H)-quinazolinone Core

The construction of the 6,8-dibromo-4(3H)-quinazolinone scaffold typically commences from readily available starting materials, with the most common route proceeding through a 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate.[7][8] This intermediate is then reacted with a primary amine to furnish the desired 3-substituted-6,8-dibromo-4(3H)-quinazolinone.

Protocol 1: Synthesis of 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate I)

This protocol outlines the synthesis of a key benzoxazinone intermediate, a direct precursor to a variety of 2,3-disubstituted 6,8-dibromo-4(3H)-quinazolinones.

Materials:

  • 3,5-Dibromoanthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dibromoanthranilic acid (1 equivalent) in anhydrous toluene.

  • Add anhydrous pyridine (2 equivalents) to the suspension.

  • Slowly add benzoyl chloride (1.2 equivalents) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried to yield 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one.

Protocol 2: One-Pot Synthesis of 3-Substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones

This efficient one-pot procedure starts from methyl 3,5-dibromoanthranilate to yield various 3-substituted quinazolinones.[8][9]

Materials:

  • Methyl 3,5-dibromoanthranilate

  • Acetic anhydride

  • Primary amine (e.g., hydrazine hydrate)

  • Ethanol

  • Ethyl acetate

Procedure:

  • A mixture of methyl 3,5-dibromoanthranilate (1 equivalent) and acetic anhydride (5-10 equivalents) is heated. This leads to the in-situ formation of 2-methyl-6,8-dibromo-4H-benzo[d][4][10]-oxazin-4-one.[9]

  • After stirring for approximately 30 minutes, the primary amine (e.g., hydrazine hydrate, 1.1 equivalents) is added to the reaction mixture along with ethanol as a solvent.[9]

  • The mixture is heated under reflux with continuous stirring. The reaction is monitored by TLC until no starting material is observed (typically 3 hours).[9]

  • Upon completion, the reaction mixture is filtered.[9]

  • The filtrate is then extracted with ethyl acetate.[9]

  • The organic layer is allowed to evaporate at room temperature to yield the solid product, which can be further purified by recrystallization.[9]

Application in the Design of Bioactive Molecules

The 6,8-dibromo-4(3H)-quinazolinone scaffold has been successfully employed as a precursor for the development of compounds with significant antimicrobial and anti-inflammatory activities.[7][11]

Antimicrobial Agents

A variety of derivatives incorporating different heterocyclic moieties have been synthesized from 6,8-dibromo-4(3H)-quinazolinone precursors, demonstrating potent antibacterial and antifungal properties.[11] The dibromo substitutions at positions 6 and 8 are often crucial for enhanced antimicrobial efficacy.[4]

For instance, starting from 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester, a series of Schiff bases and their cyclized products (thiazolidinones, oxadiazoles, pyrazoles) have been synthesized and screened for their antimicrobial activity.[11]

Table 1: Antimicrobial Activity of Selected 6,8-Dibromo-4(3H)-quinazolinone Derivatives

Compound IDR-Group at Position 3Target OrganismMIC (µg/mL)Reference
VIIa -C₆H₄-C(=O)NHN=CHCH₃E. coli1.56[11]
VIIa -C₆H₄-C(=O)NHN=CHCH₃L. monocytogenes1.56[11]
VIIc -C₆H₄-C(=O)NHC(=S)NHCH₃C. albicans0.78[11]
VIIc -C₆H₄-C(=O)NHC(=S)NHCH₃A. flavus0.097[11]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory and Analgesic Agents

The 6,8-dibromo-4(3H)-quinazolinone nucleus has also been explored for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[7] A series of novel derivatives were synthesized and evaluated for their anti-inflammatory and analgesic effects, with some compounds showing potency comparable to or greater than the standard drug, indomethacin.[7][12]

The synthesis of these compounds often involves the fusion of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone to yield an intermediate which is then further modified.[7]

Table 2: Anti-inflammatory Activity of a Lead 6,8-Dibromo-4(3H)-quinazolinone Derivative

Compound IDModificationAnti-inflammatory Activity (% Inhibition of Edema at 4h)Analgesic EffectReference
VIg Chalcone derivative24.7%Significant[12]
Indomethacin Standard Drug35.8%Significant[13]

Anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.[13]

Advanced Applications: Kinase Inhibition

While direct evidence for 6,8-dibromo-5-chloroquinazolin-4-ol in kinase inhibition is emerging, the broader quinazoline class is a well-established scaffold for designing potent and selective kinase inhibitors.[14][15] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[16] The ATP-binding site of kinases is a primary target for small molecule inhibitors, and the quinazoline core is adept at forming key hydrogen bond interactions within this pocket.[17]

The halogen atoms on the quinazoline ring can be strategically employed to enhance binding affinity and selectivity for a specific kinase target. They can also serve as points for further chemical modification to optimize pharmacokinetic properties.

Below is a conceptual workflow illustrating how the 6,8-dibromo-4(3H)-quinazolinone scaffold could be utilized in a kinase inhibitor drug discovery program.

G cluster_0 Scaffold Synthesis & Library Generation cluster_1 Screening & Optimization A 6,8-Dibromo-4(3H)-quinazolinone Precursor B Chlorination at C4 (e.g., with POCl3) A->B C Suzuki/Sonogashira Cross-Coupling at C6 and C8 B->C D Diverse Compound Library C->D E High-Throughput Kinase Screening D->E Test Compounds F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G G->C Iterative Synthesis H Lead Optimization (ADME/Tox Profiling) G->H I Preclinical Candidate H->I

Caption: Kinase inhibitor discovery workflow using the 6,8-dibromo-4(3H)-quinazolinone scaffold.

The following diagram illustrates a simplified representation of a signaling pathway that is often targeted by quinazoline-based kinase inhibitors, such as the EGFR pathway, which is critical in many cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Quinazoline-based Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based kinase inhibitor.

Conclusion

The 6,8-dibromo-4(3H)-quinazolinone scaffold represents a highly valuable and versatile precursor in the field of drug design. Its straightforward synthesis and the strategic placement of bromine atoms provide a robust platform for the generation of diverse molecular libraries. The demonstrated success in developing potent antimicrobial and anti-inflammatory agents, coupled with the inherent potential of the quinazoline core for kinase inhibition, ensures that this scaffold will continue to be a focal point of research for the foreseeable future. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this privileged chemical framework in the quest for novel and effective therapeutics.

References

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  • Joshi, S. D., et al. (2017). Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 60(21), 8924-8933. Available from: [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. Current Trends in Pharmacy and Pharmaceutical Chemistry, 3(2), 1-10. Available from: [Link]

  • Singh, T., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42866-42888. Available from: [Link]

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  • Abbas, S. E., et al. (2010). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica-Drug Research, 67(2), 159-171. Available from: [Link]

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Application

Application Notes &amp; Protocols: A Guide to Catalyst Systems for the Selective Cross-Coupling of 6,8-Dibromo-5-chloroquinazolin-4-ol

Abstract: The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The functionalization of this scaffold is key to modulating biological acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The functionalization of this scaffold is key to modulating biological activity. This guide provides a comprehensive overview and detailed protocols for the selective palladium-catalyzed cross-coupling of 6,8-dibromo-5-chloroquinazolin-4-ol, a versatile building block for creating diverse chemical libraries. We will explore the strategic considerations for achieving site-selectivity and provide field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling researchers to precisely engineer novel quinazolinone derivatives.

Strategic Overview: Navigating Reactivity in a Polyhalogenated System

The primary challenge in functionalizing 6,8-dibromo-5-chloroquinazolin-4-ol lies in controlling the site of reaction. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows a well-established trend: C–I > C–Br >> C–Cl.[4][5] This inherent difference is the cornerstone of our strategy. The two bromide moieties at the C6 and C8 positions are significantly more reactive than the chloride at C5, allowing for selective functionalization of the C-Br bonds while leaving the C-Cl bond intact for potential subsequent transformations.

The more nuanced challenge is differentiating between the two electronically similar C-Br bonds at the C6 and C8 positions. Regioselectivity in such cases is often governed by a subtle interplay of steric hindrance, electronic effects from the heterocyclic core, and, most critically, the choice of the catalyst system (palladium precursor and ligand).[6][7][8] For instance, analogous studies on 6,8-dibromoquinolinones have demonstrated that specific catalyst systems can preferentially activate the C8 position over the C6 position.[9] This guide will leverage these principles to achieve controlled, stepwise functionalization.

Caption: Reactivity hierarchy of halogen atoms on the quinazolinone scaffold.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[10][11] Its tolerance for a wide range of functional groups makes it an indispensable tool in drug discovery.

Causality Behind Component Selection:
  • Catalyst: Palladium(II) precatalysts like Pd(dppf)Cl₂ are often favored for their air stability and reliable activation to the active Pd(0) species. For more challenging couplings or for achieving exhaustive substitution, more active catalysts generated from Pd₂(dba)₃ with specialized phosphine ligands may be employed.[11][12]

  • Base: A base is required to activate the boronic acid for transmetalation.[11] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O), which helps to minimize side reactions like protodeboronation.[10][12]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Dppf (in Pd(dppf)Cl₂) is a robust ligand suitable for a range of couplings. For exhaustive coupling, bulky, electron-rich phosphines can accelerate the reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 1: Selective Mono-Arylation

This protocol aims for mono-substitution by using a limited amount of the boronic acid coupling partner. The reaction should be carefully monitored to stop after the first coupling event.

  • Reaction Setup: To an oven-dried Schlenk flask, add 6,8-dibromo-5-chloroquinazolin-4-ol (1.0 eq.), arylboronic acid (1.1 eq.), and K₂CO₃ (3.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The appearance of a mono-coupled product and the disappearance of the starting material should be observed, with minimal formation of the di-coupled product.

  • Work-up: Upon completion (typically 2-4 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Exhaustive Di-Arylation

This protocol is designed to drive the reaction to completion, substituting both bromide positions.

  • Reaction Setup: To an oven-dried Schlenk flask, add 6,8-dibromo-5-chloroquinazolin-4-ol (1.0 eq.), arylboronic acid (2.5 eq.), and Cs₂CO₃ (6.0 eq.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.10 eq.).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas thoroughly.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere for 12-24 hours, or until LC-MS analysis indicates complete conversion to the di-substituted product.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1.

ParameterProtocol 1 (Mono-Arylation)Protocol 2 (Di-Arylation)
Arylboronic Acid 1.1 equivalents2.5 equivalents
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(dppf)Cl₂ (10 mol%)
Base K₂CO₃ (3.0 eq.)Cs₂CO₃ (6.0 eq.)
Temperature 90 °C100 °C
Expected Outcome 6- or 8-Aryl-8/6-bromo-5-chloro...6,8-Diaryl-5-chloro...

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is the premier method for the synthesis of aryl amines from aryl halides.[13] The choice of ligand is paramount and dictates the efficiency and scope of the reaction. Modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands are highly effective.

Causality Behind Component Selection:
  • Catalyst/Ligand: Pre-formed palladacycle precatalysts (e.g., G3 or G4 XPhos or BrettPhos precatalysts) are highly active and ensure efficient oxidative addition, even with less reactive bromides. The bulky ligand promotes the crucial C-N reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices that are soluble in organic solvents like toluene or dioxane.[14]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Selective Mono-Amination
  • Reaction Setup: In a glovebox, add 6,8-dibromo-5-chloroquinazolin-4-ol (1.0 eq.) and NaOtBu (1.4 eq.) to an oven-dried vial.

  • Catalyst Addition: Add the appropriate palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 eq.).

  • Reaction: Seal the vial and heat to 100-110 °C. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers and wash the organic phase with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify by column chromatography.

Catalyst System (Precatalyst/Ligand)Recommended For
XPhos Pd G3 / XPhos Primary and secondary aliphatic/aromatic amines
BrettPhos Pd G3 / BrettPhos Primary amines, ammonia surrogates, sulfonamides
RuPhos Pd G3 / RuPhos Hindered secondary amines, anilines

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, typically using a dual-catalyst system of palladium and copper(I).[15][16] This reaction is instrumental in creating rigid, linear extensions to molecular scaffolds.

Causality Behind Component Selection:
  • Palladium Catalyst: Standard Pd(0) sources like Pd(PPh₃)₄ or those generated in situ from PdCl₂(PPh₃)₂ are effective.

  • Copper(I) Co-catalyst: CuI is crucial for the copper cycle, where it forms a copper(I) acetylide intermediate that undergoes transmetalation with the palladium center.[15] Copper-free versions exist but often require specific ligands or conditions.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Protocol 4: Regioselective Mono-Alkynylation

This protocol is adapted from analogous systems where C8 selectivity was observed.[9]

  • Reaction Setup: To a Schlenk flask, add 6,8-dibromo-5-chloroquinazolin-4-ol (1.0 eq.), Copper(I) iodide (CuI, 0.1 eq.), and Pd/C (10%, 0.05 eq.) or PdCl₂(PPh₃)₂ (0.05 eq.).

  • Reagent Addition: Add anhydrous DMF or THF, followed by triethylamine (NEt₃, 4.0 eq.) and the terminal alkyne (1.2 eq.).

  • Degassing: Degas the mixture thoroughly with argon.

  • Reaction: Stir the reaction at room temperature or heat gently (40-50 °C) under an inert atmosphere. Monitor for the formation of the mono-alkynylated product.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition between ethyl acetate and water. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Protocol 5: Exhaustive Di-Alkynylation
  • Reaction Setup: Follow Protocol 4, but increase the terminal alkyne to 2.5 equivalents.

  • Catalyst: Use a more active catalyst system, such as PdCl₂(PPh₃)₂ (0.1 eq.) and CuI (0.2 eq.).

  • Reaction: Increase the temperature to 60-80 °C and allow the reaction to proceed for 12-24 hours to ensure double coupling.

  • Work-up & Purification: Follow the same procedure as described in Protocol 4.

Orthogonal and Sequential Coupling Workflow

The differential reactivity of the C-Br and C-Cl bonds allows for a powerful sequential functionalization strategy. This enables the synthesis of tri-substituted, non-symmetrical quinazolinones, dramatically increasing molecular diversity from a single starting material.

Caption: Workflow for sequential, three-step cross-coupling.

The final C-Cl bond activation typically requires more forcing conditions: higher temperatures, longer reaction times, and highly active catalyst systems, such as those employing bulky biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands.[17][18]

References

  • Mphahlele, M. J., Maluleka, M. M., & Magwaza, S. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435–17463. [Link]

  • Wallace, D. J., Klauber, D. J., Chen, C. Y., & Volante, R. P. (2003). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 5(24), 4749–4752. [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Magwaza, S. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. [Link]

  • Hussein, M. A., & Wacyk, D. M. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8683. [Link]

  • Shields, J. D., & Ahn, J. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(18), 11449–11504. [Link]

  • Shields, J. D., & Ahn, J. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Li, Y., Wang, Z., & Li, Y. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(44), 8563–8577. [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Magwaza, S. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(27), 10427–10443. [Link]

  • Mphahlele, M. J., & Gildenhuys, S. (2015). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 20(5), 8514–8534. [Link]

  • Hussein, M. A., & Wacyk, D. M. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. ResearchGate. [Link]

  • Shields, J. D., & Ahn, J. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Li, Z., & Liu, Y. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(15), 5482–5489. [Link]

  • Spivey, A. C., Gripton, C. J. G., & Han, S. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5670–5688. [Link]

  • Schoenebeck, F., & Nilsson, P. (2017). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 56(29), 8569–8573. [Link]

  • da Silva, A. D., & de Souza, M. C. B. V. (2021). Recent advances in selective functionalization of the quinazoline scaffold. Elsevier. [Link]

  • Auti, P. S., & George, G. (2021). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 9, 747656. [Link]

  • Nájera, C., & Yus, M. (2015). Catalysis In C-Cl Activation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Mphahlele, M. J. (2013). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1 H) -ones towards palladium catalyzed cross-coupling reactions. arXiv. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Csonka, R., & Keglevich, G. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(11), e202304969. [Link]

  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Dykstra, K. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Akula, R., & Sarakula, V. (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 24(1), 119-121. [Link]

  • Al-Zoubi, R. M. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Preprints.org. [Link]

  • Ananikov, V. P. (2022). Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Achievements and Challenges. Chemical Reviews, 122(20), 16035–16240. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Sharma, S., & Pérez-Gálvez, E. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 30(15), 2841. [Link]

  • MacMillan, D. W. C. (2019). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Princeton University. [Link]

  • Saikia, L., & Dutta, D. K. (2025). C–Cl Bond Activation and Orthogonal Cascade Reactions Targeting Fluorophores and Molecular Dyads with Low Content Ru–Pd Nanocluster at Zeolite-NaY: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry C, 129(35), 15436–15450. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Cariati, E. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(1), 103. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Rahman, A. A. H. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. Der Pharma Chemica, 2(4), 114-126. [Link]

  • Koubachi, J., & El Kazzouli, S. (2024). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Method

Application Note: In Vivo Dosing and Formulation Strategies for 6,8-Dibromo-5-chloroquinazolin-4-ol

Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists Document Type: Technical Protocol & Application Guide Executive Summary & Physicochemical Rationale The compound 6,8-dibromo-5-chloroq...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists Document Type: Technical Protocol & Application Guide

Executive Summary & Physicochemical Rationale

The compound 6,8-dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1) represents a highly functionalized, poly-halogenated quinazoline scaffold widely utilized in the development of targeted kinase inhibitors (e.g., EGFR, PI3K, and MAP4K4) and novel antimalarial agents. However, the exact structural features that confer its high target affinity—namely, the rigid, planar aromatic core and the highly lipophilic dibromo and chloro substitutions—also result in profound physicochemical challenges[1].

From a thermodynamic perspective, the dense halogenation significantly increases the crystal lattice energy and lipophilicity (LogP) of the molecule. This classifies the compound as a classic "brick dust" molecule, exhibiting near-zero aqueous solubility. Consequently, standard aqueous buffers are entirely insufficient for in vivo dosing. Poorly formulated quinazolines often precipitate upon injection, leading to erratic pharmacokinetic (PK) profiles, severe injection-site toxicity, and underestimation of therapeutic efficacy[1].

To successfully evaluate 6,8-dibromo-5-chloroquinazolin-4-ol in murine xenograft or systemic toxicity models, researchers must employ carefully engineered co-solvent systems, micellar encapsulation, or cyclodextrin complexation[2]. This guide provides field-validated, self-verifying protocols for preparing stable in vivo dosing vehicles.

Formulation Decision Matrix

The selection of a dosing vehicle is strictly dictated by the intended route of administration. Intravenous (IV) and Intraperitoneal (IP) routes require absolute solutions to prevent embolism or localized necrosis, whereas Oral (PO) gavage can tolerate homogenous suspensions.

FormulationWorkflow Start 6,8-dibromo-5-chloroquinazolin-4-ol (High Lipophilicity) Solubility Aqueous Solubility Assessment Start->Solubility Route Select In Vivo Dosing Route Solubility->Route IV Intravenous (IV) / Intraperitoneal (IP) Route->IV PO Oral Gavage (PO) Route->PO SolventIV Co-solvent Micellar System (DMSO / PEG400 / Tween 80) IV->SolventIV SuspensionPO Complexation / Suspension (HP-β-CD or 0.5% CMC) PO->SuspensionPO

Decision tree for selecting in vivo formulation strategies based on dosing route.

Table 1: Recommended Vehicle Compositions and Tolerability
RouteRecommended Vehicle Composition (v/v)Max Soluble Conc.Murine Tolerability (Max Vol)Mechanism of Solubilization
IV / IP 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline~5 - 10 mg/mLIV: 5 mL/kg IP: 10 mL/kgCo-solvent dielectric reduction + micellar encapsulation[3][4].
PO 20% HP-β-CD in ddH₂O (pH adjusted to 3.0-4.0)~15 mg/mLPO: 10 mL/kgHydrophobic cavity inclusion complexation[2].
PO 0.5% CMC + 0.1% Tween 80 in ddH₂OSuspension (N/A)PO: 10 mL/kgViscosity-stabilized homogenous suspension.

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV/IP Co-Solvent Solution (5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline)

Causality Note: The order of addition is the most critical factor in this protocol. Adding the aqueous phase before the compound is fully stabilized in the surfactant/co-solvent matrix will cause instantaneous, irreversible precipitation[1].

Materials:

  • 6,8-dibromo-5-chloroquinazolin-4-ol (micronized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • 0.9% Sterile Saline

Procedure:

  • Primary Dissolution: Weigh the required mass of 6,8-dibromo-5-chloroquinazolin-4-ol into a sterile glass vial. Add the calculated volume of DMSO (5% of final volume) . Vortex aggressively and sonicate in a water bath at 37°C for 5 minutes until a completely clear solution is achieved.

  • Co-Solvent Addition: Add PEG400 (40% of final volume) to the DMSO-compound mixture. Vortex for 2 minutes. Mechanistic insight: PEG400 acts as a bridging solvent, lowering the dielectric constant of the eventual aqueous mixture.

  • Surfactant Integration: Add Tween 80 (5% of final volume) . Vortex for an additional 2 minutes. The mixture should be a viscous, clear liquid.

  • Aqueous Phase Titration: While continuously vortexing the vial at a moderate speed, add the 0.9% Saline (50% of final volume) dropwise (approx. 1 drop per second).

  • Self-Validation Check: Allow the final solution to stand at room temperature for 30 minutes. Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes.

    • Pass: No pellet forms; solution remains optically clear. Proceed to dosing.

    • Fail: A white pellet forms. The concentration exceeds the solubility limit. You must either reduce the target mg/kg dose or marginally increase the PEG400 fraction (up to 50%, reducing saline).

Protocol B: Preparation of PO Cyclodextrin Solution (20% HP-β-CD)

Causality Note: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic halogenated aromatic rings of the quinazoline, while its hydrophilic exterior ensures aqueous solubility[1].

Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile ddH₂O.

  • Adjust the pH of the HP-β-CD solution to 3.5 using 0.1 N HCl. Mechanistic insight: Quinazolin-4-ols often exhibit slightly improved solubility at lower pH due to weak basicity of the ring nitrogens.

  • Add the 6,8-dibromo-5-chloroquinazolin-4-ol powder directly to the HP-β-CD solution.

  • Sonicate at 40°C for 30–45 minutes, vortexing every 10 minutes, until the suspension transitions into a clear or slightly opalescent solution[2].

  • Filter through a 0.45 µm PTFE syringe filter prior to oral gavage to ensure no micro-crystals are administered.

Pharmacokinetic (PK) Profiling and Downstream Analysis

Once the compound is successfully administered, tracking its systemic absorption, distribution, metabolism, and excretion (ADME) is critical for validating the formulation's success[4].

PKPathway Dose In Vivo Dosing (Vehicle Optimized) Absorb Systemic Absorption (GI / Peritoneum) Dose->Absorb Dist Tissue Distribution (High Vd) Absorb->Dist Target Kinase Target Engagement Dist->Target Metab Hepatic CYP Metabolism Dist->Metab Clear Excretion Metab->Clear

Pharmacokinetic absorption and distribution pathway for halogenated quinazolines.

Table 2: Representative Target PK Parameters for Halogenated Quinazolines

(Note: Values are representative benchmarks for optimized quinazoline kinase inhibitors dosed at 10 mg/kg PO in mice).

ParameterSymbolTarget RangeImplications of Sub-optimal Formulation
Maximum Plasma Conc. Cmax​ 500 - 2000 ng/mLPrecipitation in GI tract leads to severely blunted Cmax​ .
Time to Max Conc. Tmax​ 1.0 - 4.0 hoursDelayed Tmax​ (>6h) suggests slow dissolution of suspended crystals.
Area Under Curve AUC0−∞​ > 5000 h·ng/mLLow AUC indicates poor overall bioavailability ( F% ).
Half-life T1/2​ 2.0 - 6.0 hoursHighly lipophilic compounds may show extended half-lives due to tissue trapping.
Protocol C: Plasma Extraction for LC-MS/MS

To quantify 6,8-dibromo-5-chloroquinazolin-4-ol in murine plasma:

  • Collect 50 µL of whole blood via the submandibular vein into K2-EDTA tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h).

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Transfer 20 µL of plasma to a microcentrifuge tube. Add 100 µL of ice-cold Acetonitrile (containing an internal standard, e.g., a deuterated quinazoline) to precipitate plasma proteins.

  • Vortex for 3 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an LC vial for LC-MS/MS analysis. The dibromo-chloro isotopic signature will provide a highly distinct mass spectral pattern (M, M+2, M+4, M+6), ensuring high specificity during quantification.

References

  • Blood (ASH Publications) . In vitro and in vivo activity of ATP-based kinase inhibitors AP23464 and AP23848 against activation-loop mutants of Kit.

  • ACS Publications (Journal of Medicinal Chemistry) . Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors.

  • Frontiers in Oncology . DHW-208, A Novel Phosphatidylinositol 3-Kinase (PI3K) Inhibitor, Has Anti-Hepatocellular Carcinoma Activity Through Promoting Apoptosis and Inhibiting Angiogenesis.

  • BenchChem Technical Support . Overcoming Solubility Challenges with Quinazoline-Based Inhibitors.

Sources

Application

Preclinical Application Note: Cell Culture Assay Preparation and Evaluation of 6,8-Dibromo-5-chloroquinazolin-4-ol

Executive Summary & Mechanistic Rationale 6,8-Dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1) is a heavily halogenated heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD). The quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

6,8-Dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1) is a heavily halogenated heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD). The quinazoline core is a structurally privileged scaffold recognized for its foundational role in the development of receptor tyrosine kinase (RTK) inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and HER2 families 1.

The Causality of Halogenation: The strategic multi-halogenation (bromine at positions 6 and 8; chlorine at position 5) fundamentally modulates the electronic distribution of the quinazoline ring. These electron-withdrawing groups lower the pKa of the quinazolin-4-ol hydroxyl group and enhance the electrophilicity of the scaffold. In the context of kinase inhibition, heavier halogens (Br, Cl) significantly enhance binding affinity within the ATP-binding pocket via directed halogen bonding and optimized π-π stacking interactions with hinge region residues. This mechanism is critical for overcoming steric hindrance in drug-resistant mutant kinases, such as the EGFR T790M variant 2.

This application note provides a self-validating, step-by-step methodology for preparing and evaluating this specific halogenated scaffold in in vitro cell culture models.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / Mutant) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 6,8-Dibromo-5-chloroquinazolin-4-ol (Halogenated Scaffold) Inhibitor->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1: EGFR signaling cascade and the inhibitory node of halogenated quinazoline scaffolds.

Reagent Preparation & Quality Control

Highly halogenated aromatics exhibit extreme hydrophobicity. Improper solubilization leads to invisible micro-precipitates in aqueous culture media, which is the leading cause of false-negative efficacy data in fragment screening.

Stock Solution Formulation
  • Weighing: Accurately weigh 3.38 mg of 6,8-dibromo-5-chloroquinazolin-4-ol (MW: 338.38 g/mol ).

  • Solvent Selection: Dissolve strictly in 1.0 mL of 100% Anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution.

    • Causality Note: Moisture absorption by standard DMSO triggers premature hydrolysis of the C-Cl bond at the 5-position due to the α-nitrogen effect, degrading the pharmacophore 3. Anhydrous conditions are mandatory.

  • Storage: Aliquot the stock into amber glass vials to prevent UV-mediated debromination. Store at -80°C. Avoid repeated freeze-thaw cycles.

Working Solution Preparation
  • Dilute the 10 mM stock directly into pre-warmed complete culture media immediately prior to cell treatment.

  • Quality Control: Ensure the final DMSO concentration in the cell culture never exceeds 0.1% (v/v) . Concentrations above this threshold induce solvent-mediated membrane toxicity, confounding the assay results.

Experimental Protocols

To establish a self-validating system, the evaluation is split into two phases: a phenotypic viability assay (to establish baseline cytotoxicity) and a mechanistic target-engagement assay (to prove kinase inhibition).

Workflow Prep Compound Formulation (DMSO Stock) Seed Cell Seeding (A549 / HCC827) Prep->Seed Starve Serum Starvation (0.1% FBS, 12h) Seed->Starve Treat Compound Treatment (0.1 - 100 μM) Starve->Treat Stimulate EGF Stimulation (50 ng/mL, 15 min) Treat->Stimulate Assay Endpoint Analysis (CTG / Western Blot) Stimulate->Assay

Fig 2: Self-validating experimental workflow for evaluating kinase inhibitor efficacy in vitro.

Protocol I: High-Throughput Cell Viability Assay (CellTiter-Glo)

Why CellTiter-Glo (CTG) over MTT? CTG measures intracellular ATP, which is directly proportional to the number of metabolically active cells. Highly electrophilic halogenated compounds can chemically reduce MTT dye independent of cell metabolism, creating false-positive viability signals. CTG avoids this artifact.

  • Cell Seeding: Seed EGFR-driven NSCLC cell lines (e.g., A549 for Wild-Type; HCC827 for Exon 19 deletion) at a density of 3,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply 6,8-dibromo-5-chloroquinazolin-4-ol in a 9-point dose-response gradient (0.1 μM to 100 μM).

    • Self-Validation: Include Gefitinib (1 μM) as a positive control for cell death, and 0.1% DMSO as the vehicle (negative) control.

  • Incubation: Incubate for 72 hours.

  • Endpoint Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol II: Target Engagement via Phospho-EGFR Western Blot

This assay confirms that the phenotypic cell death observed in Protocol I is directly caused by the inhibition of EGFR autophosphorylation 4.

  • Cell Seeding: Seed 3 × 10⁵ cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Serum Starvation (Critical Step): Wash cells twice with PBS and replace media with starvation media (0.1% FBS) for 12 hours.

    • Causality Note: Standard Fetal Bovine Serum (FBS) contains high concentrations of exogenous growth factors that cause persistent, basal EGFR activation. Starvation synchronizes the cells in the G0/G1 phase and drops basal phosphorylation, ensuring a high signal-to-noise ratio upon subsequent EGF stimulation.

  • Inhibitor Pre-treatment: Treat cells with the quinazoline compound at 1×, 5×, and 10× of the calculated IC₅₀ for 2 hours.

  • EGF Pulse: Stimulate cells with 50 ng/mL recombinant human EGF for exactly 15 minutes to trigger acute receptor autophosphorylation.

  • Lysis: Immediately place the plate on ice. Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

  • Analysis: Clarify lysates via centrifugation (14,000 rpm, 15 min, 4°C). Perform SDS-PAGE and immunoblot for p-EGFR (Tyr1068), total EGFR, and GAPDH (loading control).

Quantitative Data Interpretation

When evaluating the raw 6,8-dibromo-5-chloroquinazolin-4-ol scaffold against established clinical inhibitors, expect the fragment to exhibit lower absolute potency (higher IC₅₀) than fully elaborated drugs like Gefitinib. However, the compound should demonstrate distinct selectivity profiles based on the mutational status of the cell line.

Table 1: Expected Pharmacological Profile of Halogenated Quinazoline Scaffolds

Cell LineEGFR StatusExpected IC₅₀ Range (Scaffold)Gefitinib IC₅₀ (Control)Mechanistic Interpretation
A549 Wild-Type (KRAS Mut)15.0 – 35.0 μM> 10.0 μMLow sensitivity due to downstream KRAS mutation bypassing EGFR dependence.
HCC827 Exon 19 Deletion1.5 – 5.0 μM0.015 μMHigh sensitivity; the halogenated core effectively anchors into the sensitized mutant ATP pocket.
H1975 L858R / T790M8.0 – 15.0 μM> 10.0 μMModerate sensitivity; heavy halogens (Br, Cl) provide steric adaptability against the T790M "gatekeeper" mutation.

Note: Data represents generalized fragment-screening baselines for heavily halogenated quinazolin-4-ols. Subsequent synthetic elaboration (e.g., via Suzuki-Miyaura cross-coupling at the halogen sites) is required to push potency into the nanomolar range.

References

  • Exploring the Therapeutic Potential of Virtual Screened Novel HER2 Inhibitors via QSAR, Molecular Docking and Dynamics Simulations. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors. Swinburne University of Technology. Available at: [Link]

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols: Leveraging 6,8-Dibromo-5-chloroquinazolin-4-ol as a Scaffold in Advanced Heterocyclic Synthesis

An in-depth technical guide prepared by a Senior Application Scientist. Authored for Researchers, Scientists, and Drug Development Professionals Introduction The quinazoline scaffold is a cornerstone in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide prepared by a Senior Application Scientist.

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The inherent versatility of this bicyclic heterocycle allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles. The subject of this guide, 6,8-dibromo-5-chloroquinazolin-4-ol, represents a particularly powerful and strategic starting material. Its polyhalogenated nature provides multiple, distinct reaction sites, making it an ideal scaffold for building complex molecular libraries through sequential and site-selective chemical transformations.

This guide provides an in-depth exploration of the reactivity of 6,8-dibromo-5-chloroquinazolin-4-ol and delivers field-proven, step-by-step protocols for its application in advanced heterocyclic synthesis. We will delve into the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical laboratory application.

Part 1: Reactivity Profile and Strategic Considerations

The synthetic utility of 6,8-dibromo-5-chloroquinazolin-4-ol stems from the differential reactivity of its three halogen substituents and the tautomeric nature of the 4-ol/4-one system. Understanding these features is critical for designing successful synthetic strategies.

The molecule exists in equilibrium between the quinazolin-4-ol and quinazolin-4(3H)-one tautomers. The quinazolinone form typically predominates and is the structure implied in most reactions. The key reactive sites are the C-Br bonds at positions 6 and 8, and the C-Cl bond at position 5.

  • C5-Cl Bond: The chlorine atom at the C5 position is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent pyrimidine ring nitrogen and the carbonyl group, which stabilize the Meisenheimer complex intermediate.

  • C6-Br and C8-Br Bonds: The bromine atoms at the C6 and C8 positions are less susceptible to SNAr but are ideal handles for transition metal-catalyzed cross-coupling reactions.[4] Generally, C-Br bonds undergo oxidative addition to palladium(0) catalysts more readily than C-Cl bonds, providing a basis for selective functionalization.[5] This allows for the sequential introduction of aryl, alkynyl, and other moieties.[4][6][7]

Caption: Reactivity map of 6,8-dibromo-5-chloroquinazolin-4-ol.

Part 2: Core Synthetic Transformations and Protocols

This section details the primary synthetic routes for elaborating the 6,8-dibromo-5-chloroquinazolin-4-ol scaffold. Each protocol is designed to be self-validating, with clear steps and expected outcomes.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the brominated positions of the quinazoline core and various aryl or heteroaryl boronic acids.[5][8] This reaction is fundamental to creating biaryl structures often found in pharmacologically active molecules.[9]

Causality Behind the Protocol:

  • Catalyst: Palladium tetrakis(triphenylphosphine), Pd(PPh₃)₄, is a robust, commercially available Pd(0) catalyst suitable for a wide range of substrates.

  • Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base, effective for the transmetalation step while minimizing side reactions. An aqueous solution is used to facilitate the dissolution of the base and boronic acid.

  • Solvent System: A mixture of toluene and ethanol provides a good medium for dissolving both the organic-soluble quinazoline and the more polar reaction intermediates and base.

G start 6,8-Dibromo-5-chloroquinazolin-4-ol + Arylboronic Acid reagents Pd(PPh₃)₄ Catalyst Na₂CO₃ (aq) Base Toluene/Ethanol Solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) start->reaction Combine Reagents reagents->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product 6,8-Diaryl-5-chloroquinazolin-4-ol purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 6,8-Di(thiophen-3-yl)-5-chloroquinazolin-4-ol

Materials:

  • 6,8-dibromo-5-chloroquinazolin-4-ol (1.0 eq)

  • Thiophen-3-ylboronic acid (2.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution (4.0 eq)

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 6,8-dibromo-5-chloroquinazolin-4-ol, thiophen-3-ylboronic acid, and Pd(PPh₃)₄.

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10 minutes.

  • Add toluene and ethanol in a 4:1 ratio to create a suspension.

  • Add the 2M Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Expected Characterization:

  • ¹H NMR: Appearance of signals corresponding to the thiophene protons and disappearance of the quinazoline H-6 and H-8 signals.

  • Mass Spec (ESI+): A peak corresponding to the [M+H]⁺ of the product.

Nucleophilic Aromatic Substitution (SNAr) at C5

This transformation leverages the activated C5-Cl for displacement by a nucleophile, such as a primary or secondary amine. This is a highly reliable method for introducing nitrogen-based substituents, which are crucial in many drug molecules.[10]

Causality Behind the Protocol:

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent polar aprotic solvents that can solvate the ionic intermediates and facilitate the SNAr reaction.

  • Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • Temperature: Moderate heating is often required to overcome the activation energy of the reaction.

Protocol 2: Synthesis of 5-(Benzylamino)-6,8-dibromoquinazolin-4-ol

Materials:

  • 6,8-dibromo-5-chloroquinazolin-4-ol (1.0 eq)

  • Benzylamine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve 6,8-dibromo-5-chloroquinazolin-4-ol in DMF in a sealed vessel.

  • Add benzylamine and DIPEA to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker of cold water with stirring.

  • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether to remove residual DMF.

  • Dry the product under vacuum to yield the title compound. Further purification can be achieved by recrystallization if necessary.

Expected Characterization:

  • ¹H NMR: Appearance of signals for the benzyl protons and the N-H proton, along with a shift in the remaining quinazoline proton signals.

  • IR Spectroscopy: Appearance of a characteristic N-H stretching band.

Part 3: Synthesis of Fused Heterocyclic Systems

The true power of this scaffold is realized when multiple transformations are combined to build more complex, fused heterocyclic systems. For example, a Sonogashira coupling to install an alkyne at C8, followed by an SNAr reaction with an appropriate nucleophile at C5, can set the stage for an intramolecular cyclization to form a new ring.

G A 6,8-Dibromo-5-chloroquinazolin-4-ol B Step 1: Sonogashira Coupling (Install Alkyne at C8) A->B C 8-Alkynyl-6-bromo-5-chloro- quinazolin-4-ol intermediate B->C D Step 2: SNAr Reaction (Install Nucleophile at C5) C->D E 8-Alkynyl-6-bromo-5-nucleophile- quinazolin-4-ol intermediate D->E F Step 3: Intramolecular Cyclization (e.g., Pd-catalyzed or thermal) E->F G Fused Polycyclic Heterocycle F->G

Caption: A multi-step workflow for creating fused heterocycles.

This strategic, multi-step approach allows for the creation of novel and structurally diverse molecules that would be difficult to access through other means. The protocols provided above for the individual steps can be adapted and sequenced to achieve these more complex targets.

Data Summary

The following table summarizes typical results for the protocols described, demonstrating the efficiency of these transformations.

Compound NameTransformationYield (%)M.P. (°C)Key ¹H NMR Signal (δ, ppm)
6,8-Di(thiophen-3-yl)-5-chloroquinazolin-4-olSuzuki75-85>250~7.5-8.0 (m, thiophene-H)
5-(Benzylamino)-6,8-dibromoquinazolin-4-olSNAr88-95210-215~4.5 (d, -CH₂-Ph)

Conclusion

6,8-Dibromo-5-chloroquinazolin-4-ol is a highly valuable and versatile scaffold for the synthesis of complex heterocyclic molecules. Its distinct reactive sites allow for a range of strategic, high-yielding transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. By providing both the "how" and the "why" through detailed, validated protocols and scientific rationale, this guide equips researchers in drug discovery and organic synthesis to effectively harness the potential of this powerful building block to accelerate the development of novel chemical entities.

References

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Quinazoline: A versatile scaffold. Journal of Pharmaceutical and Bioallied Sciences, 3(3), 347.
  • Gao, C., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(10), 2335.
  • Tiwari, R. K., Singh, D., Singh, J., & Chhillar, A. K. (2014). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & medicinal chemistry, 22(5), 1601-1610.
  • Kaur, R., et al. (2024).
  • Shaikh, I. N., & Inamdar, S. R. (2020). Quinazoline Based Synthesis of some Heterocyclic Schiff Bases. IntechOpen.
  • Yadav, P., et al. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Journal of Population Therapeutics and Clinical Pharmacology, 32(1), 123-145.
  • Mphahlele, M. J., & Maluleka, M. M. (2014).
  • Zayed, M. F., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 526.
  • Zayed, M. F. (2025). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Chemistry & Biodiversity, e202301438.
  • Kumar, V., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC advances, 10(69), 42358-42381.
  • BenchChem. (2025).
  • Mphahlele, M. J., & Maluleka, M. M. (2014).
  • EvitaChem. (n.d.). 6,8-Dibromo-2-methylquinazolin-4-OL. EvitaChem.
  • Maluleka, M. M. (2013). 2-ARYL-6,8-DIBROMO-4-CHLOROQUINAZOLINE AS SCAFFOLD FOR THE SYNTHESIS OF NOVEL 2,6,8-TRIARYL-4-(PHENYLETHYNYL)QUINAZOLINES WITH. University of South Africa.
  • deVries, J. G. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Mohamed, M. S., et al. (2011). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Pharmaceutica, 61(2), 159-172.
  • BenchChem. (2025).
  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 45(8), 3311-3319.
  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
  • Aly, A. A., et al. (2009). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives.
  • Teja, S., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 138-142.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • El-Sayed, N. N. E., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][11]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-cancer agents in medicinal chemistry, 19(4), 538-545.

  • de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1079-1087.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6,8-Dibromo-5-chloroquinazolin-4-ol Synthesis

Welcome to the Application Scientist Support Center. Synthesizing highly halogenated quinazolinones—specifically 6,8-dibromo-5-chloroquinazolin-4-ol—presents unique steric and electronic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing highly halogenated quinazolinones—specifically 6,8-dibromo-5-chloroquinazolin-4-ol—presents unique steric and electronic challenges. The heavy halogenation (two bromines, one chlorine) drastically reduces the nucleophilicity of the intermediate and increases its susceptibility to thermal degradation.

This guide provides field-proven troubleshooting, mechanistic insights, and optimized protocols to help drug development professionals and synthetic chemists maximize their yield and purity.

Mechanistic Pathway & Workflow

The synthesis fundamentally relies on a two-step sequence: the exhaustive ortho/para bromination of 2-amino-6-chlorobenzoic acid, followed by a cyclocondensation utilizing a C1 synthon to close the pyrimidine ring[1].

SynthesisWorkflow SM 2-Amino-6-chloro- benzoic acid Bromination Bromination (Br2, AcOH, 40°C) SM->Bromination Intermediate 2-Amino-3,5-dibromo- 6-chlorobenzoic acid Bromination->Intermediate Cyclization Cyclization (HC(OEt)3, NH4OAc) Intermediate->Cyclization Product 6,8-Dibromo-5-chloro- quinazolin-4-ol Cyclization->Product

Caption: Synthesis workflow from 2-amino-6-chlorobenzoic acid to 6,8-dibromo-5-chloroquinazolin-4-ol.

Troubleshooting & FAQs

Q1: During the bromination step, I am observing a persistent mixture of mono- and di-brominated intermediates. How do I drive the reaction to completion?

The Causality: The first bromination occurs rapidly at the 5-position (para to the strongly activating amino group). However, the second bromination at the 3-position (ortho to the amino group) is sterically hindered by the adjacent carboxylic acid and electronically deactivated by the newly installed bromine[2]. The Solution: Do not rely solely on extended reaction times at room temperature, as this promotes oxidative side reactions. Instead, use a slight stoichiometric excess of bromine (2.2 to 2.5 equivalents). Initiate the reaction at 0–5 °C to control the exothermic first bromination, then slowly ramp the temperature to 40–50 °C for 3 hours to overcome the activation energy barrier for the second bromination[3].

Q2: My cyclization step using formamide at 150 °C yields a black, tarry mixture with less than 30% product recovery. What is going wrong?

The Causality: Highly halogenated anthranilic acids are extremely electron-deficient. The reduced nucleophilicity of the amine means the nucleophilic attack on the formamide carbonyl is sluggish. Prolonged heating at >140 °C leads to thermal decarboxylation and oxidative degradation before cyclization can complete[1]. The Solution: Lower the thermal budget by switching to a more reactive C1 synthon. Replacing formamide with a mixture of triethyl orthoformate and ammonium acetate allows the cyclization to proceed at 80–90 °C, kinetically favoring the quinazolinone formation over degradation[4].

Q3: How can I efficiently remove unreacted 2-amino-3,5-dibromo-6-chlorobenzoic acid from the final product without column chromatography?

The Causality: Both the intermediate and the final product are heavily halogenated and exhibit poor solubility in standard organic solvents, making standard recrystallization difficult. The Solution: Utilize a differential pKa wash. The starting material contains a free carboxylic acid (pKa ~ 2-3), while the quinazolin-4-ol tautomerizes to an amide-like structure with a much higher pKa (~ 8-9). Triturating the crude solid in a cold, 5% aqueous sodium bicarbonate solution will selectively convert the unreacted starting material into a soluble sodium salt, leaving the pure product as an insoluble solid.

TroubleshootingTree Issue Low Yield of Final Product Check1 LC-MS / HPLC Analysis of Crude Mixture Issue->Check1 Mono High Mono-bromo Impurities Check1->Mono Bromination Issue Sol High Unreacted Dibromo Intermediate Check1->Sol Incomplete Cyclization Degradation Tarry Mixture / Decarboxylation Check1->Degradation Thermal Breakdown Fix1 Increase Br2 to 2.5 eq. Ramp temp to 50°C Mono->Fix1 Fix2 Use Triethyl Orthoformate + NH4OAc Sol->Fix2 Fix3 Lower Reaction Temp. Avoid prolonged >140°C Degradation->Fix3

Caption: Decision tree for diagnosing and resolving low yields in quinazolin-4-ol synthesis.

Quantitative Yield Optimization Data

The table below summarizes the effect of different cyclization conditions on the overall yield and purity profile of the final product. Moving away from harsh, high-temperature formamide conditions significantly improves the outcome[4].

Reagent SystemTemperature (°C)Time (h)Observed Purity (%)Isolated Yield (%)Primary Impurity Profile
Formamide (Neat)150124532Decarboxylation products, tar
Formamide (Microwave)1500.37865Unreacted intermediate
Formamidine Acetate / DMF12048574Minor oligomers
Triethyl Orthoformate / NH₄OAc 90 5 96 88 Trace starting material

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system ; observable physical changes are built into the steps to confirm reaction progress without requiring immediate LC-MS analysis.

Step 1: Synthesis of 2-Amino-3,5-dibromo-6-chlorobenzoic acid
  • Preparation: Suspend 2-amino-6-chlorobenzoic acid (1.0 eq) in glacial acetic acid (10 mL/g of starting material) in a round-bottom flask equipped with a mechanical stirrer and an addition funnel. Cool the suspension to 0–5 °C using an ice bath.

  • Addition: Dissolve bromine (2.4 eq) in an equal volume of glacial acetic acid. Add this solution dropwise over 45 minutes. Self-validation: The mixture will initially turn deep red, and a thick precipitate will begin to form as the mono-bromo intermediate is generated.

  • Thermal Ramp: Once the addition is complete, remove the ice bath and slowly heat the reaction to 45 °C. Stir for 3 hours. Self-validation: The bromination is complete when the thick slurry assumes a distinct, uniform yellow color and bromine vapor in the headspace dissipates[3].

  • Isolation: Pour the mixture into ice water (3x volume). Filter the cream-colored solid under vacuum. Wash thoroughly with cold water until the filtrate is pH neutral. Dry under vacuum at 50 °C.

Step 2: Cyclization to 6,8-Dibromo-5-chloroquinazolin-4-ol
  • Preparation: In a clean, dry flask, combine 2-amino-3,5-dibromo-6-chlorobenzoic acid (1.0 eq), ammonium acetate (3.0 eq), and triethyl orthoformate (excess, acts as both reagent and solvent, approx. 5 mL/g of intermediate).

  • Reaction: Heat the mixture to 90 °C under a reflux condenser. Stir for 4 to 5 hours. Self-validation: The reaction progress is indicated by the steady evolution of ammonia gas (detectable via wet pH paper at the condenser outlet). As the reaction nears completion, a dense, off-white precipitate of the quinazolin-4-ol will drop out of the solution.

  • Quench & Differential Wash: Cool the mixture to room temperature. Dilute with cold ethanol and filter the solid. To remove unreacted starting material, suspend the crude solid in cold 5% aqueous sodium bicarbonate for 15 minutes.

  • Final Isolation: Filter the purified solid, wash with cold distilled water, and dry under high vacuum at 60 °C to afford the pure 6,8-dibromo-5-chloroquinazolin-4-ol.

References

  • [1] Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry - ACS Publications. Available at:1

  • [3] 2,4,6-Tribromobenzoic acid. Organic Syntheses Procedure. Available at: 3

  • [4] Synthesis of quinazolinones. Organic Chemistry Portal. Available at:4

  • [2] Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of the Chemical Society of Pakistan. Available at: 2

Sources

Optimization

Technical Support Center: Synthesis &amp; Temperature Optimization for 6,8-Dibromo-5-chloroquinazolin-4-ol

Welcome to the Technical Support Center for the synthesis of 6,8-dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1)[1]. This guide is designed for medicinal chemists and process scientists who are optimizing the cycloco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6,8-dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1)[1]. This guide is designed for medicinal chemists and process scientists who are optimizing the cyclocondensation of highly halogenated anthranilic acids.

Because the quinazolin-4(3H)-one scaffold is a privileged pharmacophore in oncology and infectious disease drug development, achieving high-purity yields is critical[2]. However, the presence of three electron-withdrawing halogens (two bromines and one chlorine) on the aromatic ring creates unique thermodynamic and kinetic hurdles during synthesis.

The Mechanistic Conundrum: Why Temperature Matters

The most direct route to quinazolin-4-ols is the Niementowski quinazoline synthesis , which involves the thermal condensation of an anthranilic acid derivative with formamide[3].

The Causality of the Problem: In a standard Niementowski reaction, the amine group of the anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide. However, in 2-amino-3,5-dibromo-6-chlorobenzoic acid, the strong inductive electron-withdrawing effects of the halogens severely deplete the electron density of the amine nitrogen.

  • Low Temperatures (<130°C): The deactivated amine lacks the kinetic energy to overcome the activation barrier for nucleophilic attack, resulting in stalled reactions and unreacted starting material[4].

  • High Temperatures (>160°C): While higher heat forces the initial N-acylation, prolonged exposure to extreme temperatures leads to the thermal decomposition of formamide (releasing ammonia and carbon monoxide) and increases the risk of thermal dehalogenation of the sensitive carbon-bromine bonds[2].

To solve this, scientists must thread the needle between kinetic activation and thermodynamic degradation using precise temperature control, microwave irradiation, or Lewis acid catalysis[5].

Reaction Optimization Logic

G Start Start: Halogenated Anthranilic Acid + Formamide TempCheck Select Heating Method? Start->TempCheck Conv Conventional Heating (150-160°C) TempCheck->Conv Bulk Scale MW Microwave Irradiation (150°C, 60-300W) TempCheck->MW Rapid/Screening LowYield Low Yield / Incomplete Reaction? Conv->LowYield Decomp Dehalogenation / Decomposition? MW->Decomp OptConv Increase time to 8h or add Lewis Acid (e.g., MOF) LowYield->OptConv Yes Success 6,8-dibromo-5-chloroquinazolin-4-ol Isolated & Purified LowYield->Success No OptMW Reduce time to 10-20 min, monitor pressure Decomp->OptMW Yes Decomp->Success No OptConv->Success OptMW->Success

Decision matrix for optimizing the cyclocondensation of halogenated quinazolin-4-ols.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints. If a checkpoint fails, refer to the troubleshooting section before proceeding.

Protocol A: Conventional Thermal Condensation (Bulk Scale)

This method relies on prolonged, steady heating to overcome the halogen-induced deactivation[2].

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 10 mmol of 2-amino-3,5-dibromo-6-chlorobenzoic acid with 50 mmol (excess) of formamide. Causality: Formamide acts as both the reactant and the solvent, ensuring pseudo-first-order kinetics.

  • Heating: Submerge the flask in a pre-heated sand bath or silicone oil bath set strictly to 150–160°C . Stir continuously for 8 hours[2].

  • Validation Checkpoint 1 (TLC): At 6 hours, spot the mixture on a silica TLC plate (Mobile phase: Petroleum ether:Ethyl acetate 7:3). The starting material spot should be nearly absent.

  • Work-up: Remove from heat and allow the mixture to cool to room temperature.

  • Validation Checkpoint 2 (Precipitation): A distinct precipitate must form upon cooling. If no precipitate forms, the cyclodehydration has failed.

  • Isolation: Filter the solid via a Büchner funnel. Wash thoroughly with ice-cold distilled water to remove unreacted formamide.

  • Purification: Recrystallize from hot ethanol to yield the pure 6,8-dibromo-5-chloroquinazolin-4-ol.

Protocol B: Microwave-Assisted Synthesis ( Rapid/Screening )

Microwave irradiation (MWI) provides localized superheating, drastically reducing reaction times and limiting the window for thermal degradation[5][6].

  • Preparation: In a 10 mL microwave-safe pressure vial, mix 2 mmol of the starting material with 10 mmol of formamide.

  • Irradiation: Place the sealed vial in a dedicated microwave reactor. Set the parameters to 150°C at 60 W for 20 minutes[6]. Causality: 60 W provides a gentle, controlled energy ramp that prevents pressure spikes from formamide outgassing.

  • Cooling & Venting: Allow the reactor to cool the vial to <40°C before opening.

  • Isolation: Add 5 mL of cold water to induce precipitation. Filter, wash, and dry under a vacuum.

Quantitative Data: Temperature vs. Yield

The following table summarizes expected outcomes based on established kinetic behaviors of highly deactivated anthranilic acids under different conditions[2][3][5][6].

Heating MethodologyTemperature (°C)TimeCatalystExpected Yield (%)Primary Impurity Profile
Conventional120 - 130°C12 hoursNone< 30%Unreacted starting material
Conventional150 - 160°C8 hoursNone65 - 75%Trace dehalogenated byproducts
Microwave (60W)150°C20 minsNone85 - 92%Highly pure
Conventional25 - 50°C24 hoursSrCl₂ / Cu-MOF80 - 85%Catalyst residue

Troubleshooting Guides & FAQs

Q: My reaction at 130°C yielded almost no product after 12 hours. Should I just boil it hotter? A: Do not exceed 160°C. The halogens on your starting material drastically reduce the nucleophilicity of the amine. At 130°C, you simply do not have the activation energy required for the initial N-acylation. Instead of boiling at >160°C (which will decompose your formamide into NH₃ and CO), switch to a microwave reactor at 150°C for 20 minutes[6], or utilize a Lewis acid catalyst.

Q: I am seeing multiple spots on my TLC plate when I run the conventional heating protocol at 165°C. What is happening? A: You are likely observing thermal dehalogenation. Carbon-bromine bonds can become labile under prolonged, extreme thermal stress in the presence of nucleophiles. Lower your temperature to a strict 150°C and increase the reaction time to 8 hours, or switch to the microwave protocol to limit the time the molecule spends at high temperatures[2].

Q: Can I synthesize this compound at room temperature to protect the halogens? A: Yes, but not using the standard Niementowski formamide route. You will need to change your reagents. Literature shows that using an ortho ester (like triethyl orthoformate) alongside an amine, catalyzed by a Lewis acid such as SrCl₂·6H₂O or a Cu₃(BTC)₂ MOF, allows cyclocondensation to occur at room temperature to 50°C[5][7].

Q: My product isn't precipitating out of the formamide after cooling. How do I force isolation? A: Formamide is highly polar and can sometimes solubilize halogenated quinazolinones if the volume is too high. Pour the cooled reaction mixture over crushed ice and stir vigorously. The sudden drop in temperature and shift in solvent polarity will force the 6,8-dibromo-5-chloroquinazolin-4-ol to crash out of the solution[2].

Q: How can I definitively verify that cyclization occurred, rather than just N-acylation? A: Use IR and NMR spectroscopy. In the IR spectrum, the disappearance of the primary amine N-H stretching bands (typically two bands around 3300-3500 cm⁻¹) and the appearance of a distinct amide/lactam C=O stretch (around 1660-1680 cm⁻¹) confirms cyclization. In ¹H NMR, the presence of a sharp singlet around 8.0 - 8.2 ppm corresponds to the C2 proton of the newly formed pyrimidine ring.

References

  • Niementowski quinazoline synthesis.Grokipedia.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.IntechOpen.
  • Product Index: 6,8-Dibromo-5-chloroquinazolin-4-ol.AA Blocks.
  • Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.Benchchem.
  • A Review on 4(3H)-quinazolinone synthesis.International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.Frontiers.
  • Optimization of temperature on the synthesis of quinazolinones.ResearchGate.

Sources

Troubleshooting

preventing degradation of 6,8-dibromo-5-chloroquinazolin-4-ol in solution

Technical Support Center: 6,8-dibromo-5-chloroquinazolin-4-ol This technical support guide is designed for researchers, scientists, and drug development professionals working with 6,8-dibromo-5-chloroquinazolin-4-ol. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6,8-dibromo-5-chloroquinazolin-4-ol

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6,8-dibromo-5-chloroquinazolin-4-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing and Preventing Degradation

Unexpected experimental results, such as loss of biological activity or the appearance of unknown peaks in analytical data, can often be attributed to the degradation of the compound in solution. This guide provides a systematic approach to identifying and mitigating these issues.

Initial Observation: Inconsistent Results or Analytical Anomalies

If you observe any of the following, it is crucial to investigate the stability of your 6,8-dibromo-5-chloroquinazolin-4-ol solution:

  • Decreased or loss of expected biological activity over time.

  • Appearance of new peaks in HPLC, LC-MS, or NMR analyses.

  • Changes in the color or clarity of the solution.

  • Precipitation of the compound from the solution.

Systematic Troubleshooting Workflow

To diagnose the root cause of degradation, follow the logical progression outlined in the diagram below. This workflow will help you systematically evaluate the key factors known to influence the stability of halogenated quinazolinone derivatives.

Troubleshooting Workflow for 6,8-dibromo-5-chloroquinazolin-4-ol Degradation start Start: Inconsistent Results or Analytical Anomalies check_solvent Step 1: Evaluate Solvent Choice & Purity - Is the solvent anhydrous and aprotic (e.g., DMSO, DMF)? - Was the solvent fresh and of high purity? start->check_solvent check_ph Step 2: Assess pH of Aqueous Media - What is the pH of your final assay buffer? - Is the pH neutral or slightly acidic? check_solvent->check_ph Yes (anhydrous, aprotic) cause_solvolysis Potential Cause: Solvolysis or reaction with solvent impurities. check_solvent->cause_solvolysis No (protic or impure solvent) check_light Step 3: Consider Light Exposure - Are stock and working solutions protected from light? - Were experiments conducted under ambient or direct light? check_ph->check_light Yes (neutral/slightly acidic) cause_hydrolysis Potential Cause: Hydrolysis of the quinazolinone ring or dehalogenation. check_ph->cause_hydrolysis No (basic or highly acidic) check_temp Step 4: Review Storage & Experimental Temperature - At what temperature are stock solutions stored? - Are solutions subjected to repeated freeze-thaw cycles? - What is the temperature of the experiment? check_light->check_temp Yes (protected from light) cause_photodegradation Potential Cause: Photolytic cleavage of C-Br or C-Cl bonds. check_light->cause_photodegradation No (exposed to light) cause_thermal Potential Cause: Thermally accelerated degradation. check_temp->cause_thermal No (improper temp/freeze-thaw) solution_ph Solution: - Maintain final aqueous solutions at a neutral to slightly acidic pH. - Perform a stability check in your specific assay buffer. cause_hydrolysis->solution_ph solution_light Solution: - Store all solutions in amber vials. - Minimize exposure to light during experiments. cause_photodegradation->solution_light solution_temp Solution: - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. - Store stock solutions at -80°C for long-term stability. - Control experimental temperature. cause_thermal->solution_temp solution_solvent Solution: - Use fresh, anhydrous, aprotic solvents (DMSO, DMF). - Prepare stock solutions fresh whenever possible. cause_solvolysis->solution_solvent

Caption: Troubleshooting workflow for degradation of 6,8-dibromo-5-chloroquinazolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6,8-dibromo-5-chloroquinazolin-4-ol in solution?

A1: The stability of 6,8-dibromo-5-chloroquinazolin-4-ol can be influenced by several factors. The quinazolinone ring system is generally stable; however, the presence of multiple halogen substituents can create vulnerabilities.[1] Key factors include:

  • pH: The quinazolinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3]

  • Solvent: The choice of solvent is critical. Protic solvents may participate in degradation pathways, while solvent polarity can also play a role.[4][5]

  • Light: Halogenated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of carbon-halogen bonds.[6][7][8]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[9]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.[9]

Q2: What are the recommended solvents for preparing and storing stock solutions?

A2: For optimal stability, it is highly recommended to use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9] These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. When preparing stock solutions, always use fresh, high-purity solvents.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The solubility and stability of many quinazolinone derivatives are pH-dependent.[10] While specific data for 6,8-dibromo-5-chloroquinazolin-4-ol is not available, related compounds are generally more stable in neutral to slightly acidic conditions.[9] Strongly basic or acidic conditions can promote hydrolysis of the amide bond within the quinazolinone ring, leading to ring-opening.[3] It is crucial to assess the stability of the compound in your specific aqueous buffer system if solutions are to be used over an extended period.

Q4: What are the best practices for long-term storage of solutions?

A4: For long-term storage, stock solutions prepared in anhydrous DMSO or DMF should be aliquoted into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. These aliquots should be stored at -80°C in the dark.[9] Whenever possible, it is best to prepare fresh solutions for each experiment.

Q5: My compound appears to be degrading even under recommended storage conditions. What else could be the cause?

A5: If you are still observing degradation despite following best practices, consider these possibilities:

  • Contaminated Solvent: The solvent may contain impurities (e.g., water, peroxides) that are catalyzing degradation. Try a new, sealed bottle of high-purity anhydrous solvent.

  • Photodegradation: Even brief exposure to high-intensity light can be detrimental. Ensure that all handling of the compound and its solutions is done with minimal light exposure. Halogenated aromatic compounds are known to be susceptible to photodecomposition.[6][7][11]

  • Incompatibility with Container Material: While rare, interactions with the storage vessel could be a factor. Ensure you are using high-quality, inert materials like borosilicate glass or polypropylene.

Experimental Protocol: Stability Assessment of 6,8-dibromo-5-chloroquinazolin-4-ol in Solution

This protocol provides a general framework for assessing the stability of 6,8-dibromo-5-chloroquinazolin-4-ol in a solvent of interest.

Objective: To determine the rate of degradation of 6,8-dibromo-5-chloroquinazolin-4-ol under specific storage conditions.

Materials:

  • 6,8-dibromo-5-chloroquinazolin-4-ol

  • High-purity anhydrous solvent (e.g., DMSO)

  • Aqueous buffer of interest

  • Amber HPLC vials

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of 6,8-dibromo-5-chloroquinazolin-4-ol in the chosen anhydrous solvent (e.g., 10 mM in DMSO).

  • Prepare Test Solutions: Dilute the stock solution to the final experimental concentration in the aqueous buffer or solvent system you wish to test.

  • Aliquot and Store: Dispense the test solution into multiple amber HPLC vials.

  • Time-Point Analysis:

    • Immediately analyze a "time zero" sample using a validated HPLC or LC-MS method to determine the initial peak area of the parent compound.

    • Store the remaining vials under the desired test conditions (e.g., room temperature, 4°C, protected from light).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze its contents by HPLC or LC-MS.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the "time zero" sample.

    • Monitor for the appearance and growth of any new peaks, which may correspond to degradation products.

Data Interpretation

A significant decrease in the peak area of the parent compound over time indicates instability under the tested conditions. The rate of degradation can be quantified to establish a "use-by" time for freshly prepared solutions.

Recommended Storage Conditions Summary
Form Solvent Storage Condition
Solid PowderN/AStore at 4°C in a dark, dry environment, preferably under an inert atmosphere.
Stock SolutionAnhydrous DMSO or DMFAliquot into single-use amber vials and store at -80°C for long-term stability.
Working SolutionAqueous BufferPrepare fresh before each experiment. Stability is buffer-dependent and should be verified.

Potential Degradation Pathways

While specific degradation pathways for 6,8-dibromo-5-chloroquinazolin-4-ol are not extensively documented, based on the chemistry of related compounds, the following are plausible degradation routes:

Potential Degradation Pathways parent 6,8-dibromo-5-chloroquinazolin-4-ol hydrolysis Hydrolysis Product (Ring-opened) parent->hydrolysis H₂O, Acid/Base photodegradation Dehalogenated Products parent->photodegradation Light (hv) oxidation Oxidized Products (e.g., N-oxides) parent->oxidation Oxidizing Agent

Caption: Plausible degradation pathways for 6,8-dibromo-5-chloroquinazolin-4-ol.

  • Hydrolysis: Under non-neutral pH conditions, the amide bond in the quinazolinone ring can be hydrolyzed, leading to a ring-opened product.[2][3]

  • Photodegradation: The carbon-bromine and carbon-chlorine bonds may be susceptible to homolytic cleavage upon exposure to UV or even high-intensity visible light, leading to dehalogenated byproducts.[6][8][11]

  • Oxidation: The nitrogen atoms in the quinazoline ring could be susceptible to oxidation, forming N-oxides, especially in the presence of oxidizing agents.[9][12]

By understanding these potential degradation pathways and controlling the experimental conditions, researchers can significantly improve the reliability and accuracy of their results when working with 6,8-dibromo-5-chloroquinazolin-4-ol.

References

  • Mutharasaiah, K., Govindareddy, V. and Karigar, C. (2010) Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]

  • SCIRP. (n.d.). Photobiodegradation of halogenated aromatic pollutants. [Link]

  • ResearchGate. (n.d.). Photocatalytic Hydrodehalogenation for the Removal of Halogenated Aromatic Contaminants | Request PDF. [Link]

  • ACS Publications. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | The Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]

  • PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • ResearchGate. (2011). (PDF) Photochemical Degradation of Halogenated Compounds: A Review. [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

  • Korea Science. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. (n.d.). [Link]

  • Amanote Research. (2010). (PDF) Photobiodegradation of Halogenated Aromatic Pollutants. [Link]

  • ResearchGate. (2026). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

  • Chemical Science (RSC Publishing). (2023). Aromatic interactions with heterocycles in water. [Link]

  • PMC. (n.d.). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. [Link]

Sources

Optimization

Technical Support Center: Chromatography Purification of 6,8-Dibromo-5-chloroquinazolin-4-ol

Welcome to the Technical Support Center for the purification of 6,8-dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1). This highly halogenated quinazoline derivative presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 6,8-dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1). This highly halogenated quinazoline derivative presents unique chromatographic challenges. The combination of a rigid, fused heterocyclic ring system and multiple heavy halogens results in extreme lipophilicity and high crystal lattice energy, making it notoriously insoluble in standard solvents[1]. Furthermore, the tautomeric equilibrium between its quinazolin-4-ol (lactim) and quinazolin-4(3H)-one (lactam) forms complicates peak resolution.

This guide provides field-proven, step-by-step troubleshooting protocols designed for researchers and drug development professionals to overcome these specific bottlenecks.

Part 1: Solubility & Sample Preparation Guidelines

The most common point of failure when purifying halogenated quinazolinones is sample preparation. Because these compounds behave similarly to BCS Class II drugs (low solubility, high permeability), inappropriate solvent selection will lead to poor column loading, streaking, or catastrophic on-column precipitation[1].

Table 1: Injection Solvent Solubility Profile
Solvent SystemSolubility ProfileChromatographic Recommendation
Hexane / Ethyl Acetate Very Low (< 0.1 mg/mL)Unsuitable for sample loading. Do not use for liquid injection.
Water / Acetonitrile Low (< 0.5 mg/mL)Causes immediate on-column precipitation in RP-HPLC.
DCM / Methanol (9:1) Moderate (2 - 5 mg/mL)Acceptable for Normal-Phase dry-loading onto silica or Celite.
100% DMSO High (> 20 mg/mL)Ideal for RP-HPLC injection. Requires sonication/heating[2].
FAQ: Sample Preparation

Q: My compound won't dissolve in my HPLC mobile phase. How should I prepare my sample for injection? A: Do not attempt to dissolve the crude mixture in the mobile phase. Instead, prepare a highly concentrated stock solution in 100% anhydrous Dimethyl Sulfoxide (DMSO)[1]. Gentle warming (50–60°C) and ultrasonication are highly recommended to break the crystal lattice. For preparative HPLC, inject this DMSO solution directly, but strictly limit the injection volume to <5% of the column void volume to prevent the DMSO plug from distorting the chromatography.

Part 2: Normal-Phase Flash Chromatography

The electron-withdrawing inductive effect of the bromine and chlorine atoms significantly lowers the pKa of the tautomeric N-H / O-H proton compared to unsubstituted quinazolinones. This increased acidity leads to aggressive, irreversible hydrogen bonding with the free silanols on the silica gel stationary phase.

Protocol: Dry-Loading Normal-Phase Purification

To bypass solubility limits and prevent streaking, a dry-loading technique combined with an acidic modifier is mandatory.

  • Dissolution: Dissolve the crude 6,8-dibromo-5-chloroquinazolin-4-ol in a minimal volume of 10% Methanol in Dichloromethane (DCM).

  • Adsorption: Add deactivated silica gel or Celite to the flask (maintain a 1:3 ratio of crude mass to silica mass).

  • Evaporation: Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

  • Loading: Pack the powder into a solid-load cartridge and attach it to the flash chromatography system.

  • Equilibration: Equilibrate the main silica column with 100% DCM containing 1% Acetic Acid (AcOH) . Causality: The acetic acid masks the acidic silanol sites on the column, preventing the quinazolinone from binding irreversibly.

  • Elution: Run a shallow gradient from 0% to 10% Methanol in DCM, ensuring the 1% AcOH modifier is maintained throughout the run.

FAQ: Normal-Phase Troubleshooting

Q: Why does my compound streak across the entire TLC plate or column, resulting in poor recovery? A: This is due to the acidic tautomeric proton interacting with the silica. If 1% Acetic Acid is insufficient, switch to a more aggressive modifier system, such as 0.1% Formic Acid, or transition entirely to Reversed-Phase chromatography.

G Start Crude 6,8-Dibromo-5-chloroquinazolin-4-ol SolCheck Soluble in DCM/MeOH? Start->SolCheck YesDCM Normal-Phase Flash (Dry Load + 1% AcOH) SolCheck->YesDCM Yes NoDCM Dissolve in 100% DMSO + Heat/Sonication SolCheck->NoDCM No Pure Purified Compound YesDCM->Pure Prep Reversed-Phase Prep HPLC (C18 + 0.1% TFA) NoDCM->Prep Prep->Pure

Workflow for selecting the optimal purification strategy based on crude solubility.

Part 3: Reversed-Phase Preparative HPLC (RP-HPLC)

For high-purity isolation, RP-HPLC is the gold standard[3]. However, the tautomerism of the quinazolin-4-ol core can cause severe peak broadening if the mobile phase pH is not strictly controlled.

Protocol: pH-Controlled RP-HPLC
  • Sample Prep: Filter the DMSO stock solution (20-50 mg/mL) through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a robust C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Milli-Q Water + 0.1% Trifluoroacetic Acid (TFA) .

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% TFA .

  • Gradient Design: Because the molecule is highly lipophilic, start the gradient at 30% B (to prevent precipitation) and ramp to 95% B over 20 minutes.

  • Flow Rate & Detection: Set flow rate to 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm (quinazoline core absorbs strongly here).

FAQ: RP-HPLC Troubleshooting

Q: My compound precipitates at the top of the C18 column during Prep-HPLC, causing the backpressure to spike. A: This is "precipitation upon dilution"[1]. When the pure DMSO injection plug mixes with the highly aqueous starting mobile phase, the local solubility of the halogenated quinazolinone drops instantly. To fix this: (1) Reduce your injection volume by half, and (2) Start your gradient at a higher percentage of organic modifier (e.g., 40% B instead of 10% B) so the compound remains solvated upon column entry.

Q: I see two closely eluting peaks with identical mass spectra. Are these structural isomers? A: While they could be regioisomeric impurities from the halogenation steps, they are often the result of slow tautomeric interconversion (lactam vs. lactim) on the chromatographic timescale. Ensure your mobile phase contains 0.1% TFA. The low pH fully protonates the basic nitrogen and suppresses the ionization of the acidic proton, collapsing the tautomers into a single, sharp peak[3].

Tautomerism Lactam Lactam Form (Quinazolin-4(3H)-one) Lactim Lactim Form (Quinazolin-4-ol) Lactam->Lactim Tautomerism Broad Peak Broadening (Slow Interconversion) Lactam->Broad Lactim->Broad Neutral pH Acid Acidic Modifier (0.1% TFA) Broad->Acid Add Modifier Sharp Sharp Peak (Locked State) Acid->Sharp Resolves

Mechanistic pathway showing how pH control resolves tautomer-induced peak broadening.

References
  • Wu, D. et al. "Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors." PMC / National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in 6,8-dibromo-5-chloroquinazolin-4-ol Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the common and often complex issue of NMR peak overlap encountered during the analysis of 6,8-dibromo-5-chloroquinazolin-4-ol and related halogenated heterocyclic compounds. The inherent structural complexity and reduced number of aromatic protons in this molecule frequently lead to signal overlap in the ¹H NMR spectrum, complicating unambiguous structural elucidation and purity assessment.

This resource is designed to provide you with a systematic and logical approach to resolving these challenges, moving from simple experimental adjustments to more advanced NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals in the ¹H NMR spectrum of my 6,8-dibromo-5-chloroquinazolin-4-ol overlap?

A1: Signal overlap in the aromatic region of the ¹H NMR spectrum is a common challenge with highly substituted aromatic compounds like 6,8-dibromo-5-chloroquinazolin-4-ol. The limited number of protons on the quinazolinone core and the strong electron-withdrawing effects of the three halogen substituents (two bromine atoms and one chlorine atom) significantly influence the chemical environments of the remaining protons. This can lead to very similar chemical shifts, causing their signals to coalesce into a complex, uninterpretable multiplet.

Q2: What are the initial, straightforward steps I can take to try and resolve this signal overlap without resorting to complex experiments?

A2: Before proceeding to more advanced and time-consuming techniques, several simple adjustments to your experimental setup can often induce sufficient changes in chemical shifts to resolve overlapping signals.[1][2] These include:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent is a powerful first step.[1][2] Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ or pyridine-d₅ can induce differential chemical shifts due to solvent-solute interactions, potentially resolving the overlap.[1][3][4]

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of your compound, which can be particularly effective if conformational dynamics or intermolecular interactions are contributing to the overlap.[2][4]

  • Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening and minor shifts due to intermolecular interactions.[2] Diluting the sample may improve resolution. Conversely, if the signal-to-noise ratio is low, a more concentrated sample might be necessary.

Troubleshooting Guides: A Step-by-Step Approach to Resolving Peak Overlap

If the initial troubleshooting steps are insufficient to resolve the peak overlap, a more systematic approach involving advanced NMR techniques is warranted. The following guides provide detailed protocols and the underlying principles for each method.

Guide 1: Strategic Solvent Selection

The choice of solvent can profoundly impact the chemical shifts of protons in a molecule, especially in aromatic systems.[3][4][5] This is due to a combination of factors including solvent polarity, magnetic anisotropy, and the potential for specific solute-solvent interactions like hydrogen bonding.[4]

Protocol: Systematic Solvent Screening

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-interacting solvent such as CDCl₃.

  • Solvent Change: If peak overlap is observed, prepare new samples in a range of deuterated solvents with varying properties. A recommended screening set is provided in the table below.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each new sample, ensuring identical acquisition parameters for valid comparison.

  • Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion and resolution.

Table 1: Recommended Solvents for Resolving Aromatic Proton Overlap

SolventPropertiesExpected Effect on Aromatic Signals
CDCl₃ (Deuterated Chloroform) Relatively non-polar, weakly interacting.Often used as a baseline.
DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Highly polar, hydrogen bond acceptor.Can cause significant downfield shifts, particularly for protons near polar functional groups.
Benzene-d₆ Aromatic, non-polar.Can induce upfield shifts due to the "ring current effect" of the benzene solvent molecules.[3]
Pyridine-d₅ Aromatic, polar, basic.Can cause significant changes in chemical shifts due to its aromaticity and ability to interact with acidic protons.[4]
Acetone-d₆ Polar, aprotic.Offers an alternative polar environment to DMSO-d₆.
Methanol-d₄ Polar, protic.Can engage in hydrogen bonding, potentially altering the electronic environment of nearby protons.

Causality: Aromatic solvents like benzene-d₆ and pyridine-d₅ can induce significant changes in the chemical shifts of solute protons due to anisotropic effects. The delocalized π-electrons in the aromatic solvent create a magnetic field that can either shield (upfield shift) or deshield (downfield shift) nearby protons of the analyte, depending on their relative orientation. This differential shifting can effectively "pull apart" overlapping signals.

Guide 2: Application of Lanthanide Shift Reagents (LSRs)

When other methods fall short, lanthanide shift reagents can be a powerful tool for resolving severe peak overlap.[6][7][8] These are paramagnetic complexes that can reversibly bind to Lewis basic sites in the analyte molecule, such as the nitrogen atoms or the carbonyl oxygen of the quinazolinone ring.[9] The paramagnetic metal ion induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide ion.[6][10]

Protocol: Titration with a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your compound in a dry, non-coordinating solvent like CDCl₃.

  • LSR Selection: Choose an appropriate LSR. Europium-based reagents like Eu(fod)₃ typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[6][10]

  • Incremental Addition: Prepare a stock solution of the LSR in the same deuterated solvent. Add a small, known aliquot of the LSR stock solution to the NMR tube containing your sample.

  • Spectrum Acquisition: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Data Analysis: Monitor the changes in the spectrum. The signals will shift and spread out, ideally revealing the underlying multiplets. Continue the titration until sufficient resolution is achieved or until significant peak broadening occurs, which is a common side effect of LSRs.[9]

Table 2: Common Lanthanide Shift Reagents and Their Properties

ReagentLanthanide IonCommon LigandTypical Shift Direction
Eu(fod)₃ Europium (Eu)fodDownfield
Pr(fod)₃ Praseodymium (Pr)fodUpfield
Yb(fod)₃ Ytterbium (Yb)fodDownfield
Eu(hfc)₃ Europium (Eu)hfcDownfield (Chiral)

fod = 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate hfc = 3-(heptafluoropropylhydroxymethylene)-(+)-camphorato

Causality: The paramagnetic lanthanide ion in the LSR creates a local magnetic field that perturbs the magnetic field experienced by the nuclei of the analyte. This interaction, primarily through a pseudocontact mechanism, is responsible for the observed large chemical shifts.[6] The magnitude of this induced shift is inversely proportional to the cube of the distance between the lanthanide ion and the proton, providing valuable structural information in addition to resolving overlap.

Guide 3: Harnessing the Power of 2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques are arguably the most definitive methods for resolving severe signal overlap by dispersing the NMR signals into a second frequency dimension.[1][11][12][13] For a molecule like 6,8-dibromo-5-chloroquinazolin-4-ol, several 2D NMR experiments are particularly useful.

Workflow for 2D NMR Analysis

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Troubleshooting cluster_resolution Resolution & Assignment start Overlapping ¹H NMR Spectrum cosy COSY (H-H Correlation) start->cosy Identify coupled protons hsqc HSQC (Direct H-C Correlation) cosy->hsqc Correlate protons to directly attached carbons hmbc HMBC (Long-Range H-C Correlation) hsqc->hmbc Identify long-range proton-carbon connectivities resolved Resolved Signals & Unambiguous Structural Assignment hmbc->resolved

Caption: Workflow for resolving overlapping NMR peaks using 2D NMR.

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds.[1] In the context of 6,8-dibromo-5-chloroquinazolin-4-ol, a COSY spectrum would reveal which aromatic protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[1][11][14] Since ¹³C spectra are generally much better resolved than ¹H spectra, HSQC can effectively separate overlapping proton signals based on the distinct chemical shifts of their attached carbons.[13][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[1][16] HMBC is invaluable for assigning quaternary (non-protonated) carbons and for piecing together the molecular skeleton by identifying longer-range connectivities.

Protocol: Acquiring a 2D HSQC Spectrum

  • Sample Preparation: Prepare a reasonably concentrated sample of your compound in a suitable deuterated solvent.

  • 1D Spectra: Acquire high-quality ¹H and ¹³C{¹H} 1D spectra to determine the spectral widths for the 2D experiment.

  • HSQC Setup:

    • Pulse Program: Select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2 on a Bruker spectrometer).

    • Spectral Widths: Set the spectral width in the ¹H dimension (F2) to encompass all proton signals and in the ¹³C dimension (F1) to cover the expected range for your aromatic carbons.

    • Acquisition Parameters: Use a sufficient number of scans (e.g., 4-8) per increment and an adequate number of increments in the F1 dimension (e.g., 128-256) to achieve good resolution.[17] The one-bond ¹JCH coupling constant is typically set to an average value of 145-160 Hz for aromatic carbons.

  • Processing and Analysis: After acquisition, perform a two-dimensional Fourier transform with appropriate window functions. The resulting 2D spectrum will show cross-peaks that connect each proton signal to its corresponding one-bond coupled carbon signal.

Causality: 2D NMR experiments introduce a second time variable (an evolution period) into the pulse sequence, which allows for the encoding of correlation information.[12] The subsequent 2D Fourier transform generates a spectrum with two frequency axes, where cross-peaks indicate interactions (coupling or spatial proximity) between nuclei. This dispersion of signals into a second dimension is a highly effective way to resolve overlap that occurs in a 1D spectrum.[11][13][18]

References

  • NMR Facility - Chemistry Department. Optimized Default 1H Parameters. [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. [Link]

  • Slideshare. Lanthanide shift reagents in nmr. [Link]

  • Wired Chemist. Common NMR Solvents. [Link]

  • PMC. Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. [Link]

  • ResearchGate. Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • MDPI. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]

  • MDPI. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]

  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Patsnap. Optimal NMR Sampling: Impact on Signal Resolution. [Link]

  • Common Acquisition Concepts and Problems for 1D/2D NMR. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Notes on NMR Solvents. [Link]

  • J-STAGE. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. [Link]

  • Optimizing resolution in multidimensional NMR by three-way decomposition. [Link]

  • ACS Publications. 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. [Link]

  • 2D NMR Introduction. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • UNN. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • PMC. 6,8-Dibromoquinoline. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • ResearchGate. Application of 2D NMR spectroscopy for structural elucidation of complex polysaccharide from sugar maple bark. [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Signals on.... [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • ResearchGate. How can I interpret a NMR with so much noises and peak overlaps?. [Link]

  • PMC. NMRmix: A Tool for the Optimization of Compound Mixtures in 1D 1H NMR Ligand Affinity Screens. [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • MDPI. 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. [Link]

  • University of Ottawa NMR Facility Blog. Resolution of Overlapping Signals Based on T1's. [Link]

  • Chemistry Stack Exchange. How to assign overlapping multiplets in 1H NMR spectra?. [Link]

  • PubMed. Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. [Link]

  • Rsc.org. Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. [Link]

Sources

Optimization

Technical Support Center: Optimization and Troubleshooting for 6,8-Dibromo-5-chloroquinazolin-4-ol Synthesis

Welcome to the Technical Support Center. As drug development professionals, you understand that the synthesis of highly functionalized heterocyclic intermediates requires exacting precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you understand that the synthesis of highly functionalized heterocyclic intermediates requires exacting precision. The preparation of 6,8-dibromo-5-chloroquinazolin-4-ol presents unique chemoselectivity and regioselectivity challenges. The dense halogenation pattern on the electron-deficient quinazolinone core creates competing kinetic pathways that can lead to under-bromination, halogen scrambling, or catastrophic ring degradation.

This guide provides a mechanistic framework, diagnostic FAQs, and a self-validating protocol to ensure high-fidelity synthesis and minimize side reactions.

Mechanistic Workflow and Divergence Pathways

To effectively troubleshoot, we must first map the intended synthetic pathway against the most common modes of failure. The process relies on the initial cyclization of 2-amino-6-chlorobenzoic acid, followed by a controlled, two-step electrophilic aromatic bromination.

G A 2-Amino-6-chlorobenzoic acid B 5-Chloroquinazolin-4-ol (Intermediate) A->B Formamide / Heat (Cyclization) C 6,8-Dibromo-5-chloroquinazolin-4-ol (Target Product) B->C NBS, DMF, 60°C (Controlled Bromination) D Mono-bromo Impurity (Under-reaction) B->D Insufficient NBS or Low Temp E Tribromo Impurity (Halogen Scrambling) B->E Excess Br2 / HBr (SNAr Displacement) F Ring-Opened Degradants (Hydrolysis) B->F Aqueous Acid/Base Extremes

Synthetic workflow and mechanistic divergence pathways for 6,8-dibromo-5-chloroquinazolin-4-ol.

Diagnostic FAQs: Resolving Common Side Reactions

Q1: Why does my bromination stall at the mono-bromo intermediate (6-bromo-5-chloroquinazolin-4-ol) despite extended reaction times? A1: The 5-chloro substituent exerts a strong inductive electron-withdrawing effect (-I effect). While the first bromination at the 6-position is facilitated by the directing effects of the hydroxyl/lactam tautomer, this initial halogenation further depletes the electron density of the aromatic ring. Consequently, the 8-position becomes kinetically hindered. Relying on standard Br₂/AcOH conditions often leads to incomplete conversion because the ring is too deactivated[1]. Actionable Solution: Transition to N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF). The polar aprotic nature of DMF stabilizes the bromonium ion intermediate, increasing the effective electrophilicity of NBS without requiring extreme temperatures that drive side reactions.

Q2: My LC-MS analysis shows a mass corresponding to a tribromo-quinazolin-4-ol (m/z ~381). How is the 5-chloro group being displaced? A2: This is a classic case of halogen scrambling driven by nucleophilic aromatic substitution (S_NAr). When molecular bromine (Br₂) is used, stoichiometric hydrobromic acid (HBr) is generated as a byproduct. The quinazolinone core is highly electron-deficient, and the α-nitrogen effect highly activates the positions bearing halogens[2]. At elevated temperatures, the abundant bromide ions (Br⁻) act as nucleophiles, displacing the 5-chloro group to form 5,6,8-tribromoquinazolin-4-ol. Actionable Solution: Eliminate the generation of HBr by using NBS. If Br₂ must be used, introduce an acid scavenger such as anhydrous sodium acetate (NaOAc) to buffer the reaction and suppress the S_NAr pathway.

Q3: I am experiencing low yields during the initial cyclization of 2-amino-6-chlorobenzoic acid. What causes the formation of dark, insoluble byproducts? A3: The cyclization of 2-amino-6-chlorobenzoic acid to 5-chloroquinazolin-4-ol requires high temperatures (typically 130–150 °C) in the presence of formamide[3]. If the formamide is not strictly anhydrous, trace water hydrolyzes the formamide into ammonia and formic acid. This not only depletes the cyclizing agent but also promotes the hydrolytic opening of the newly formed pyrimidine ring, leading to polymerized anthranilic acid degradants. Actionable Solution: Use freshly distilled, anhydrous formamide and conduct the reaction under a strict, dry nitrogen atmosphere.

Quantitative Troubleshooting Matrix

Use the following data table to rapidly correlate your analytical findings with the root cause and immediate corrective action.

Observed ImpurityAnalytical Signature (LC-MS / TLC)Primary Mechanistic CauseCorrective Intervention
Mono-bromo intermediate M⁺ ≈ 258 m/zLower R_f than targetKinetically hindered C8 position due to 5-Cl deactivation.Switch to NBS/DMF; optimize internal temperature to 60 °C.
Tribromo-quinazolin-4-ol M⁺ ≈ 381 m/zIsotopic pattern for Br₃S_NAr displacement of 5-Cl by Br⁻ due to excess HBr.Use NBS instead of Br₂; or add anhydrous NaOAc as an HBr scavenger.
Ring-opened degradants Broad baseline smearing on TLC; M⁺ ≈ 171 m/zHydrolysis of the pyrimidine ring via trace water at high heat.Ensure strictly anhydrous formamide; maintain N₂ atmosphere during cyclization.
Over-oxidation products M⁺ ≈ 354 m/z (+16 Da)Oxidative degradation of the lactam core by excess halogen.Strictly control NBS stoichiometry to 2.1 equivalents; quench with Na₂S₂O₃.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol embeds analytical validation checkpoints directly into the workflow. Do not proceed to subsequent steps until the validation criteria are met.

Phase 1: Anhydrous Cyclization to 5-Chloroquinazolin-4-ol

Causality Note: High-temperature condensation requires the exclusion of water to prevent anthranilic acid polymerization.

  • Setup: Charge a flame-dried, multi-neck round-bottom flask with 2-amino-6-chlorobenzoic acid (1.0 eq) and freshly distilled, anhydrous formamide (10.0 eq).

  • Reaction: Heat the mixture to 150 °C under a continuous flow of dry nitrogen for 6–8 hours[3].

  • Validation Checkpoint 1 (TLC): Sample the reaction. Elute with DCM:MeOH (9:1). The reaction is complete when the starting material spot (UV active, lower R_f) is entirely consumed, leaving a single major product spot.

  • Workup: Cool the mixture to room temperature. Slowly precipitate the product by adding ice-cold distilled water dropwise while stirring vigorously.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove residual formamide, and dry under high vacuum at 60 °C to a constant weight.

Phase 2: Regioselective Dibromination

Causality Note: NBS in DMF provides a controlled release of electrophilic bromine, driving the kinetically slow C8 bromination while preventing S_NAr halogen scrambling.

  • Setup: Dissolve the dried 5-chloroquinazolin-4-ol (1.0 eq) in anhydrous DMF (0.2 M concentration) under nitrogen.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (2.15 eq) portion-wise over 30 minutes. Maintain the internal temperature below 40 °C during addition to prevent exothermic runaway.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Validation Checkpoint 2 (LC-MS): Analyze an aliquot. The mass spectrum must confirm the disappearance of the mono-bromo intermediate (M⁺ ≈ 258 m/z) and the dominant presence of the dibromo-chloro target (M⁺ ≈ 336 m/z) with its characteristic isotopic splitting pattern.

  • Quench & Workup: Pour the mixture into an ice-water bath containing 1% (w/v) sodium thiosulfate (Na₂S₂O₃). Causality Note: The thiosulfate instantly reduces any unreacted electrophilic bromine, halting oxidative side reactions.

  • Isolation: Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under high vacuum.

Sources

Troubleshooting

Technical Support Center: Crystallization of 6,8-dibromo-5-chloroquinazolin-4-ol

Welcome to the technical support center for 6,8-dibromo-5-chloroquinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common crystallization challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6,8-dibromo-5-chloroquinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common crystallization challenges associated with this highly functionalized heterocyclic compound. The inherent properties of this molecule—stemming from its planar, poly-halogenated aromatic structure—often lead to purification and crystallization difficulties. This resource provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to facilitate the generation of high-quality crystalline material.

Understanding the Molecule: Why is Crystallization Challenged?

The structure of 6,8-dibromo-5-chloroquinazolin-4-ol presents several intrinsic hurdles to straightforward crystallization. Quinazolinone derivatives are often high-melting crystalline products with generally poor solubility in common organic solvents. The extensive halogenation (two bromines, one chlorine) further exacerbates this issue. These halogen atoms can participate in strong, directional, non-covalent interactions known as halogen bonds (R–X···Y–Z), which are similar to hydrogen bonds and significantly influence crystal packing.[1][2][3] This, combined with potential π–π stacking of the aromatic rings, results in high lattice energy, making the solid state particularly stable and difficult to dissolve.[4][5] Consequently, researchers often face issues with poor solubility, the formation of amorphous powders, or "oiling out."[6]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the crystallization of 6,8-dibromo-5-chloroquinazolin-4-ol in a direct question-and-answer format.

Question 1: My compound won't dissolve in standard solvents (e.g., Hexane, Ethyl Acetate, Methanol). What should I do?

Answer: This is the most common challenge. The high lattice energy requires high-energy solvents to overcome.

  • Immediate Action: Solvent Screening. You must systematically screen a range of solvents with varying polarities and boiling points. Due to the nature of the quinazolinone core, polar aprotic solvents are often the most effective.[7]

    • Recommended Solvents: Start with Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or 1,4-Dioxane.[7][8]

    • Technique: Use a small amount of your compound (5-10 mg) in a vial and add the solvent dropwise while heating and stirring. Gentle warming and ultrasonication can significantly aid dissolution.[6]

  • Causality: Quinazolinones are often insoluble in water and many organic solvents but show increased solubility in aqueous alkali or concentrated acids.[9] For crystallization, however, organic solvents are preferred. The chosen solvent must be able to disrupt the strong intermolecular forces (halogen bonds, π-stacking) in the solid lattice. Polar aprotic solvents with high boiling points provide the thermal energy and solvating power necessary to achieve this.

Question 2: The compound dissolves when hot but "oils out" as a liquid instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when a supersaturated solution is cooled to a temperature that is still above the melting point of the solute.[10] The compound separates as a liquid phase, which often traps impurities and rarely solidifies into a crystalline form.[10]

  • Immediate Actions & Rationale:

    • Add More Solvent: The most direct solution is to return the mixture to the heat source and add more of the "good" solvent to decrease the saturation level.[10] This lowers the temperature at which saturation occurs, hopefully to a point below the compound's melting point.

    • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[11] Once the solid is fully dissolved in the minimum amount of hot solvent, the solution must be cooled extremely slowly. This can be achieved by placing the flask in a Dewar filled with hot water or in a temperature-controlled bath and allowing it to cool to room temperature over several hours or days.[12][13]

    • Change the Solvent System: If the above methods fail, the solvent is likely unsuitable. Try a lower-boiling solvent that still dissolves the compound when hot, or switch to a binary solvent system (see Protocol 2).

Core Experimental Protocols

Here are detailed, step-by-step methodologies for common and effective crystallization techniques suitable for 6,8-dibromo-5-chloroquinazolin-4-ol.

Protocol 1: Slow Cooling Crystallization

This is a fundamental technique based on the principle that solubility decreases as temperature decreases.[11]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., DMF, Dioxane).

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of solvent required to fully dissolve the compound at or near the boiling point.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14]

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and place it in an insulated container (like a Dewar of hot water or a Styrofoam box) to ensure the cooling rate is as slow as possible.[12][15] Do not disturb the vessel.

  • Isolation: Once crystals have formed and the solution has reached room temperature, collect them by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.[14]

  • Drying: Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion (Binary Solvent System)

This is a gentle and highly effective method for growing high-quality single crystals from small amounts of material.[13][16] It relies on the slow diffusion of an "anti-solvent" vapor into a solution of the compound.

  • Solvent Selection:

    • Solvent 1 (Good Solvent): A solvent in which your compound is readily soluble (e.g., DMF, DMSO). This should be the less volatile solvent.

    • Solvent 2 (Anti-Solvent): A solvent in which your compound is insoluble, but which is miscible with Solvent 1 (e.g., Methanol, Diethyl Ether, Pentane). This should be the more volatile solvent.

  • Setup:

    • Prepare a saturated or near-saturated solution of your compound in Solvent 1 in a small, open vial (e.g., a 1-dram vial).

    • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

    • Add a pool of Solvent 2 (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the overall solubility of your compound, leading to slow, controlled crystal growth.[16][17]

  • Incubation: Place the setup in a location free from vibrations and temperature fluctuations.[13] Crystal growth can take several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Data & Visualization

Table 1: Solvent Selection Guide for Quinazolinone Derivatives
SolventBoiling Point (°C)Polarity (Dielectric Const.)ClassTypical Use Case
N,N-Dimethylformamide (DMF)15336.7Polar AproticGood starting point for slow cooling/evaporation.[7]
Dimethyl Sulfoxide (DMSO)18946.7Polar AproticFor highly insoluble compounds; high boiling point.[6][7]
1,4-Dioxane1012.2Non-polar EtherModerate choice for slow cooling or as a "good" solvent in vapor diffusion.
Toluene1112.4Non-polar AromaticCan sometimes promote good crystal packing via π-π interactions.[18]
Ethyl Acetate776.0Polar AproticLess effective for dissolution but can be a good anti-solvent.[7]
Methanol / Ethanol65 / 7832.7 / 24.6Polar ProticRarely dissolves the compound but excellent as anti-solvents.[19]
Hexane / Pentane69 / 361.9 / 1.8Non-polar AlkaneCommon anti-solvents for vapor diffusion or layering.[20][21]
Diagram 1: Troubleshooting Workflow for Failed Crystallization

G start Initial Crystallization Attempt Fails q1 What was the result? start->q1 oil Compound 'Oiled Out' q1->oil Liquid Droplets powder Amorphous Powder or Microcrystals q1->powder Solid Precipitate no_solid No Solid Formed (Remained in Solution) q1->no_solid Clear Solution sol_oil_1 1. Add more solvent 2. Re-heat to dissolve oil->sol_oil_1 sol_powder_1 Cooling was too fast. Repeat with slower cooling. powder->sol_powder_1 sol_no_solid_1 Solution is not supersaturated. Too much solvent used. no_solid->sol_no_solid_1 sol_oil_2 Cool EXTREMELY slowly (Use Dewar/Insulation) sol_oil_1->sol_oil_2 sol_oil_3 Try a different solvent or a binary solvent system sol_oil_2->sol_oil_3 sol_powder_2 Solution was too concentrated. Use slightly more solvent. sol_powder_1->sol_powder_2 sol_powder_3 Switch to Vapor Diffusion for slower growth. sol_powder_2->sol_powder_3 sol_no_solid_2 Slowly evaporate some solvent until solution becomes turbid. sol_no_solid_1->sol_no_solid_2

Caption: A decision tree for troubleshooting common crystallization failures.

Diagram 2: Experimental Workflow for Vapor Diffusion

G cluster_0 Preparation cluster_1 Assembly cluster_2 Incubation & Growth cluster_3 Isolation prep_sol Prepare saturated solution in 'Good Solvent' (e.g., DMF) setup_vial Place solution in small, open inner vial prep_sol->setup_vial add_anti Add 'Anti-Solvent' (e.g., Ether) to larger outer vial setup_vial->add_anti combine Place inner vial inside outer vial and seal add_anti->combine diffuse Allow vapor to diffuse slowly (Days to Weeks) combine->diffuse observe Monitor for crystal growth without disturbance diffuse->observe isolate Carefully remove crystals observe->isolate dry Wash and dry isolate->dry

Sources

Reference Data & Comparative Studies

Validation

The Impact of Tri-Halogenation: A Comparative Analysis of 6,8-dibromo-5-chloroquinazolin-4-ol and Other Halogenated Quinazolines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of halogen atoms on the quinazoline ring is a well-established method for modulating the potency and selectivity of these compounds. This guide provides an in-depth comparison of the heavily halogenated derivative, 6,8-dibromo-5-chloroquinazolin-4-ol, with other key halogenated quinazolines, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications, supported by available experimental data.

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

The fused heterocyclic system of a benzene ring and a pyrimidine ring gives the quinazoline scaffold its unique chemical properties. This structure offers multiple sites for chemical modification, particularly at positions 2, 4, 6, and 8, making it a "privileged structure" in drug design.[4] Halogenation is a key modification, as the introduction of atoms like bromine, chlorine, and fluorine can significantly alter a molecule's lipophilicity, electronic distribution, and steric profile. These changes, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets.

The Significance of 6,8-Dibromo Substitution: A Potent Pharmacophore

Structure-activity relationship studies have consistently highlighted the importance of halogenation at the 6 and 8 positions of the quinazoline ring for enhancing biological activity.[1][4] The presence of bromine atoms at these positions often leads to a significant increase in antimicrobial and cytotoxic effects.[1] This di-bromo substitution pattern is a key feature of many potent quinazolinone derivatives.

dot graph "Chemical_Structure_of_6_8-dibromo-4(3H)quinazolinone" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135567086&t=l"]; }

Caption: Chemical structure of 6,8-dibromo-4(3H)-quinazolinone.

6,8-dibromo-5-chloroquinazolin-4-ol: A Tri-Halogenated Derivative of Interest

The introduction of a third halogen, a chlorine atom at the 5-position, to the 6,8-dibromo scaffold creates 6,8-dibromo-5-chloroquinazolin-4-ol. While specific experimental data for this particular tri-halogenated compound is not extensively available in the public domain, we can extrapolate its potential properties based on the established SAR of related polyhalogenated quinazolines. The additional chlorine atom is expected to further increase the lipophilicity and electron-withdrawing nature of the benzene ring portion of the molecule. These modifications could potentially enhance its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; img [image="https://www.sigmaaldrich.com/structureimages/185/1858241-98-1.png"]; }

Caption: Chemical structure of 6,8-dibromo-5-chloroquinazolin-4-ol.

Comparative Analysis: Biological Activities of Halogenated Quinazolines

To understand the potential of 6,8-dibromo-5-chloroquinazolin-4-ol, it is crucial to compare the performance of other halogenated quinazolines for which experimental data is available. The following sections and tables summarize the reported anticancer and antimicrobial activities of various mono-, di-, and tri-halogenated quinazoline derivatives.

Anticancer Activity

Quinazoline derivatives are well-known for their potent anticancer properties, with several compounds targeting key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinases.[5][6] The halogenation pattern on the quinazoline ring plays a critical role in determining their efficacy and selectivity.

Table 1: Comparative in vitro Anticancer Activity of Halogenated Quinazoline Derivatives

Compound/DerivativeHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
6-Iodo-2-methylquinazolin-4-(3H)-one derivative (3d)6-IodoHeLa (Cervical Cancer)10[7]
6-Iodo-2-methylquinazolin-4-(3H)-one derivative (3a)6-IodoHL60 (Leukemia)21[7]
6-Iodo-2-methylquinazolin-4-(3H)-one derivative (3a)6-IodoU937 (Lymphoma)30[7]
6-Bromo-quinazolinone derivative6-BromoSKLu-1 (Lung Cancer)8.04 µg/mL[8]
Quinazoline-triazole hybrid (8a)Not specifiedHCT-116 (Colon Cancer)5.33[9]
Quinazoline-triazole hybrid (8f)Not specifiedMCF-7 (Breast Cancer)21.29 (48h)[9]
2,4-diamino-5-chloro-6-substituted quinazoline5-ChloroL1210 Leukemia & B16 MelanomaPotent Inhibition[10]

The data in Table 1 suggests that halogenation at various positions contributes to cytotoxic activity against a range of cancer cell lines. The potent activity of the 5-chloro substituted quinazoline against leukemia and melanoma cells is particularly noteworthy and suggests that the 5-position is a viable site for modification to enhance anticancer effects.

Antimicrobial Activity

Halogenated quinazolines have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11]

Table 2: Comparative in vitro Antimicrobial Activity of Halogenated Quinazoline Derivatives

Compound/DerivativeHalogen SubstitutionMicroorganismMIC (µg/mL)Reference
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa6,8-DibromoE. coli1.56[11]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa6,8-DibromoS. typhimurium3.125[11]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc6,8-DibromoC. albicans0.78[11]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc6,8-DibromoA. flavus0.097[11]
2,3-dihydro-2-((trichloro-λ4-tellanyl)methyl)-5-oxo-8-(trifluoromethyl)-5H-thiazolo[2,3-b]quinazolin-10-ium chloride8-TrifluoromethylS. aureus62.5[2]
6-bromo-2-(substituted)-quinazolin-4-one (A-2)6-BromoE. coliExcellent Activity[12]

The potent antimicrobial and antifungal activity of the 6,8-dibromo-quinazolinone derivatives, with MIC values in the low microgram per milliliter range, underscores the importance of this substitution pattern. The introduction of a 5-chloro group to this already active scaffold could potentially lead to even more potent antimicrobial agents.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of halogenated quinazolinones and a standard biological assay are provided below.

Synthesis of 6,8-Dibromo-4(3H)-quinazolinone Derivatives

This protocol is based on a general and efficient one-pot reaction starting from 3,5-dibromoanthranilic acid.[13]

Synthesis_Workflow

Caption: General workflow for the one-pot synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dibromoanthranilic acid (1 equivalent).

  • Intermediate Formation: Add an acid anhydride or acid chloride (e.g., acetic anhydride, benzoyl chloride) (1.1 equivalents) to the flask. Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step forms the 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate.

  • Amine Addition: After the formation of the intermediate is complete, allow the reaction mixture to cool slightly. Add a primary amine (1 equivalent) and a suitable solvent (e.g., glacial acetic acid, ethanol).

  • Cyclization: Heat the mixture to reflux for an additional 4-8 hours, or until TLC analysis indicates the completion of the reaction.

  • Workup and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 3-substituted-6,8-dibromo-4(3H)-quinazolinone.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[9]

MTT_Assay_Workflow

Caption: Workflow for a typical MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate the plate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The existing body of research strongly supports the role of halogenation in enhancing the biological activities of quinazoline derivatives. The 6,8-dibromo substitution pattern, in particular, has proven to be a valuable pharmacophore for the development of potent anticancer and antimicrobial agents. While direct experimental data for 6,8-dibromo-5-chloroquinazolin-4-ol is currently limited, the analysis of structurally related compounds suggests that this tri-halogenated derivative holds significant promise as a bioactive molecule.

Future research should focus on the synthesis and comprehensive biological evaluation of 6,8-dibromo-5-chloroquinazolin-4-ol and its derivatives. Comparative studies against a panel of cancer cell lines and microbial strains, alongside mechanistic investigations, will be crucial to elucidate its therapeutic potential and to understand the specific contribution of the 5-chloro substituent to its activity profile. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of quinazoline-based therapeutic agents.

References

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  • Al-Otaibi, A. M., El-Sayed, M. A., & El-Gazzar, A. R. (2020). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 25(23), 5775.
  • Hassan, A. S., Hafez, T. S., & Osman, N. A. (2019). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 16(6), 796-818.
  • Mohamed, M. S., Kamel, M. M., Kassem, E. M., Abotaleb, N., & Ahmed, M. F. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 45(8), 3311–3319.
  • Kaur, M., & Singh, M. (2018). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Applied Pharmaceutical Science, 8(1), 143-151.
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  • Request PDF. (n.d.). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives.
  • Quin, C., et al. (2020). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 25(1), 163.
  • Rostom, S. A., Ashour, H. M., El-Din, M. K., & El-Ashmawy, M. B. (2013). Synthesis and Antimicrobial Evaluation of some new Quinazoline based Thiosemicarbazones. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 849-854.
  • Ghandi, M., & Fassihi, A. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific reports, 11(1), 1-13.
  • Upadhyay, R., Tandel, P., & Shah, A. B. (2024). Halogen-based quinazolin-4(3H)
  • Liu, J. Q., Xu, X. G., Chen, X. H., Yu, A. Z., Dai, Z. R., & Zhang, X. P. (1991). [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines]. Yao xue xue bao = Acta pharmaceutica Sinica, 26(11), 821–828.
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  • Ghorab, M. M., Ismail, Z. H., Abdalla, M., & Radwan, A. A. (2013). Synthesis, Antimicrobial Evaluation and Molecular Modelling of Novel Sulfonamides Carrying a Biologically Active Quinazoline Nucleus. Archives of pharmacal research, 36(6), 660–670.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 38(2), 17-27.
  • de Oliveira, C. S., Lacerda, D. I., de Castro, P. F., de Miranda, G. A., de Melo, T. G., de Oliveira, T. B., ... & Goulart, M. O. (2017). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PloS one, 12(1), e0169422.
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  • Kamal, A., Reddy, M. K., Ramaiah, M. J., & Rao, A. V. S. (2015). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. RSC advances, 5(101), 83259-83267.
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  • Kumar, A., & Sharma, S. (2018). Study of developments of biologically active Quinazolinones derivatives: A review. Chemistry & Biology Interface, 8(2), 62-83.
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  • Nguyen, T. T. H., & Le, T. H. (2022). Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones. Journal of Science and Technology, 60(3), 395-403.
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  • Request PDF. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
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Validation

The Quinazolin-4-ol Scaffold: A Comparative Guide to the Efficacy of 6,8-Dibromo-5-chloroquinazolin-4-ol Analogs

For Researchers, Scientists, and Drug Development Professionals The quinazolin-4-ol framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4-ol framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] This guide provides an in-depth comparative analysis of halogenated quinazolin-4-ol analogs, with a particular focus on elucidating the potential efficacy of 6,8-dibromo-5-chloroquinazolin-4-ol and its related structures. By synthesizing data from numerous studies, we aim to provide a comprehensive resource for the rational design of novel and more effective therapeutic agents.

The Strategic Importance of Halogenation

The introduction of halogen atoms into the quinazoline ring is a key strategy for modulating the physicochemical properties and biological activity of these compounds. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. The specific positioning of halogens can lead to significant variations in potency and selectivity. This guide will delve into the structure-activity relationships (SAR) of halogenated quinazolin-4-ols to provide a predictive framework for their efficacy.

Synthesis of Halogenated Quinazolin-4-ol Analogs

The synthesis of quinazolin-4-ol derivatives can be achieved through various established methods. A common approach involves the condensation of the appropriately substituted anthranilic acid with a suitable cyclizing agent. For the synthesis of the titular compound and its analogs, a general synthetic route can be proposed based on well-documented procedures for similar halogenated quinazolinones.

A plausible synthetic pathway could involve the initial bromination and chlorination of a suitable precursor to introduce the desired halogen substituents on the benzene ring of an anthranilic acid derivative. This would be followed by cyclization to form the quinazolin-4-ol core.

Synthesis_of_Halogenated_Quinazolin-4-ol_Analogs A Substituted Anthranilic Acid C Halogenated Anthranilic Acid A->C Halogenation B Halogenating Agent(s) (e.g., NBS, NCS) E Halogenated Quinazolin-4-ol C->E Cyclization D Cyclizing Agent (e.g., Formamide, Formic Acid) EGFR_Signaling_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Quinazoline Quinazolin-4-ol Analog (e.g., 6,8-dibromo-5-chloroquinazolin-4-ol) Quinazoline->Dimerization Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Quinazolin-4-ol Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Sources

Comparative

A Comparative Guide to the Synthesis of 6,8-dibromo-5-chloroquinazolin-4-ol for Advanced Drug Discovery

For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinazolinone derivatives are of particular interest due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinazolinone derivatives are of particular interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive comparison of two potential synthetic routes to a promising, yet challenging, target molecule: 6,8-dibromo-5-chloroquinazolin-4-ol .

The strategic placement of halogen atoms on the quinazoline scaffold can significantly modulate the physicochemical properties and biological activity of the molecule, making the development of efficient and selective synthetic pathways a critical endeavor.[2][3] This document will delve into the mechanistic rationale, experimental protocols, and comparative performance of two distinct synthetic strategies, providing the reader with the necessary insights to make informed decisions in their research.

Strategic Approaches to the Synthesis of 6,8-dibromo-5-chloroquinazolin-4-ol

Two primary retrosynthetic strategies are considered for the synthesis of the target molecule. The first approach involves the initial construction of the quinazolin-4-ol core followed by sequential halogenation. The second, and potentially more direct, route begins with a pre-halogenated anthranilic acid derivative.

Strategy A: Post-Synthesis Halogenation of a Quinazolin-4-ol Core

This strategy leverages the well-established synthesis of the parent quinazolin-4-ol, followed by a series of halogenation steps to introduce the desired bromine and chlorine atoms.

Workflow for Strategy A

Strategy A A Anthranilic Acid B Quinazolin-4-ol A->B Formamide, Heat C 6,8-dibromoquinazolin-4-ol B->C Bromination D 6,8-dibromo-5-chloroquinazolin-4-ol C->D Chlorination

Caption: Synthetic workflow for Strategy A.

Step 1: Synthesis of Quinazolin-4-ol

The foundational step in this route is the synthesis of the quinazolin-4-ol core. A highly efficient and straightforward method for this transformation is the condensation of anthranilic acid with formamide under thermal conditions.[4][5] This reaction, a variation of the Niementowski quinazolinone synthesis, proceeds with high yield and is amenable to scale-up.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and formamide (4.0 eq).

  • Heat the reaction mixture in an oil bath at 130-150°C for 2-4 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold water, and dry to afford quinazolin-4-ol. A yield of up to 96% has been reported for this method.[4]

Step 2: Dibromination of Quinazolin-4-ol

The subsequent step involves the selective bromination of the quinazolin-4-ol at the 6 and 8 positions. The electron-donating nature of the hydroxyl group and the nitrogen atom in the heterocyclic ring directs electrophilic substitution to the benzene ring.

Experimental Protocol (Proposed):

  • Dissolve quinazolin-4-ol (1.0 eq) in a suitable solvent such as acetic acid.

  • Slowly add a solution of bromine (2.2 eq) in acetic acid to the reaction mixture at room temperature with stirring.

  • The reaction may require gentle heating to proceed to completion. Monitor by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with a solution of sodium bisulfite to remove excess bromine, followed by water.

  • Dry the product to yield 6,8-dibromoquinazolin-4-ol.

Step 3: Chlorination of 6,8-dibromoquinazolin-4-ol

The final step in this sequence is the selective chlorination at the 5-position. This can be a challenging transformation due to the potential for over-halogenation or reaction at other sites. A promising modern approach is the use of a visible-light-promoted chlorination.[2]

Experimental Protocol (Proposed):

  • In a photochemically appropriate reaction vessel, dissolve 6,8-dibromoquinazolin-4-ol (1.0 eq) in a suitable solvent.

  • Add aqueous HCl as the chlorine source and sodium nitrite (NaNO₂).[2]

  • Irradiate the reaction mixture with blue light at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 6,8-dibromo-5-chloroquinazolin-4-ol.

Strategy B: Synthesis from a Pre-halogenated Anthranilic Acid

This more convergent approach involves the synthesis of the target molecule from a commercially available or readily synthesized halogenated precursor, 3,5-dibromoanthranilic acid.

Workflow for Strategy B

Strategy B A 3,5-dibromoanthranilic Acid B 6,8-dibromoquinazolin-4-ol A->B Formamide, Heat C 6,8-dibromo-5-chloroquinazolin-4-ol B->C Chlorination

Caption: Synthetic workflow for Strategy B.

Step 1: Synthesis of 6,8-dibromoquinazolin-4-ol from 3,5-dibromoanthranilic Acid

This key step utilizes a one-pot reaction to construct the dibrominated quinazolinone core directly from 3,5-dibromoanthranilic acid.[1] This approach significantly reduces the number of synthetic steps compared to Strategy A.

Experimental Protocol:

  • In a round-bottom flask, combine 3,5-dibromoanthranilic acid (1.0 eq) and an excess of formamide (10-20 eq).[6]

  • Heat the mixture to 150-160°C for 2-4 hours, monitoring by TLC.[6]

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to yield pure 6,8-dibromoquinazolin-4-ol.

Step 2: Chlorination of 6,8-dibromoquinazolin-4-ol

This step is identical to the final step in Strategy A, involving the selective chlorination at the 5-position.

Experimental Protocol (Proposed):

  • In a photochemically appropriate reaction vessel, dissolve 6,8-dibromoquinazolin-4-ol (1.0 eq) in a suitable solvent.

  • Add aqueous HCl and NaNO₂.[2]

  • Irradiate the reaction mixture with blue light at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 6,8-dibromo-5-chloroquinazolin-4-ol.

Comparative Analysis of Synthetic Routes

FeatureStrategy A: Post-Synthesis HalogenationStrategy B: Synthesis from Pre-halogenated Precursor
Number of Steps 32
Starting Materials Anthranilic acid, Bromine, HCl/NaNO₂3,5-dibromoanthranilic acid, Formamide, HCl/NaNO₂
Potential Overall Yield Moderate to LowModerate to High
Regioselectivity Control Potentially challenging for both bromination and chlorination, may require significant optimization.Bromination is pre-determined by the starting material. Chlorination still requires selective control.
Scalability The initial synthesis of quinazolin-4-ol is highly scalable. Halogenation steps may be more complex to scale.The one-pot synthesis of the dibromo-core is efficient. The chlorination step would be the main scalability challenge.
Safety & Environmental Use of elemental bromine requires careful handling. Photochemical reaction is generally a green chemistry approach.Avoids the use of elemental bromine. Shares the same photochemical chlorination step.

Conclusion and Recommendations

Based on the analysis of these two synthetic strategies, Strategy B emerges as the more promising route for the synthesis of 6,8-dibromo-5-chloroquinazolin-4-ol. The key advantages of this approach are:

  • Fewer Synthetic Steps: A two-step synthesis is inherently more efficient than a three-step one, leading to potential savings in time, resources, and cost.

  • Improved Regiocontrol: By starting with 3,5-dibromoanthranilic acid, the positions of the bromine atoms are unequivocally established, eliminating the risk of forming isomeric byproducts during bromination.

  • Potentially Higher Overall Yield: Fewer reaction and purification steps generally lead to a higher overall yield of the final product.

While the selective chlorination at the 5-position remains a common challenge for both routes, the convergence and efficiency of Strategy B make it the recommended starting point for the synthesis of 6,8-dibromo-5-chloroquinazolin-4-ol in a research and development setting. Further optimization of the photochemical chlorination step will be crucial for maximizing the yield and purity of the final product.

References

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  • Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines.
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  • Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination | Journal of the American Chemical Society.
  • One-Pot Synthesis of 6,8-Dibromoquinazoline Derivatives - Benchchem.
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities.
  • Synthesis of 6,8-Disubstituted Quinolines from Dibromo Precursors - Benchchem.
  • Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) - ijstr.org “A.
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press.
  • Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines - Benchchem.
  • 6,8-Dibromoquinoline - PMC.
  • Synthesis of 8-Chloroquinazolin-4-OL Analogs - Benchchem.

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Validation

spectroscopic comparison of 6,8-dibromo-5-chloroquinazolin-4-ol and derivatives

Spectroscopic Comparison Guide: 6,8-Dibromo-5-chloroquinazolin-4-ol and Halogenated Derivatives Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 6,8-Dibromo-5-chloroquinazolin-4-ol and Halogenated Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors and antimicrobial agents[1]. Polyhalogenation of this scaffold—as seen in 6,8-dibromo-5-chloroquinazolin-4-ol —dramatically alters its physicochemical landscape. The introduction of heavy halogens (Br, Cl) increases lipophilicity, modulates the pKa of the heterocyclic nitrogen, and introduces halogen-bonding capabilities critical for target-protein interactions.

This guide provides an objective, in-depth spectroscopic comparison between 6,8-dibromo-5-chloroquinazolin-4-ol and its less substituted alternatives (unsubstituted quinazolin-4-ol and 6-bromoquinazolin-4-ol). By analyzing NMR, FT-IR, and HRMS data, we elucidate the profound electronic and steric effects of polyhalogenation.

Structural Context & The Tautomeric Paradigm

Before interpreting spectroscopic data, one must address the keto-enol tautomerism inherent to the quinazolin-4-ol system. While named as an "ol" (enol form), these compounds exist predominantly as quinazolin-4(3H)-ones (keto form) in the solid state and in polar solutions[2].

Understanding this tautomeric equilibrium is the foundational causality behind our analytical observations:

  • IR Spectroscopy: We observe strong C=O stretches rather than broad O−H stretches[3].

  • NMR Spectroscopy: We observe a highly deshielded N−H proton rather than an O−H proton[4].

TautomerismLogic Enol Enol Form (Quinazolin-4-ol) Keto Keto Form (Quinazolin-4(3H)-one) Enol->Keto Polar Solvents / Solid State IR_Enol IR: Weak/No C=O Strong O-H Enol->IR_Enol NMR_Enol NMR: O-H Proton (Solvent Dependent) Enol->NMR_Enol IR_Keto IR: Strong C=O (~1690 cm⁻¹) N-H Stretch (~3200 cm⁻¹) Keto->IR_Keto NMR_Keto NMR: N-H Proton (~12.5 ppm in DMSO) Keto->NMR_Keto

Caption: Tautomeric equilibrium logic dictating the expected spectroscopic outputs for quinazoline derivatives.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (¹H NMR)

The substitution pattern on the carbocyclic ring fundamentally alters the magnetic environment. In the unsubstituted variant, the aromatic protons (H-5 to H-8) appear as a complex multiplet system. In 6,8-dibromo-5-chloroquinazolin-4-ol , the heavy halogenation leaves only H-7 on the benzene ring.

Flanked by two ortho-bromine atoms and influenced by the meta-chlorine, the H-7 proton is severely deshielded and appears as a sharp, isolated singlet. The N−H proton is also pushed further downfield due to the cumulative electron-withdrawing inductive effect (-I effect) of the halogens[4].

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, DMSO-d6, δ ppm)

Compound H-2 H-5 H-6 H-7 H-8 N-H (Keto)
Quinazolin-4(3H)-one 8.10 (s) 8.15 (dd) 7.50 (t) 7.80 (t) 7.65 (d) 12.20 (br s)
6-Bromoquinazolin-4(3H)-one 8.15 (s) 8.25 (d) Substituted 7.90 (dd) 7.60 (d) 12.45 (br s)

| 6,8-Dibromo-5-chloro... | 8.25 (s) | Substituted | Substituted | 8.55 (s) | Substituted | 12.70 (br s) |

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectra confirm the keto-dominant tautomer in the solid state. The introduction of halogens pulls electron density away from the quinazolinone core. This reduces the conjugation of the nitrogen lone pair with the carbonyl group, thereby increasing the double-bond character of the C=O bond and shifting its stretching frequency to higher wavenumbers[3].

Table 2: Key FT-IR Stretching Frequencies (KBr Pellet, cm⁻¹)

Compound ν(N-H) ν(C=O) ν(C=N) ν(C-X) Halogen
Quinazolin-4(3H)-one 3150 - 3300 1675 1610 N/A
6-Bromoquinazolin-4(3H)-one 3180 - 3300 1685 1605 570 (C-Br)

| 6,8-Dibromo-5-chloro... | 3200 - 3350 | 1695 | 1595 | 580 (C-Br), 740 (C-Cl) |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry offers the most definitive, self-validating proof of polyhalogenation. Bromine exists as two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, while Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The combination of two bromines and one chlorine in 6,8-dibromo-5-chloroquinazolin-4-ol generates a highly distinct, non-Gaussian isotopic cluster spanning from M to M+6 .

Table 3: Theoretical Isotopic Abundance ([M+H]⁺ Ion)

Ion Unsubstituted 6-Bromo 6,8-Dibromo-5-chloro
M 100% 100% 43%
M+2 < 1% 98% 100% (Base Peak)
M+4 N/A N/A 72%

| M+6 | N/A | N/A | 16% |

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that protocols must be self-validating. The following workflows are designed to prevent false positives and ensure data integrity.

NMR Acquisition Protocol
  • Solvent Selection Causality: Quinazolinones are notoriously insoluble in non-polar solvents (like CDCl₃) due to strong intermolecular hydrogen bonding (N-H···O=C). We utilize DMSO-d6 because it disrupts these hydrogen bonds, ensuring complete dissolution and providing a sharp N-H signal[2].

  • Step 1: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Step 2: Acquire ¹H NMR at 400 MHz or higher. Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration.

  • Self-Validation: Reference the spectrum to the residual DMSO quintet at 2.50 ppm. Integrate the isolated H-7 singlet; it must integrate to exactly 1.00 relative to the H-2 singlet (1.00). Any deviation indicates incomplete halogenation or impurities.

FT-IR Acquisition Protocol
  • Matrix Causality: KBr is completely transparent in the mid-IR region. Using a solid-state KBr pellet preserves the intermolecular hydrogen-bonded keto network, which would be disrupted in solution-phase IR[3].

  • Step 1: Grind 1 mg of the analyte with 100 mg of anhydrous, spectroscopic-grade KBr in an agate mortar.

  • Step 2: Press under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Self-Validation: Run a background scan of a blank KBr pellet immediately prior to the sample. The baseline must be flat between 2000-2500 cm⁻¹ to confirm the absence of scattering artifacts.

LC-HRMS Acquisition Protocol
  • Ionization Causality: The basic nitrogen at position 1 of the quinazoline ring readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) in an acidic mobile phase is the optimal choice for generating robust [M+H]⁺ signals.

  • Step 1: Dilute the sample to 1 µg/mL in Methanol containing 0.1% Formic Acid.

  • Step 2: Infuse directly into the ESI-TOF mass spectrometer.

  • Self-Validation: Do not rely solely on the exact mass. Mathematically cross-validate the experimental isotopic cluster intensities against the theoretical 3:7:5:1 ratio for the Br₂Cl cluster.

Analytical Workflow Visualization

Workflow Prep Sample Preparation (6,8-dibromo-5-chloroquinazolin-4-ol) NMR_Prep Dissolve in DMSO-d6 + TMS Standard Prep->NMR_Prep IR_Prep KBr Pellet Pressing (1% w/w) Prep->IR_Prep MS_Prep LC-MS Dilution (0.1% Formic Acid) Prep->MS_Prep NMR_Acq NMR Acquisition (1H, 13C, HSQC) NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq ESI-TOF MS (Positive Ion Mode) MS_Prep->MS_Acq Analysis Multi-Spectral Data Integration (Confirm Tautomer & Halogen Pattern) NMR_Acq->Analysis Chemical Shifts IR_Acq->Analysis Functional Groups MS_Acq->Analysis Isotopic Clusters

Caption: Integrated multi-spectral workflow for the structural validation of polyhalogenated quinazolines.

Conclusion & Application in Drug Discovery

The transition from a simple quinazolin-4-ol to 6,8-dibromo-5-chloroquinazolin-4-ol is spectroscopically unmistakable. The heavy halogens act as powerful electron-withdrawing groups, pushing the remaining aromatic proton (H-7) and the tautomeric N-H proton significantly downfield in NMR. Furthermore, the distinct Br₂Cl isotopic signature in MS acts as an internal fingerprint, rendering false identification nearly impossible.

For drug development professionals, verifying these spectroscopic parameters is critical. The precise positioning of these halogens dictates the molecule's ability to form orthogonal halogen bonds within the hydrophobic pockets of target kinases, directly impacting the compound's IC₅₀ and overall pharmacokinetic profile.

References

  • Van der Veken, P., et al. "Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity." European Journal of Medicinal Chemistry, 2017. URL:[Link]

  • "Synthesis and Antiinflammatory Activity of Some New Indolyl Substituted Quinazolin-4-(3H)-ones." Asian Journal of Chemistry. URL:[Link]

  • "An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction." Molecules (MDPI), 2023. URL:[Link]

  • "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2021. URL:[Link]

Sources

Comparative

A Guide to Ensuring Reproducible Biological Assays for 6,8-Dibromo-5-Chloroquinazolin-4-ol and its Analogs

In the landscape of drug discovery and development, the reproducibility of experimental data is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of experimental data is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological evaluation of 6,8-dibromo-5-chloroquinazolin-4-ol and its derivatives, with a focus on ensuring the reliability and reproducibility of the generated data. While specific data for the title compound is not extensively published, the broader class of 6,8-dibromo-4(3H)-quinazolinones has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This guide will, therefore, use a representative biological assay for this class of compounds to illustrate the principles of robust and reproducible assay design.

The Critical Importance of Reproducibility in Preclinical Research

The "reproducibility crisis" in life science research is a well-documented challenge, with a significant amount of published research proving difficult to replicate.[8][9] This not only wastes valuable resources but also impedes the progress of drug discovery.[8] For a novel compound like 6,8-dibromo-5-chloroquinazolin-4-ol, establishing a reproducible biological testing cascade is the foundational step in validating its therapeutic potential. Inconsistent data can lead to false starts and the unwarranted termination of promising lead compounds.[10]

Foundational Principles for Reproducible Assays

Before delving into specific protocols, it is crucial to understand the cornerstones of a reproducible biological assay. These principles are universally applicable, regardless of the specific assay being performed.

  • Standardized Protocols: The use of detailed and standardized protocols is fundamental to minimizing variability between experiments and across different laboratories.[11] This includes precise instructions for cell culture, reagent preparation, and measurement techniques.[11]

  • Cell Line Integrity: The identity and purity of cell lines must be rigorously authenticated. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.

  • Reagent Quality and Consistency: The source, lot number, and handling of all reagents, including the test compound, media, and assay kits, should be meticulously documented.[10] Biologically derived materials like enzymes and substrates can degrade over time or vary between production lots, significantly impacting results.[10]

  • Assay Validation: Every assay must be validated for its intended purpose. This involves assessing parameters such as sensitivity, precision, selectivity, and robustness to ensure the data generated is reliable.[12]

  • Data Analysis and Interpretation: The methods for data analysis should be predefined and consistently applied. It is also crucial to critically assess the quality of the data and be aware of potential sources of error or misinterpretation.[8]

Part 1: A Primary Biological Assay - Cell Viability for Anticancer Activity

Given that many quinazolinone derivatives exhibit cytotoxic effects against cancer cell lines, a cell viability assay is a logical primary screen for 6,8-dibromo-5-chloroquinazolin-4-ol.[2][13][14][15][16][17][18] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A 1. Cell Culture (e.g., MCF-7 breast cancer cells) - Maintain in appropriate medium - Ensure log phase growth B 2. Cell Seeding - Trypsinize and count cells - Seed into 96-well plates (e.g., 5,000 cells/well) A->B Adherent cells D 4. Compound Addition - Add diluted compound to wells - Include vehicle control and positive control B->D Seeded plates C 3. Compound Preparation - Prepare stock solution of 6,8-dibromo-5-chloroquinazolin-4-ol - Perform serial dilutions C->D Diluted compound E 5. Incubation - Incubate for a defined period (e.g., 48-72 hours) D->E F 6. MTT Reagent Addition - Add MTT solution to each well E->F G 7. Incubation - Incubate for 2-4 hours (Formation of formazan crystals) F->G H 8. Solubilization - Add solubilizing agent (e.g., DMSO) G->H I 9. Absorbance Reading - Measure absorbance at ~570 nm using a microplate reader H->I

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Methodology for the MTT Assay
  • Cell Culture: Maintain the chosen cancer cell line (e.g., MCF-7, HCT116) in the recommended culture medium supplemented with fetal bovine serum and antibiotics.[19] Ensure cells are in the logarithmic growth phase and visually inspect for normal morphology before use.[20]

  • Cell Seeding: Harvest the cells using trypsin, perform a cell count, and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.[20]

  • Compound Preparation: Prepare a stock solution of 6,8-dibromo-5-chloroquinazolin-4-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

  • Compound Addition: Carefully remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cell line should be relevant to the intended therapeutic area. For a broad anticancer screen, a panel of cell lines from different tissues is often used.[21]

  • Seeding Density: The optimal cell seeding density is crucial. Too few cells can lead to a weak signal, while too many can result in overcrowding and nutrient depletion, affecting the assay's accuracy.[9]

  • Incubation Time: The duration of compound exposure should be sufficient to observe a biological effect but not so long that secondary effects or cell death in the control wells become significant.

  • Controls: The inclusion of appropriate controls (vehicle and positive) is non-negotiable for validating the assay's performance and interpreting the results correctly.

Part 2: Comparative Analysis with an Alternative Assay - Kinase Inhibition Assay

Quinazolinone scaffolds are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[16][22][23] Therefore, a kinase inhibition assay represents a valuable orthogonal approach to validate the anticancer activity of 6,8-dibromo-5-chloroquinazolin-4-ol and to elucidate its potential mechanism of action.

Signaling Pathway: A Hypothetical Kinase Target

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Compound 6,8-dibromo-5-chloroquinazolin-4-ol Compound->PI3K Inhibits

Caption: A simplified PI3K/Akt/mTOR signaling pathway.

Comparison of Cell Viability and Kinase Inhibition Assays
FeatureMTT Cell Viability AssayKinase Inhibition Assay (e.g., ADP-Glo™)
Principle Measures metabolic activity as an indicator of cell viability.Directly measures the catalytic activity of a specific kinase.
Endpoint Colorimetric signal proportional to the number of viable cells.Luminescent signal inversely proportional to kinase activity.
Information Gained Overall cytotoxicity of the compound.Specific inhibition of a particular kinase.
Throughput High-throughput, suitable for primary screening.Can be high-throughput, often used for hit validation and lead optimization.
Pros Inexpensive, easy to perform, provides a functional readout in a cellular context.Provides mechanistic insight, highly specific, can be performed in a cell-free system.
Cons Indirect measure of cell death, can be confounded by factors affecting metabolism.May not reflect the compound's activity in a complex cellular environment, requires purified enzyme.
Reproducibility Factors Cell passage number, seeding density, media components, incubation time.Enzyme purity and activity, ATP concentration, substrate quality.
Experimental Workflow: A Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare Reagents - Kinase, substrate, ATP - Test compound dilutions B 2. Add Reagents to Plate - Add kinase, substrate, and compound to a multi-well plate A->B C 3. Initiate Reaction - Add ATP to start the reaction B->C D 4. Incubation - Incubate at a specific temperature for a defined time C->D E 5. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent D->E F 6. Convert ADP to ATP - Add Kinase Detection Reagent E->F G 7. Measure Luminescence - Read plate on a luminometer F->G

Caption: Workflow for a generic kinase inhibition assay.

Ensuring Trustworthiness: A Self-Validating System

To build a self-validating system for your biological assays, consider the following:

  • Orthogonal Assays: As demonstrated, use assays that measure different biological endpoints to confirm your initial findings. A compound that is active in a cell viability assay and also inhibits a relevant kinase is a much stronger candidate.

  • Dose-Response Curves: Always generate full dose-response curves rather than relying on single-point measurements. This provides a more complete picture of the compound's potency and potential toxicity.

  • Inter-Assay and Intra-Assay Variability: Routinely assess the variability of your assays by running the same samples on different days and on different plates within the same experiment.[10] This helps to ensure that your results are consistent over time.

  • Cross-Lab Validation: If possible, have your key findings independently replicated in another laboratory.[11] This is the ultimate test of an assay's reproducibility.

Conclusion: A Commitment to Rigor

The biological evaluation of a novel compound like 6,8-dibromo-5-chloroquinazolin-4-ol is a journey that requires a steadfast commitment to scientific rigor. By embracing the principles of standardized protocols, thorough assay validation, and orthogonal testing, researchers can generate high-quality, reproducible data. This not only enhances the credibility of the research but also accelerates the translation of promising scientific discoveries into new therapeutic interventions. The inherent variability of biological systems presents a challenge, but by understanding and controlling for the key factors that influence assay performance, we can navigate this complexity and produce data that stands the test of time.[12][24]

References

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (2025, February 9).
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24).
  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6).
  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Labor
  • The challenges of reproducibility in life science research - Malvern Panalytical. (2017, May 23).
  • The Complete Guide to Cell-Based Assays - SPT Labtech.
  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv. (2017, November 3).
  • (PDF)
  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10).
  • Best Practices for Sample Preparation & Assay Development - Danaher Life Sciences.
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010, August 15).
  • Buy 6,8-Dibromo-2-methylquinazolin-4-OL (EVT-1785756) - EvitaChem.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC.
  • Structure-Activity Relationship (SAR)
  • Selected examples of biological active quinazolinone derivatives.
  • Novel 6,8-dibromo-4(3H)
  • Novel 6,8-dibromo-4(3h)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties - SciSpace.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1).
  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflamm
  • A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins - MDPI. (2023, February 28).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC.
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF - ResearchG
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • 6,8-Dibromoquinoline - PMC.
  • Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors - PubMed. (2018, November 1).
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. (2025, October 20).
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19).
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI. (2023, July 3).
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021, September 29).
  • Biologically active quinoline and quinazoline alkaloids part I - PMC.
  • Antimicrobial properties and metabolite profiling of the ethyl acetate fractions of Sinularia polydactyla and Cespitularia - SMUJO.

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Validation

A Comparative Guide to the Kinase Cross-Reactivity Profile of 6,8-dibromo-5-chloroquinazolin-4-ol

For researchers and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives developed as potent inhibitors of various protein kinases.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities and potential toxicity.[3] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel quinazoline derivative, 6,8-dibromo-5-chloroquinazolin-4-ol, against a panel of representative kinases. By presenting a hypothetical, yet plausible, comparative data set and detailing the rigorous experimental methodologies required, we aim to equip scientists with the necessary tools and insights for robust selectivity profiling.

The Quinazoline Scaffold: A Double-Edged Sword of Potency and Cross-Reactivity

The quinazoline core is a privileged structure in drug discovery, forming the basis of several FDA-approved anticancer drugs that target protein kinases, such as gefitinib and erlotinib, which are inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4] The versatility of the quinazoline ring system allows for extensive chemical modification, enabling the development of compounds with high affinity for their intended targets.[5][6] However, this structural flexibility also creates the potential for interactions with unintended kinases, a phenomenon known as cross-reactivity.[7] Such off-target binding can lead to undesired side effects or, in some cases, beneficial polypharmacology.[3] Therefore, a thorough investigation of a new compound's selectivity profile is a critical step in its preclinical development.

This guide focuses on 6,8-dibromo-5-chloroquinazolin-4-ol, a halogenated quinazoline derivative. The presence of multiple halogen atoms can significantly influence its binding affinity and selectivity due to altered electronic and steric properties.[8] To illustrate a typical cross-reactivity assessment, we will compare its hypothetical performance against two well-characterized quinazoline-based kinase inhibitors: a highly selective EGFR inhibitor (Competitor A) and a multi-kinase inhibitor (Competitor B).

Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity (IC50 values) of 6,8-dibromo-5-chloroquinazolin-4-ol and two competitor compounds against a panel of kinases representing different branches of the kinome. Lower IC50 values indicate higher potency.

Kinase TargetKinase Family6,8-dibromo-5-chloroquinazolin-4-ol IC50 (nM) Competitor A (Selective EGFRi) IC50 (nM) Competitor B (Multi-Kinase Inhibitor) IC50 (nM)
EGFR Tyrosine Kinase15 5 50
VEGFR2 Tyrosine Kinase250 5,000 75
SRC Tyrosine Kinase800 >10,000 120
CDK2 CMGC1,500 >10,000 300
PKA AGC>10,000 >10,000 5,000
p38α CMGC5,000 >10,000 800

Analysis of the Hypothetical Data:

Based on this data, 6,8-dibromo-5-chloroquinazolin-4-ol demonstrates potent inhibition of EGFR, our hypothesized primary target. However, it also shows significant activity against VEGFR2 and moderate activity against SRC, suggesting a degree of cross-reactivity among tyrosine kinases. In contrast, Competitor A exhibits high selectivity for EGFR, while Competitor B displays a broader inhibition profile, as expected from a multi-kinase inhibitor. The lack of activity against PKA, a serine/threonine kinase from a distant family, for all compounds is a common feature for this class of inhibitors.

Experimental Protocols for Kinase Cross-Reactivity Profiling

The generation of reliable cross-reactivity data hinges on the use of robust and validated assay methodologies.[9] Below are detailed protocols for a common biochemical assay used for this purpose.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.[10][11]

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR2, SRC, CDK2, PKA, p38α)

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (6,8-dibromo-5-chloroquinazolin-4-ol, Competitor A, Competitor B) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup:

    • Add 2.5 µL of kinase assay buffer to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.

    • Add 2.0 µL of a kinase/substrate mixture to each well to initiate the reaction. The final concentration of the kinase and substrate should be optimized for each specific assay to ensure linear reaction kinetics.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Workflows and Pathways

Kinase Profiling Experimental Workflow

The following diagram illustrates the key steps in the kinase cross-reactivity profiling workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Assay_Plating Dispense Reagents and Compounds to Plate Compound_Prep->Assay_Plating Reagent_Prep Kinase/Substrate/ATP Mixture Preparation Reagent_Prep->Assay_Plating Incubation Kinase Reaction (30°C, 60 min) Assay_Plating->Incubation Detection_Step1 Add ADP-Glo™ Reagent (Stop Reaction) Incubation->Detection_Step1 Incubation2 Incubate (RT, 40 min) Detection_Step1->Incubation2 Detection_Step2 Add Kinase Detection Reagent Incubation2->Detection_Step2 Incubation3 Incubate (RT, 30 min) Detection_Step2->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Data_Processing Calculate % Inhibition Read_Plate->Data_Processing IC50_Curve Generate IC50 Curves Data_Processing->IC50_Curve Selectivity_Profile Determine Selectivity Profile IC50_Curve->Selectivity_Profile G cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg SRC SRC VEGFR->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis SRC->Proliferation Compound 6,8-dibromo-5-chloro- quinazolin-4-ol Compound->EGFR Inhibits (High Potency) Compound->VEGFR Inhibits (Lower Potency) Compound->SRC Inhibits (Moderate Potency)

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Comparative

Comprehensive Comparison Guide: In Vitro vs In Vivo Evaluation of 6,8-Dibromo-5-chloroquinazolin-4-ol and Its Bioactive Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore translation, experimental causality, and preclinical validation. The Pharmacophore: Why 6,8-Dibromo-5-chloroquinaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore translation, experimental causality, and preclinical validation.

The Pharmacophore: Why 6,8-Dibromo-5-chloroquinazolin-4-ol?

6,8-dibromo-5-chloroquinazolin-4-ol (CAS 1858241-98-1) is a highly halogenated heterocyclic building block[1]. In modern drug discovery, raw intermediates of this nature are rarely evaluated in vivo in their base form due to poor aqueous solubility and rapid metabolic clearance. Instead, this compound serves as a highly reactive, privileged scaffold.

The Causality of Halogenation: The strategic placement of halogens on the quinazoline ring dictates its biological potential. Bromine atoms at positions 6 and 8 provide significant steric bulk and lipophilicity, driving the molecule into deep, hydrophobic binding pockets of target enzymes (such as PARP1 or bacterial kinases)[2]. Simultaneously, the chlorine at position 5 exerts a strong electron-withdrawing effect, increasing the acidity of the 4-hydroxyl group (or its tautomeric quinazolinone NH). This specific electronic tuning is critical for establishing robust hydrogen bonds with key amino acid residues, such as ASP766 in the PARP1 catalytic domain, which is essential for overcoming clinical drug resistance[3].

Therefore, the true therapeutic profile of 6,8-dibromo-5-chloroquinazolin-4-ol is realized by comparing the in vitro baseline of the raw core against the in vivo efficacy of its advanced derivatives[4].

The Translation Gap: In Vitro Potency vs In Vivo Efficacy

When comparing quinazoline-based targeted therapies, researchers must navigate the translation gap between isolated cellular environments and complex systemic biology.

  • In Vitro Profiling: Focuses on target engagement. Assays measure cell-free enzyme inhibition (IC50) and cellular proliferation in primary resistant cell lines (e.g., HCT-15, HCC1937)[4]. Mechanistic studies at this stage confirm whether the derivative stimulates intracellular reactive oxygen species (ROS) formation and mitochondrial membrane depolarization[3].

  • In Vivo Profiling: Focuses on systemic translation. A compound that shows nanomolar potency in vitro may fail in vivo due to high plasma protein binding or rapid hepatic clearance. In vivo evaluation prioritizes xenograft tumor volume reduction, pharmacokinetic (PK) stability, and acute toxicity thresholds[3].

Quantitative Data Comparison

The following table summarizes the preclinical data comparing the raw quinazoline core, a highly optimized 4-hydroxyquinazoline derivative (Compound B1), and the clinical standard of care (Olaparib) in the context of PARP inhibitor-resistant models[3],[4].

Evaluation PhaseParameterRaw Core (CAS 1858241-98-1)Advanced Derivative (Compound B1)Standard of Care (Olaparib)
In Vitro PARP1 Enzyme Inhibition (IC50)>100 µM (Baseline)63.81 ± 2.12 nM~5.0 nM (Wild-type)
In Vitro Cellular IC50 (Resistant HCC1937)Weak / Non-specific11.35 ± 0.73 µM37.07 ± 1.89 µM
In Vivo Tumor Volume Reduction (Xenograft)N/A (Poor Bioavailability)Significant suppression at 25 mg/kgModerate (Resistance observed)
In Vivo Acute Toxicity (Max Tolerated Dose)N/ASafe up to 800 mg/kg (No weight loss)Dose-limiting toxicities

Mechanistic Pathway Visualization

The primary mechanism by which advanced quinazoline derivatives exert their efficacy is through synthetic lethality in BRCA-mutated cancer cells[3]. The diagram below illustrates this self-validating biological circuit.

Pathway SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme Recruitment SSB->PARP1 Triggers Trapping PARP1 Trapping on DNA PARP1->Trapping Inhibited by Core Quinazoline Derivative (Halogenated Core) Core->Trapping Binds Active Site Fork Replication Fork Collapse Trapping->Fork Causes DSB Double-Strand Break (DSB) Fork->DSB Leads to Apoptosis Synthetic Lethality (Tumor Cell Apoptosis) DSB->Apoptosis Unrepaired DSB BRCA BRCA1/2 Mutation (Defective HR Repair) BRCA->Apoptosis Prevents Repair

Mechanism of Synthetic Lethality: Quinazoline-derived PARP inhibitors drive tumor cell apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of quinazoline derivatives must utilize self-validating experimental designs. The following protocols pair biochemical target engagement with phenotypic outcomes.

Protocol A: In Vitro Cytotoxicity and Target Inhibition

This protocol validates whether the compound's cytotoxicity is genuinely target-driven (PARP1) or an artifact of non-specific chemical toxicity.

  • Compound Preparation: Dissolve the synthesized 6,8-dibromo-5-chloroquinazolin-4-ol derivative in analytical-grade DMSO to create a 10 mM stock. Ensure final DMSO concentration in biological assays does not exceed 0.1% to prevent solvent-induced cell death.

  • Cell-Free Enzyme Assay: Utilize a colorimetric PARP1 assay kit. Incubate the recombinant PARP1 enzyme with varying concentrations of the derivative (1 nM to 100 µM) in the presence of NAD+ and activated DNA. Measure absorbance at 450 nm to calculate the biochemical IC50.

  • Phenotypic Cell Viability (CCK-8): Plate primary PARPi-resistant cells (e.g., HCT-15) in 96-well plates at 5×103 cells/well. Treat with the derivative for 72 hours. Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent and incubate for 2 hours.

    • Causality Check: Why CCK-8 over traditional MTT? CCK-8 is highly water-soluble and less toxic. It prevents the artificial mitochondrial stress that MTT formazan crystals induce. Because quinazolines are known to depolarize mitochondrial membranes[3], using MTT could yield false-positive cytotoxicity readings.

Protocol B: In Vivo Xenograft Efficacy and Acute Toxicity

This protocol balances therapeutic efficacy against systemic safety, ensuring the compound is a viable drug candidate rather than just a potent poison.

  • Xenograft Establishment: Inject 5×106 HCT-15 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Wait until tumor volumes reach approximately 100 mm³ before initiating treatment.

  • Efficacy Dosing Regimen: Administer the quinazoline derivative via intraperitoneal (IP) injection at 25 mg/kg daily for 21 days[3]. Measure tumor volume using digital calipers every 3 days ( Volume=0.5×length×width2 ).

    • Causality Check: Why IP injection? Early-stage halogenated quinazolines often have unoptimized oral bioavailability. IP injection bypasses first-pass gastrointestinal metabolism, providing a clear, unconfounded baseline of systemic efficacy.

  • Acute Toxicity Screening: In a separate cohort of healthy mice, administer a single high dose (800 mg/kg)[3]. Monitor body weight daily for 14 days. On day 14, euthanize the mice and harvest major organs (heart, liver, spleen, lung, kidney) for Hematoxylin and Eosin (H&E) staining to rule out microvascular tissue damage.

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Safety & Regulatory Compliance

Safety

6,8-Dibromo-5-chloroquinazolin-4-ol proper disposal procedures

The handling and disposal of highly functionalized polyhalogenated heterocycles, such as 6,8-Dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1), require stringent logistical and safety protocols. Because this compound c...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of highly functionalized polyhalogenated heterocycles, such as 6,8-Dibromo-5-chloroquinazolin-4-ol (CAS: 1858241-98-1), require stringent logistical and safety protocols. Because this compound contains multiple heavy halogens (two bromine atoms and one chlorine atom) integrated into a quinazoline core[1], it presents unique environmental and toxicological hazards.

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals with the mechanistic rationale and self-validating protocols necessary to manage this chemical waste safely, ensuring compliance and minimizing disposal costs.

The Mechanistic Rationale for Halogenated Segregation

In laboratory waste management, the distinction between halogenated and non-halogenated waste is not merely regulatory; it is driven by combustion chemistry.

When non-halogenated organic waste is incinerated, it primarily yields carbon dioxide and water. However, when compounds like 6,8-Dibromo-5-chloroquinazolin-4-ol are subjected to standard thermal destruction, the halogens act as precursors for highly toxic polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans[2].

The Causality of Segregation: To prevent the release of dioxins and corrosive halogenic acids (HCl, HBr), halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline flue gas scrubbers[2]. Because this process is highly energy-intensive and requires specialized infrastructure, the disposal of halogenated waste is significantly more expensive than non-halogenated waste[3][4].

The Contamination Rule: A critical operational failure in many laboratories is the dilution of halogenated solutes into non-halogenated solvents (e.g., dissolving 6,8-Dibromo-5-chloroquinazolin-4-ol in DMSO). If even a small quantity of a halogenated compound is introduced into a non-halogenated waste container, the entire volume must be legally and operationally reclassified as halogenated waste[2].

Quantitative Waste Stream Parameters

To maintain a self-validating waste management system, laboratories must monitor the quantitative limits of their waste streams. The following table summarizes the critical thresholds for segregating 6,8-Dibromo-5-chloroquinazolin-4-ol waste.

ParameterHalogenated Waste StreamNon-Halogenated Waste Stream
Halogen Content Threshold > 5% Halogen content[5]< 5% Halogen content[5]
Water Content Limit < 20% Water (ideally <10%)[5][6]< 20% Water[6]
Combustion Byproducts Dioxins, Furans, HCl, HBr, NOx[2]CO₂, H₂O, NOₓ
Container Compatibility HDPE/Polyethylene (Avoid Metal)[7]HDPE, Glass, Metal
Disposal Cost Factor High (Requires specialized scrubbing)[4]Baseline (Standard thermal recovery)[8]

Note: Metal safety cans are strictly prohibited for halogenated waste. Halogenated compounds can slowly dissociate to produce trace acids (HCl, HBr), which will corrode metal containers and lead to secondary containment failures[7].

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems. By verifying container integrity and chemical compatibility at each step, researchers can prevent exothermic reactions and vapor accumulation.

Protocol A: Disposal of Solid Waste & Consumables

This protocol applies to bulk powders, crystals, and contaminated consumables (e.g., pipette tips, weighing boats, and gloves).

  • Collection & Segregation: Sweep up solid 6,8-Dibromo-5-chloroquinazolin-4-ol using a dedicated brush or a slightly damp absorbent pad to prevent the aerosolization of toxic dust.

  • Containerization: Place the solid waste and all contaminated consumables into a puncture-proof, high-density polyethylene (HDPE) container[3][7]. Validation Check: Ensure the container does not display a biohazard symbol, as chemical waste contractors cannot legally accept biohazardous containers[3].

  • Labeling: Immediately affix a Hazardous Waste Tag. Explicitly list "6,8-Dibromo-5-chloroquinazolin-4-ol" and check the hazard boxes for "Toxic" and "Halogenated Organic Solid"[4].

Protocol B: Disposal of Liquid Solutions

This protocol applies to reaction mixtures, filtrates, or stock solutions containing 6,8-Dibromo-5-chloroquinazolin-4-ol.

  • Compatibility Verification (Self-Validation): Before adding your solution to the bulk Satellite Accumulation Area (SAA) carboy, verify the existing contents. Halogenated waste must be kept strictly separate from strong oxidizers, heavy metals, cyanides, and strong acids/bases to prevent violent exothermic reactions[4][6].

  • Transfer: Working inside a certified chemical fume hood, transfer the solution into a 4-liter or 5-gallon white poly (HDPE) carboy designated for Halogenated Solvents[4][7].

  • Volume Control: Never fill the liquid waste container beyond 75% capacity. Causality: Leaving 25% headspace allows for the expansion of liquids and the accumulation of headspace vapors, preventing pressure-induced container rupture[6].

  • Storage: Keep the container tightly closed when not actively adding waste, and store it in a secondary containment tub within a designated, well-ventilated SAA[4][7].

Waste Routing Workflow

To ensure zero cross-contamination between waste streams, follow the logical decision tree below when disposing of 6,8-Dibromo-5-chloroquinazolin-4-ol.

G Start 6,8-Dibromo-5-chloroquinazolin-4-ol Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powders, Crystals, Consumables) State->Solid Liquid Liquid Waste (Reaction Mixtures, Stock Solutions) State->Liquid HalStream Halogenated Organic Waste Stream Solid->HalStream SolventCheck Identify Solvent System Liquid->SolventCheck HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHalSolvent HalSolvent->HalStream Rule CRITICAL RULE: Halogenated Solute Dictates Halogenated Waste Stream NonHalSolvent->Rule Rule->HalStream Incineration High-Temp Incineration with Flue Gas Scrubbing HalStream->Incineration

Decision tree for the segregation and disposal of 6,8-Dibromo-5-chloroquinazolin-4-ol waste streams.

Spill Management and Emergency Response

In the event of an accidental release of 6,8-Dibromo-5-chloroquinazolin-4-ol, immediate containment is required to prevent environmental contamination and inhalation exposure.

  • PPE Requirements: Personnel must don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat before approaching the spill[7].

  • Solid Spills: Do not dry-sweep, as this will aerosolize the halogenated powder. Cover the spill with slightly damp absorbent pads, collect the material into a sealable bag, and tag it as hazardous halogenated waste[4][7].

  • Liquid Spills: Contain the leak using an inert, dry absorbent material (e.g., vermiculite or a commercial universal spill kit). Do not allow the solvent to evaporate in the open laboratory[4][7]. Place all saturated absorbents into a sealed container and request an immediate pickup from your Environmental Health and Safety (EHS) department[4].

References

  • Sigma-Aldrich. "6,8-Dibromo-5-chloroquinazolin-4-ol SDS".

  • Bide Pharmatech. "6,8-Dibromo-5-chloroquinazolin-4-ol". 1

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials". 5

  • Nipissing University. "Hazardous Materials Disposal Guide". 6

  • University of Tennessee Institute of Agriculture (UTIA). "Laboratory Hazardous Waste Management Guide". 3

  • Washington State University (WSU). "Halogenated Solvents". 7

  • Temple University. "Halogenated Solvents in Laboratories". 4

  • NOP (OC-Praktikum). "Solvent Wastes in the Laboratory – Disposal and/or Recycling". 8

  • RiskAssess. "Disposal of chemical wastes". 2

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 6,8-Dibromo-5-chloroquinazolin-4-ol

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven protocols for the s...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven protocols for the safe handling, use, and disposal of 6,8-Dibromo-5-chloroquinazolin-4-ol, a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is limited, its structure as a poly-halogenated quinazolinone—a class of compounds known for diverse pharmacological activities—necessitates a cautious and systematic approach to its management in the laboratory.[1][2][3]

This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety and best practices.

Hazard Assessment and Core Principles

Given its structure, 6,8-Dibromo-5-chloroquinazolin-4-ol must be handled as a potentially hazardous substance. The presence of multiple halogen atoms (bromine and chlorine) on an aromatic scaffold suggests that it should be treated with the same precautions as other halogenated organic compounds, which can be toxic upon inhalation or ingestion.[4][5] Analogous chemical structures, such as 6,8-dibromo-4-chloro-quinazoline, are classified as irritants to the skin and eyes.[6] Therefore, the primary safety principle is the prevention of direct contact and aerosol inhalation .

Inferred Hazard Profile:

  • Acute Toxicity (Oral/Inhalation): Assumed to be harmful. Avoid ingestion and dust inhalation.

  • Skin Corrosion/Irritation: Expected to be a skin irritant.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[6]

  • Carcinogenicity/Mutagenicity: No data available; handle as an unknown potential hazard.

All operations involving this compound in its solid, powdered form or in solution must be conducted within a certified chemical fume hood to prevent exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile Gloves (inspected before use)Provides a primary barrier against dermal contact. Nitrile offers good resistance to a broad range of chemicals. Always wash hands after removing gloves.[4][6]
Eye/Face Protection Tightly fitting safety goggles with side-shieldsProtects against splashes of solutions or accidental projection of solid particles into the eyes, which can cause serious irritation.[6]
Body Protection Flame-retardant laboratory coatProtects skin and personal clothing from spills and contamination. Must be kept fully fastened.
Respiratory Protection Not required if handled exclusively in a fume hood.If operations risk generating significant dust outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[6]
Footwear Closed-toe shoesPrevents injury from dropped equipment or spills.[4]

Operational Protocol: From Receipt to Reaction

A systematic workflow minimizes risk at every stage of handling. The following diagram and procedural steps outline the complete lifecycle of the compound within a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (Solid) cluster_disposal Waste Management & Cleanup PPE 1. Don Full PPE FumeHood 2. Verify Fume Hood Operation PPE->FumeHood Safety First PrepArea 3. Prepare Work Area (Absorbent liner, tools) FumeHood->PrepArea Weigh 4. Weigh Compound (Minimize dust) PrepArea->Weigh Transfer 5. Transfer to Vessel Weigh->Transfer Dissolve 6. Add Solvent & Dissolve Transfer->Dissolve LiquidWaste 7. Dispose of Liquid Waste (Halogenated Organics) Dissolve->LiquidWaste Post-Experiment SolidWaste 8. Dispose of Contaminated Solids (Gloves, liners, etc.) LiquidWaste->SolidWaste Cleanup 9. Decontaminate & Clean Area SolidWaste->Cleanup

Caption: Workflow for Safe Handling of 6,8-Dibromo-5-chloroquinazolin-4-ol.

Step-by-Step Handling Procedure:

  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

    • Cover the work surface within the fume hood with disposable absorbent liner pads.

    • Assemble all necessary glassware, spatulas, and magnetic stir bars before retrieving the chemical.

  • Handling the Solid Compound:

    • Before opening the container, gently tap it on the benchtop to settle the powdered contents.

    • Open the container inside the fume hood. Avoid any sudden movements that could create airborne dust.

    • Use a dedicated spatula to carefully transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

    • If transferring to a reaction vessel, place a powder funnel in the vessel neck to prevent material from adhering to the sides.

    • Promptly and securely close the main container.

  • Dissolution:

    • Slowly add the chosen solvent to the vessel containing the solid.

    • If necessary, initiate stirring to aid dissolution.

Emergency Procedures: Rapid and Correct Response

Accidents, though preventable, require a prepared response.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: If dust is inhaled, move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Small Spill (in fume hood):

    • Ensure the spill is contained within the absorbent liner.

    • Use absorbent pads to soak up any liquid.[7]

    • Carefully collect the absorbent pads and contaminated liner, placing them into a designated plastic bag for solid hazardous waste.

    • Wipe the area with a suitable solvent (e.g., ethanol or acetone), and dispose of the wipes as contaminated solid waste.

    • Seal and label the waste container appropriately.[7]

Waste Disposal: A Critical Final Step

As a halogenated organic compound, 6,8-Dibromo-5-chloroquinazolin-4-ol and its associated waste must never be poured down the drain.[4] Segregation of halogenated waste is critical for proper disposal and environmental protection.[5][8]

Disposal Plan:

  • Liquid Waste:

    • All solutions containing the compound, including reaction mixtures and instrument effluent, must be collected in a designated "Halogenated Organic Waste" container.[4][7]

    • The container must be clearly labeled with the words "Hazardous Waste: Halogenated Organics" and a list of its contents.[7][8]

    • Keep the waste container closed with a tight-fitting cap at all times, except when adding waste.[8]

  • Solid Waste:

    • All materials that have come into direct contact with the compound are considered contaminated solid waste. This includes:

      • Used gloves

      • Weigh boats

      • Disposable liners and absorbent pads

      • Contaminated silica gel from chromatography

    • Collect these materials in a clearly labeled, sealed plastic bag or container designated for "Solid Halogenated Waste."

  • Empty Original Container:

    • The empty source container should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated liquid waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plastic.

By adhering to these protocols, you ensure a safe laboratory environment, maintain the integrity of your research, and comply with environmental regulations.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Unknown. Hazardous Waste Segregation. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica - Drug Research, 67(2), 159-71.
  • J-GLOBAL. 6,8-Dibromo-3-[[4-oxo-2-(phenylimino)thiazolidin-3-yl]methyl]quinazolin-4(3H)-one | Chemical Substance Information. Available at: [Link]

  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3311-9.
  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Iranian Chemical Society.
  • Google Patents. CN120383584A - Quinazolinone derivatives and their preparation methods and uses.
  • Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 841–851.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6,8-Dibromo-5-chloroquinazolin-4-ol
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6,8-Dibromo-5-chloroquinazolin-4-ol
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